3-Hydroxy desloratadine-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H23ClN2O2 |
|---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-3,3,5,5-tetradeuteriopiperidine-1-carboxylate |
InChI |
InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3/i9D2,10D2 |
InChI Key |
JCCNYMKQOSZNPW-YQUBHJMPSA-N |
Isomeric SMILES |
[2H]C1(CN(CC(C1=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)([2H])[2H])C(=O)OCC)[2H] |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Hydroxy Desloratadine-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-Hydroxy desloratadine-d4, a key analytical tool in the development and study of the second-generation antihistamine, desloratadine.
Core Concepts
This compound is the deuterium-labeled analogue of 3-Hydroxy desloratadine, the primary and active metabolite of desloratadine. The incorporation of four deuterium atoms into the molecule provides a distinct mass shift, making it an ideal internal standard for bioanalytical assays.[1] Its primary application is in pharmacokinetic and bioequivalence studies, where it ensures the accurate quantification of desloratadine and its 3-hydroxy metabolite in biological matrices such as human plasma.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₁₉H₁₅D₄ClN₂O |
| Molecular Weight | 330.85 g/mol |
| Appearance | White to off-white or pale yellow solid[4] |
| Solubility | Soluble in methanol, DMSO, and ethanol. Sparingly soluble in aqueous buffers.[5] |
| Storage | Store at -20°C for long-term stability. |
Metabolic Pathway of Desloratadine
Desloratadine undergoes extensive metabolism in the liver to form its major active metabolite, 3-hydroxydesloratadine. This process is subsequently followed by glucuronidation.[6] The formation of 3-hydroxydesloratadine is a two-step process involving N-glucuronidation by the enzyme UDP-glucuronosyltransferase 2B10 (UGT2B10), followed by 3-hydroxylation of the N-glucuronide by cytochrome P450 2C8 (CYP2C8).[4]
Pharmacokinetic Data
The pharmacokinetic parameters of desloratadine and its metabolite, 3-hydroxydesloratadine, have been well-characterized in healthy adult volunteers. The following tables summarize key pharmacokinetic data from a multi-dose study where subjects received a 5mg oral dose of desloratadine once daily for 10 days.[7]
Table 1: Pharmacokinetic Parameters of Desloratadine and 3-Hydroxy desloratadine [7]
| Parameter | Desloratadine (Mean) | 3-Hydroxy desloratadine (Mean) |
| Cmax (µg/L) | 3.98 | 1.99 |
| Tmax (hours) | 3.17 | 4.76 |
| AUC(24h) (µg/L*h) | 56.9 | 32.3 |
| t1/2 (hours) | 26.8 | 36.0 |
Table 2: Dose-Proportionality of Desloratadine and 3-Hydroxy desloratadine in Healthy Korean Volunteers [8]
| Dose | Desloratadine Cmax (µg/L) | Desloratadine AUCinf (µgh/L) | 3-OH desloratadine Cmax (µg/L) | 3-OH desloratadine AUCinf (µgh/L) |
| 5 mg | 2.4 | 37.9 | - | - |
| 10 mg | 5.0 | 81.8 | - | - |
| 20 mg | 9.9 | 172.2 | - | - |
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Synthesis of Piperidine-2,2,6,6-d4-4-one
A common method for introducing deuterium at the α-positions to a carbonyl group is through acid or base-catalyzed exchange with deuterium oxide (D₂O).
-
Materials: 4-Piperidone monohydrate hydrochloride, Deuterium oxide (D₂O), Potassium carbonate (K₂CO₃).
-
Procedure:
-
Dissolve 4-Piperidone monohydrate hydrochloride in D₂O.
-
Add K₂CO₃ portion-wise to basify the solution and catalyze the H-D exchange.
-
Stir the reaction mixture at an elevated temperature (e.g., 50-70°C) for a sufficient period (e.g., 24-48 hours) to allow for complete exchange.
-
Monitor the reaction progress by ¹H NMR spectroscopy until the signals for the α-protons disappear.
-
Extract the deuterated product with a suitable organic solvent (e.g., dichloromethane) and purify by column chromatography.
-
Step 2: Synthesis of 3-Hydroxy desloratadine
The synthesis of the non-deuterated 3-hydroxydesloratadine has been reported and can be adapted for the deuterated analogue. A multi-step synthesis starting from 3-methyl pyridine has been described. A key intermediate is 8-chloro-5,6-dihydro-11H-benzo[9][10]cyclohepta[1,2-b]pyridin-11-one. This ketone can then be reacted with the Grignard reagent derived from 4-chloro-N-(tert-butoxycarbonyl)piperidine-2,2,6,6-d4, followed by dehydration and deprotection to yield desloratadine-d4. Subsequent hydroxylation at the 3-position would lead to the final product.
A more direct approach, if starting from desloratadine-d4, would involve the introduction of a hydroxyl group at the 3-position. A reported synthesis of 3-hydroxydesloratadine involves the demethylation of a 3-methoxy precursor.
-
Materials: A suitable precursor to the tricyclic core of desloratadine, Piperidine-2,2,6,6-d4-4-one, Grignard reaction reagents, reagents for hydroxylation and deprotection.
-
Procedure (Illustrative, based on non-deuterated synthesis):
-
The synthesis of the tricyclic ketone intermediate, 8-chloro-5,6-dihydro-11H-benzo[9][10]cyclohepta[1,2-b]pyridin-11-one, is a multi-step process.
-
The deuterated piperidone is then coupled with the tricyclic ketone via a Wittig or Horner-Wadsworth-Emmons reaction to form the exocyclic double bond, yielding a protected form of desloratadine-d4.
-
Subsequent deprotection gives desloratadine-d4.
-
The introduction of the 3-hydroxy group can be achieved through a series of reactions, potentially involving nitration, reduction to an amine, diazotization, and hydrolysis, or through the demethylation of a 3-methoxy analogue.
-
Analytical Method: LC-MS/MS for Quantification in Human Plasma
The following is a representative LC-MS/MS method for the simultaneous quantification of desloratadine and 3-hydroxydesloratadine in human plasma, using this compound as an internal standard.[3]
Sample Preparation: Liquid-Liquid Extraction (LLE) [2]
-
Materials: Human plasma, this compound internal standard solution, Methyl tert-butyl ether (MTBE), 0.1 M Sodium Hydroxide.
-
Procedure:
-
To 200 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution (this compound).
-
Add 100 µL of 0.1 M NaOH and vortex for 30 seconds.
-
Add 3 mL of MTBE, vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Chromatographic Conditions [3]
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Kromasil C18 (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of Methanol:Acetonitrile (60:40 v/v) and 10mM Ammonium formate (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions [3]
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Desloratadine: m/z 311.10 → 259.20
-
3-Hydroxy desloratadine: m/z 327.10 → 275.10
-
This compound (IS): m/z 331.10 → 279.10
-
Method Validation
A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA) and should include the assessment of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Conclusion
This compound is an indispensable tool for the accurate quantification of desloratadine and its active metabolite in biological samples. This guide has provided a detailed overview of its properties, the metabolic pathway of its parent compound, relevant pharmacokinetic data, and comprehensive experimental protocols for its synthesis and analytical application. The information presented herein is intended to support researchers and drug development professionals in their ongoing work with this important antihistamine.
References
- 1. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. 3-Hydroxydesloratadine, 119410-08-1, High-Purity, SMB01318, Sigma Aldrich [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Desloratadine | 100643-71-8 [chemicalbook.com]
- 6. A pharmacokinetic profile of desloratadine in healthy adults, including elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
An In-depth Technical Guide to the Synthesis of 3-Hydroxy desloratadine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-Hydroxy desloratadine-d4, an isotopically labeled active metabolite of loratadine. This document outlines a detailed multi-step synthesis, including experimental protocols, quantitative data, and visual representations of the chemical transformations. The information herein is intended to support research and development in drug metabolism, pharmacokinetics, and bioanalytical studies.
Introduction
3-Hydroxy desloratadine is the major active metabolite of desloratadine, which itself is the active metabolite of the second-generation antihistamine, loratadine. The deuterated analog, this compound, serves as an invaluable internal standard for mass spectrometry-based bioanalytical methods, enabling precise quantification in biological matrices. The strategic incorporation of four deuterium atoms provides a distinct mass shift without significantly altering the molecule's physicochemical properties. This guide details a plausible synthetic route, leveraging a known multi-step synthesis of the non-labeled compound and incorporating a key deuteration step.
Proposed Synthetic Pathway
The proposed synthesis of this compound commences with the preparation of a deuterated N-methyl-4-piperidone-d4 intermediate. This key building block is then integrated into a multi-step sequence to construct the tricyclic core and introduce the hydroxyl functionality, culminating in the target molecule. The overall pathway is a modification of a known 12-step synthesis of 3-Hydroxy desloratadine.
Data Presentation
The following table summarizes the expected yields for each step of the synthesis, based on reported yields for the analogous non-deuterated synthesis.
| Step | Product Name | Starting Material | Reagents and Conditions | Expected Yield (%) |
| 1 | N-methyl-4-piperidone-d4 | N-methyl-4-piperidone | NaOD, D₂O, 80°C | >95 (Isotopic Purity) |
| 2 | 5-methylpyridine-3-sulfonic acid | 3-Picoline | fuming H₂SO₄, HgSO₄, 220-230°C | 46 |
| 3 | 5-methylpyridine-3-ol | 5-methylpyridine-3-sulfonic acid | NaOH, H₂O, 210°C | 61 |
| 4 | 3-methoxy-5-methylpyridine | 5-methylpyridine-3-ol | PPh₃, DIAD, MeOH, THF | 57 |
| 5 | 3-methoxy-5-methylpyridine-N-oxide | 3-methoxy-5-methylpyridine | 30% H₂O₂, Acetic acid, 120°C | 98 |
| 6 | 5-methoxy-3-methylpicolinonitrile | 3-methoxy-5-methylpyridine-N-oxide | TMSCN, CH₂Cl₂, reflux | 83 |
| 7 | 1-(3-chlorophenyl)-2-(5-methoxy-3-pyridyl)ethanone | 5-methoxy-3-methylpicolinonitrile | 3-chlorobenzyl magnesium chloride, THF | 75 |
| 8 | 1-(3-chlorophenyl)-2-(5-methoxy-3-pyridyl)ethanol | 1-(3-chlorophenyl)-2-(5-methoxy-3-pyridyl)ethanone | NaBH₄, MeOH | 95 |
| 9 | 2-(2-(3-chlorophenyl)ethyl)-5-methoxypyridine | 1-(3-chlorophenyl)-2-(5-methoxy-3-pyridyl)ethanol | Red P, I₂, Acetic acid | 80 |
| 10 | 8-chloro-3-methoxy-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one | 2-(2-(3-chlorophenyl)ethyl)-5-methoxypyridine | PPA, 140°C | 70 |
| 11 | 8-Chloro-3-methoxy-11-(1-methyl-piperidin-4-ylidene-d4)-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridine | 8-chloro-3-methoxy-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one | N-methyl-4-piperidone-d4, TiCl₄, Zn, THF | 60 |
| 12 | This compound | 8-Chloro-3-methoxy-11-(1-methyl-piperidin-4-ylidene-d4)-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridine | BBr₃, CH₂Cl₂ | 83 |
Experimental Protocols
Step 1: Synthesis of N-methyl-4-piperidone-d4
This procedure is adapted from a general method for deuterating cyclic amines.
-
Materials: N-methyl-4-piperidone, Deuterium oxide (D₂O), Sodium deuteroxide (NaOD) in D₂O (40 wt. %).
-
Procedure: To a round-bottom flask is added N-methyl-4-piperidone (1.0 eq). Deuterium oxide is added, followed by a 40% solution of sodium deuteroxide in D₂O. The mixture is stirred at 80°C for 6 hours. After cooling, the mixture is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford N-methyl-4-piperidone-d4. The isotopic purity should be confirmed by mass spectrometry.
Steps 2-10: Synthesis of the Tricyclic Ketone Intermediate
The following procedures are based on the synthesis of the non-deuterated intermediate as described by Tian et al.[3].
-
Step 2: 5-methylpyridine-3-sulfonic acid: To a stirred solution of 3-picoline in 50% fuming H₂SO₄ at 0°C is added HgSO₄. The mixture is heated at 220-230°C for 16 hours. After cooling, anhydrous ethanol is added, and the precipitate is filtered to give the product.[3]
-
Step 3: 5-methylpyridine-3-ol: NaOH is heated to 180°C in a stainless steel reactor. Water and 5-methylpyridine-3-sulfonic acid are added, and the reaction is heated to 210°C for 30 minutes. After cooling and dilution with water, the aqueous phase is neutralized and extracted with CH₂Cl₂.[3]
-
Step 4: 3-methoxy-5-methylpyridine: To a solution of 5-methylpyridine-3-ol in dry THF is added triphenylphosphine, diethyldiazadicarboxylate (DIAD), and dry methanol below 20°C. The reaction is stirred at room temperature for 12 hours.[3]
-
Step 5: 3-methoxy-5-methylpyridine-N-oxide: To a solution of 3-methoxy-5-methylpyridine in acetic acid is added 30% H₂O₂ and stirred at 120°C for 12 hours.[3]
-
Step 6: 5-methoxy-3-methylpicolinonitrile: To a solution of 3-methoxy-5-methylpyridine-N-oxide in CH₂Cl₂ is added trimethylsilyl cyanide (TMSCN), and the mixture is refluxed.[3]
-
Step 7: 1-(3-chlorophenyl)-2-(5-methoxy-3-pyridyl)ethanone: A solution of 5-methoxy-3-methylpicolinonitrile in THF is added to a solution of 3-chlorobenzyl magnesium chloride in THF at 0°C.[3]
-
Step 8: 1-(3-chlorophenyl)-2-(5-methoxy-3-pyridyl)ethanol: To a solution of the ketone from the previous step in methanol is added NaBH₄.[3]
-
Step 9: 2-(2-(3-chlorophenyl)ethyl)-5-methoxypyridine: The alcohol from the previous step is treated with red phosphorus and iodine in acetic acid.[3]
-
Step 10: 8-chloro-3-methoxy-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one: The product from the previous step is heated with polyphosphoric acid (PPA) at 140°C.[3]
Step 11: Synthesis of 8-Chloro-3-methoxy-11-(1-methyl-piperidin-4-ylidene-d4)-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridine (McMurry Reaction)
This step introduces the deuterated piperidine ring.
-
Materials: 8-chloro-3-methoxy-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one, N-methyl-4-piperidone-d4, Titanium(IV) chloride (TiCl₄), Zinc dust, Dry Tetrahydrofuran (THF).
-
Procedure: In a flame-dried, inert atmosphere flask, low-valent titanium reagent is prepared in situ from TiCl₄ and zinc dust in dry THF. A solution of the tricyclic ketone and N-methyl-4-piperidone-d4 in dry THF is then added to the slurry of the low-valent titanium reagent. The reaction mixture is refluxed until the starting materials are consumed (monitored by TLC or LC-MS). After cooling, the reaction is quenched and worked up to isolate the product.
Step 12: Synthesis of this compound
This is the final demethylation step.
-
Materials: 8-Chloro-3-methoxy-11-(1-methyl-piperidin-4-ylidene-d4)-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridine, Boron tribromide (BBr₃), Dry Dichloromethane (CH₂Cl₂).
-
Procedure: To a solution of the methoxy-intermediate in dry CH₂Cl₂ at -20°C is added a solution of BBr₃ in CH₂Cl₂. The reaction is stirred at room temperature for 12 hours. The reaction mixture is cooled and quenched with concentrated aqueous ammonia. The organic layer is separated, and the aqueous layer is extracted. The combined organic phases are dried and concentrated. The crude product is purified by column chromatography to afford this compound.[3]
Mandatory Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis of N-methyl-4-piperidone-d4.
References
An In-depth Technical Guide on the Core Mechanism of Action of 3-Hydroxy desloratadine-d4
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the mechanism of action for 3-Hydroxy desloratadine-d4. As the deuterated stable isotope-labeled version of 3-Hydroxy desloratadine, its primary application is as an internal standard for robust quantification in mass spectrometry-based bioanalytical studies. The core mechanism of action is identical to that of its non-labeled counterpart, 3-Hydroxy desloratadine, which is the major active metabolite of the second-generation antihistamine, desloratadine.[1][2] This guide elucidates the metabolic pathway, the primary pharmacological target, downstream signaling effects, and relevant quantitative data. Detailed experimental methodologies are provided to offer insight into the foundational research establishing these properties.
Introduction and Metabolic Pathway
This compound is the deuterium-labeled form of 3-Hydroxy desloratadine.[3] Stable isotope labeling does not alter the fundamental pharmacodynamic properties of a molecule; therefore, the mechanism of action is directly translatable from 3-Hydroxy desloratadine. This compound is the principal active metabolite of desloratadine, which itself is the active metabolite of loratadine.[4][5]
The metabolic conversion is a critical aspect of its pharmacology. Desloratadine undergoes extensive hepatic metabolism to form 3-Hydroxy desloratadine, which is subsequently inactivated via glucuronidation.[6][7] The conversion involves N-glucuronidation by the enzyme UGT2B10, followed by 3-hydroxylation via CYP2C8, and subsequent deconjugation.[6][8]
References
The In Vivo Metabolic Fate of 3-Hydroxy Desloratadine-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo metabolic fate of 3-Hydroxy desloratadine-d4, a deuterated isotopologue of the major active metabolite of desloratadine. While specific in vivo studies on the deuterated form are not extensively published, its metabolic pathway is presumed to mirror that of the non-deuterated (endogenous) 3-Hydroxy desloratadine. This document synthesizes available data on the metabolism of desloratadine and its primary metabolites to project the biotransformation of this compound. The inclusion of deuterium atoms serves as a stable isotope tracer, invaluable for quantitative analysis in pharmacokinetic studies.[1][2]
Introduction to Desloratadine and its Major Metabolite
Desloratadine is a long-acting, non-sedating second-generation antihistamine and the major active metabolite of loratadine.[3] It is widely used for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria.[4] In vivo, desloratadine undergoes extensive metabolism, with the primary pathway being hydroxylation to form 3-Hydroxy desloratadine.[5][6] This metabolite is also pharmacologically active and contributes to the overall therapeutic effect.
The deuterated form, this compound, is primarily utilized as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of 3-Hydroxy desloratadine in biological matrices.[7] Understanding its metabolic stability and pathways is crucial for interpreting pharmacokinetic data accurately.
Metabolic Pathways
The metabolism of desloratadine is a multi-step process primarily occurring in the liver. The formation of 3-Hydroxy desloratadine is a key step, followed by further conjugation.
Formation of 3-Hydroxy Desloratadine
The hydroxylation of desloratadine to 3-Hydroxy desloratadine is a complex enzymatic process. It has been demonstrated that this conversion involves a sequential reaction of N-glucuronidation by UGT2B10, followed by 3-hydroxylation by CYP2C8, and subsequent deconjugation.[8][9][10]
Subsequent Glucuronidation
Following its formation, 3-Hydroxy desloratadine is further metabolized via glucuronidation.[11][12] This Phase II metabolic reaction involves the attachment of a glucuronic acid moiety to the hydroxyl group, forming 3-Hydroxy desloratadine-O-glucuronide. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of the metabolite, facilitating its excretion from the body.[11][13]
The metabolic pathway of desloratadine is depicted in the following diagram:
For this compound, it is anticipated to follow the same glucuronidation pathway. The presence of deuterium atoms is generally not expected to alter the site of metabolism, although a kinetic isotope effect might slightly decrease the rate of the reaction.
Quantitative Pharmacokinetic Data
Pharmacokinetic parameters for desloratadine and its metabolite, 3-Hydroxy desloratadine, have been well-characterized in healthy adults. The following tables summarize key quantitative data from single and multiple-dose studies.
Table 1: Single-Dose Pharmacokinetic Parameters of Desloratadine and 3-Hydroxy Desloratadine
| Parameter | Desloratadine | 3-Hydroxy Desloratadine | Reference |
| Cmax (µg/L) | 3.98 | 1.99 | [14] |
| Tmax (h) | 3.17 | 4.76 | [14] |
| AUC(24h) (µg/L·h) | 56.9 | 32.3 | [14] |
| Half-life (t½) (h) | 26.8 | 36.0 | [14] |
Data from a study with a 5 mg oral dose of desloratadine once daily for 10 days in healthy adults.[14]
Table 2: Effect of Food on Single-Dose (7.5 mg) Desloratadine Bioavailability
| Parameter | Fed State | Fasted State | Reference |
| Cmax (µg/L) | 3.53 | 3.30 | [15] |
| AUC(S) (µg/L·h) | 61.0 | 61.9 | [15] |
| AUC(∞) (µg/L·h) | 62.5 | 63.5 | [15] |
These results indicate that food does not have a clinically significant effect on the oral bioavailability of desloratadine.[15]
Experimental Protocols
The following sections detail generalized methodologies for key experiments that would be employed to study the in vivo metabolic fate of a compound like this compound.
In Vivo Pharmacokinetic Study Protocol
A typical in vivo study to determine the pharmacokinetic profile of this compound would involve the following steps:
-
Subject Recruitment: Healthy adult volunteers are screened and enrolled based on specific inclusion and exclusion criteria.[14]
-
Dosing: Subjects receive a single oral dose of this compound.
-
Sample Collection: Blood samples are collected at predetermined time points post-dosing. Plasma is separated by centrifugation and stored frozen until analysis. Urine and feces may also be collected to assess excretion pathways.
-
Bioanalysis: Plasma concentrations of this compound and its potential metabolites (e.g., the glucuronide conjugate) are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.
A workflow for such a study is illustrated below:
Metabolite Identification Protocol
To identify the metabolites of this compound, the following experimental approach would be taken:
-
In Vivo Dosing: An animal model (e.g., humanized-liver mice) or human subjects would be dosed with this compound.[13]
-
Sample Collection: Plasma, urine, and feces are collected over a specified period.
-
Sample Preparation: Samples are extracted to isolate the parent drug and its metabolites.
-
High-Resolution Mass Spectrometry (HRMS): Samples are analyzed using LC-HRMS to detect and identify potential metabolites based on their accurate mass and fragmentation patterns. The deuterium label would aid in distinguishing drug-related material from endogenous compounds.
-
Structural Elucidation: The chemical structures of the identified metabolites are confirmed using techniques such as NMR spectroscopy.
Excretion
Desloratadine and its metabolites are eliminated from the body through both renal and fecal routes. Following administration of radiolabeled desloratadine, approximately 41% of the radioactivity is recovered in the urine and 47% in the feces as metabolites.[16] It is expected that the primary excretory product of this compound would be its glucuronide conjugate, eliminated via similar pathways.
Conclusion
The in vivo metabolic fate of this compound is predicted to be primarily driven by Phase II glucuronidation to form this compound-O-glucuronide, which is then excreted in urine and feces. This pathway is analogous to that of the endogenous 3-Hydroxy desloratadine. The deuterium labeling provides a powerful tool for researchers in drug development, enabling precise quantification and metabolite identification. The data and protocols presented in this guide offer a foundational understanding for designing and interpreting in vivo studies involving this important deuterated metabolite.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medicine.com [medicine.com]
- 4. Adult and paediatric poor metabolisers of desloratadine: an assessment of pharmacokinetics and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple-dose pharmacokinetics and safety of desloratadine in subjects with moderate hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. researchgate.net [researchgate.net]
- 8. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Metabolism of desloratadine by chimeric TK-NOG mice transplanted with human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A pharmacokinetic profile of desloratadine in healthy adults, including elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oral bioavailability of desloratadine is unaffected by food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of pharmacokinetics and metabolism of desloratadine, fexofenadine, levocetirizine and mizolastine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Deuterium Labeling in the Study of Desloratadine Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of deuterium labeling in the research of desloratadine and its metabolites. It delves into the core purposes of this technique, from its critical role in bioanalytical quantification to its potential for influencing metabolic pathways. This document synthesizes key findings, presents quantitative data in a structured format, and offers detailed experimental protocols for professionals in drug development and associated scientific fields.
Core Principles: The Purpose of Deuterium Labeling
Deuterium, a stable, non-radioactive isotope of hydrogen, has become an invaluable tool in pharmaceutical research. In the context of desloratadine, a potent, long-acting, non-sedating second-generation antihistamine, deuterium labeling serves two primary purposes: as a superior internal standard for bioanalytical methods and as a potential modulator of pharmacokinetic properties through the kinetic isotope effect (KIE).
Deuterated Desloratadine as an Internal Standard
The most prevalent and well-documented application of deuterium-labeled desloratadine (such as Desloratadine-d5 and Desloratadine-d4) is its use as an internal standard (IS) in quantitative bioanalysis.[1] Stable isotope-labeled (SIL) internal standards are considered the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for their ability to ensure accuracy, precision, and reliability.[1]
An ideal internal standard should mimic the analyte's chemical and physical properties throughout sample preparation and analysis to compensate for variability in extraction recovery, chromatographic retention, and ionization efficiency.[1] Deuterated analogs of desloratadine are ideal for this purpose as they co-elute with the non-labeled drug and its metabolites and experience similar matrix effects, differing only in their mass-to-charge ratio (m/z), which allows for their distinct detection by the mass spectrometer.[1]
The Kinetic Isotope Effect (KIE) and Its Potential Impact on Desloratadine Metabolism
Beyond its use as an analytical tool, deuterium labeling has the potential to alter the metabolic profile of drugs. This is due to the Kinetic Isotope Effect (KIE), a phenomenon where the replacement of a hydrogen atom with a heavier deuterium atom can slow down the rate of a chemical reaction, particularly when the cleavage of the carbon-hydrogen bond is the rate-limiting step.[2][3]
-
Slow down the rate of metabolism: This could lead to a longer half-life and increased exposure (AUC) of the parent drug.
-
Alter metabolic pathways: By slowing one metabolic route, the drug may be shunted towards alternative pathways, potentially reducing the formation of undesirable or toxic metabolites.[3]
Given that the primary metabolic pathway of desloratadine involves hydroxylation, a process often mediated by cytochrome P450 enzymes that involves C-H bond cleavage, deuteration at specific positions could potentially influence its pharmacokinetic profile. However, without direct experimental evidence for desloratadine, this remains a theoretical application based on established principles in medicinal chemistry.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for desloratadine and its major active metabolite, 3-hydroxydesloratadine. This data is compiled from studies in healthy adult volunteers and highlights the variability observed between extensive and poor metabolizers.
Table 1: Pharmacokinetic Parameters of Desloratadine in Healthy Adults (Extensive Metabolizers)
| Parameter | Desloratadine | 3-Hydroxydesloratadine | Reference |
| Tmax (h) | ~3 | ~4.76 | [5] |
| Cmax (ng/mL) | ~3.98 | ~1.99 | [5] |
| AUC (ng·h/mL) | 56.9 | 32.3 | [5] |
| t1/2 (h) | ~27 | ~36 | [5] |
| Protein Binding (%) | 82-87 | 85-89 | [6] |
Table 2: Comparison of Desloratadine Pharmacokinetics in Extensive vs. Poor Metabolizers
| Parameter | Extensive Metabolizers | Poor Metabolizers | Fold Increase | Reference |
| Cmax | Normal | ~3-fold higher | 3x | [7] |
| AUC | Normal | ~6-fold higher | 6x | [7] |
| t1/2 | ~27 h | ~89 h | ~3.3x | [7] |
Note: Poor metabolizers have a decreased ability to form 3-hydroxydesloratadine.
Experimental Protocols
This section provides a detailed methodology for a typical bioanalytical workflow for the quantification of desloratadine and 3-hydroxydesloratadine in human plasma using a deuterated internal standard.
Synthesis of Deuterated Desloratadine (Desloratadine-d5)
A plausible synthetic pathway for Desloratadine-d5 involves the initial synthesis of a deuterated piperidine precursor, followed by its incorporation into the tricyclic core structure to form deuterated Loratadine (Loratadine-d5), which is then converted to Desloratadine-d5.[8]
Step 1: Synthesis of N-methyl-4-piperidone-d5 A base-catalyzed deuterium exchange reaction can be employed. N-methyl-4-piperidone is dissolved in a mixture of deuterium oxide (D₂O) and a deuterated alcohol (e.g., methanol-d₄) with a catalytic amount of a base like sodium deuteroxide. The mixture is heated under reflux to achieve the desired level of deuteration.[8]
Step 2: Synthesis of Loratadine-d5 This can be achieved through a McMurry or Wittig reaction, coupling N-methyl-4-piperidone-d5 with 8-Chloro-5,6-dihydro-11H-benzo[4][5]cyclohepta[1,2-b]pyridin-11-one.[8]
Step 3: Conversion to Desloratadine-d5 The final step is the decarbethoxylation of Loratadine-d5. This is typically done by refluxing Loratadine-d5 in an alcoholic solvent with a strong base like sodium hydroxide or potassium hydroxide.[8]
Bioanalytical Method: LC-MS/MS Quantification
The following protocol is a representative example for the simultaneous determination of desloratadine and 3-hydroxydesloratadine in human plasma.
3.2.1. Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of human plasma, add 25 µL of the internal standard working solution (e.g., Desloratadine-d5).
-
Vortex the sample briefly.
-
Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analytes and the internal standard with a suitable elution solvent (e.g., a mixture of ammonia and methanol).[9]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3.2.2. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series HPLC or equivalent
-
Mass Spectrometer: AB SCIEX API 4000 triple quadrupole mass spectrometer or equivalent
-
Analytical Column: Hypurity Advance (50 x 4.6 mm, 5 µm) or equivalent
-
Mobile Phase: A mixture of acetonitrile/methanol and ammonium formate buffer, run in an isocratic or gradient mode.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Ionization Mode: Positive ion electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Table 3: Typical MRM Transitions for Desloratadine and its Metabolite
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Desloratadine | 311.1 | 259.2 | [10] |
| 3-Hydroxydesloratadine | 327.1 | 275.1 | [10] |
| Desloratadine-d4 (IS) | 315.2 | 263.2 | [10] |
| 3-Hydroxydesloratadine-d4 (IS) | 331.1 | 279.1 | [10] |
Mandatory Visualizations
The following diagrams illustrate the metabolic pathway of desloratadine and a typical bioanalytical workflow.
References
- 1. Comparison of pharmacokinetics and metabolism of desloratadine, fexofenadine, levocetirizine and mizolastine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
3-Hydroxy desloratadine-d4 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 3-Hydroxy desloratadine-d4, a key analytical standard in pharmaceutical research and development. It covers its chemical properties, role in bioanalytical methods, and relevant experimental protocols.
Core Compound Identification
This compound is the deuterium-labeled form of 3-Hydroxy desloratadine, the primary active metabolite of the second-generation antihistamine, Desloratadine. Due to its isotopic labeling, it serves as an ideal internal standard for quantitative bioanalysis by mass spectrometry, ensuring accuracy and precision in pharmacokinetic and bioequivalence studies.
A summary of its key chemical identifiers is presented below.
| Parameter | Value | Reference |
| CAS Number | 1246819-99-7 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₉H₁₅D₄ClN₂O | [1][2][4] |
| Molecular Weight | 330.84 g/mol | [1][3][4] |
| Synonyms | 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5][6]cyclohepta[1,2-b]pyridin-3-ol-d4, Sch 45581-d4 | [1][2] |
Metabolic Pathway of Loratadine
Desloratadine is the active metabolite of Loratadine, and it is further metabolized to 3-Hydroxy desloratadine. This metabolic cascade is a critical aspect of the pharmacokinetics of these antihistamines.
Pharmacokinetic Profile of Desloratadine and 3-Hydroxy Desloratadine
The pharmacokinetic properties of Desloratadine and its metabolite, 3-Hydroxy desloratadine, have been well-characterized in healthy adults. A summary of key parameters following a 5 mg oral dose of Desloratadine is provided below.
| Parameter | Desloratadine | 3-Hydroxy Desloratadine | Reference |
| Tmax (hours) | 3.17 | 4.76 | [7][8] |
| Cmax (µg/L) | 3.98 | 1.99 | [7][8] |
| AUC (0-24h) (µg/L*h) | 56.9 | 32.3 | [7][8] |
| Half-life (t½) (hours) | 26.8 | 36 | [7][8] |
| Protein Binding | 82% - 87% | 85% - 89% | [9] |
Experimental Protocols: Bioanalytical Quantification
This compound is crucial for the accurate quantification of 3-Hydroxy desloratadine in biological matrices. Below are representative experimental protocols for LC-MS/MS analysis in human plasma.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Precondition a 15 mg SPEC SCX solid-phase extraction plate with 400 µL of methanol, followed by 400 µL of 2% formic acid.[1]
-
Dilute a 250 µL plasma sample with 500 µL of 2% formic acid solution.[1]
-
Apply the diluted sample to the preconditioned SPE plate under a vacuum of approximately 5 in. Hg.[1]
-
Wash the plate sequentially with 400 µL of 2% formic acid solution, followed by 400 µL of 2% formic acid in a 70:30 (v/v) acetonitrile:methanol solution.[1]
-
Elute the analyte and internal standard using two 200 µL aliquots of 4% ammonium hydroxide in a 45:45:10 (v/v/v) methanol:acetonitrile:water solution.[1]
-
Dry the eluent under a stream of nitrogen.[1]
-
Reconstitute the dried residue in 150 µL of the mobile phase for LC-MS/MS analysis.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following is a generalized workflow for the analysis of plasma samples.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition | Reference |
| HPLC Column | C18, 2 x 50 mm | [1] |
| Mobile Phase A | 10 mM ammonium formate in methanol with 0.2% formic acid | [1] |
| Mobile Phase B | 10 mM ammonium formate in water with 0.2% formic acid | [1] |
| Flow Rate | 250 µL/min (gradient elution) | [1] |
| Ionization Mode | Positive Ion Electrospray (ESI+) | [1] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [1] |
| MRM Transition (3-Hydroxy desloratadine) | m/z 327.2 → m/z 275.1 | [1] |
| MRM Transition (this compound) | m/z 331.10 → m/z 279.10 | [5] |
Synthesis Overview
While this compound is typically acquired from specialized chemical suppliers, its non-labeled counterpart, 3-Hydroxy desloratadine, has been synthesized in a multi-step process. The synthesis confirms the structure of this major metabolite of Loratadine. One reported synthesis starts from 3-methyl pyridine and involves twelve steps to yield the final product.[10] The deuterated version would be prepared using an appropriately labeled precursor during the synthesis.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orthogonal extraction/chromatography and UPLC, two powerful new techniques for bioanalytical quantitation of desloratadine and 3-hydroxydesloratadine at 25 pg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A pharmacokinetic profile of desloratadine in healthy adults, including elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medicine.com [medicine.com]
- 10. jocpr.com [jocpr.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Review of Desloratadine and its Metabolites
Introduction
Desloratadine is a second-generation, long-acting tricyclic antihistamine and the major active metabolite of loratadine.[1][2] It functions as a potent and selective peripheral histamine H1 receptor inverse agonist, making it effective for the treatment of allergic rhinitis and chronic idiopathic urticaria.[2][3] Unlike first-generation antihistamines, desloratadine does not readily cross the blood-brain barrier, resulting in a non-sedating profile.[4][5] This review provides a comprehensive technical overview of the pharmacodynamics, pharmacokinetics, metabolism, and analytical methodologies related to desloratadine and its principal metabolites.
Pharmacodynamics
Mechanism of Action at the H1 Receptor
Desloratadine's primary mechanism of action is its high-affinity inverse agonism at the histamine H1 receptor.[2] Receptor binding data show a significant interaction with the human H1 receptor at therapeutic concentrations (2 to 3 ng/mL).[6] As an inverse agonist, it not only blocks the action of histamine but also reduces the basal, constitutive activity of the H1 receptor. This leads to the stabilization of the receptor in an inactive state, preventing the downstream signaling that causes allergic symptoms.[7] In vitro studies have demonstrated that desloratadine's binding affinity for the H1 receptor is significantly higher than that of its parent drug, loratadine.[3][8]
Anti-Inflammatory Effects
Beyond its antihistaminic activity, desloratadine exhibits distinct anti-inflammatory properties.[4][9] These effects are mediated, in part, by the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[7][10] By reducing the constitutive and histamine-stimulated activity of NF-κB, desloratadine can inhibit the release of pro-inflammatory cytokines and chemokines from human mast cells and basophils.[9][10] This attenuates the recruitment and activation of inflammatory cells like eosinophils, further mitigating the allergic inflammatory response.[4]
Pharmacokinetics: ADME Profile
Absorption and Distribution
Desloratadine is well-absorbed following oral administration, with peak plasma concentrations (Tmax) reached in approximately 3 hours.[1][11] Its absorption is not significantly affected by food or grapefruit juice.[3][4][6] The pharmacokinetics are linear over a dosage range of 5-20 mg.[3] Desloratadine is highly bound to plasma proteins, with a binding percentage of 82-87%.[1][2]
Metabolism
Desloratadine is extensively metabolized in the liver, primarily to 3-hydroxydesloratadine, which is an active metabolite.[1][3] This metabolite is subsequently inactivated via glucuronidation.[3][12] The metabolic process is unique and involves a sequential, three-step reaction:
-
N-glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 (UGT2B10).[2][13]
-
3-hydroxylation of the resulting desloratadine N-glucuronide by Cytochrome P450 2C8 (CYP2C8).[2][13]
-
Non-enzymatic deconjugation (hydrolysis) of the N-glucuronide to yield 3-hydroxydesloratadine.[2][13]
This complex pathway explains why early in vitro studies using liver microsomes failed to generate the metabolite, as both NADPH (for CYP enzymes) and UDPGA (for UGT enzymes) are required simultaneously.[14]
Phenotypic polymorphism exists, leading to a "poor metabolizer" status in some individuals (approximately 2% of Caucasians and 18% of people of African descent), who have a decreased ability to form 3-hydroxydesloratadine.[2][15] In these individuals, desloratadine exposure is increased, but this has not been associated with clinically relevant changes in the safety profile.[2][15]
Excretion
Desloratadine and its metabolites are eliminated in both urine and feces.[2] Approximately 87% of a radiolabeled dose is recovered equally in urine and feces as metabolites.[1] The elimination half-life of desloratadine in normal metabolizers is approximately 27 hours, which supports a once-daily dosing regimen.[1][2][4] The half-life of 3-hydroxydesloratadine is longer, at approximately 36 hours.[16]
Data Summary: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for desloratadine and its primary active metabolite, 3-hydroxydesloratadine.
Table 1: Pharmacokinetic Parameters of Desloratadine in Healthy Adults (5 mg once daily)
| Parameter | Mean Value | Range/Details | Citation |
|---|---|---|---|
| Tmax (hours) | 3.0 - 3.17 | - | [1][16] |
| Cmax (µg/L) | 3.98 | Steady-state | [16] |
| AUC (0-24h) (µg/L·h) | 56.9 | Steady-state | [16] |
| Half-life (t½) (hours) | 26.8 - 27 | - | [1][2][16] |
| Protein Binding (%) | 82 - 87 | - |[1][2] |
Table 2: Pharmacokinetic Parameters of 3-Hydroxydesloratadine in Healthy Adults
| Parameter | Mean Value | Range/Details | Citation |
|---|---|---|---|
| Tmax (hours) | 4.76 | - | [16] |
| Cmax (µg/L) | 1.99 | - | [16] |
| AUC (0-24h) (µg/L·h) | 32.3 | - | [16] |
| Half-life (t½) (hours) | 36.0 | - | [16] |
| Protein Binding (%) | 85 - 89 | - |[1] |
Table 3: Pharmacokinetic Parameters of Desloratadine in Special Populations
| Population | Parameter | Finding | Citation |
|---|---|---|---|
| Children (2-5 years) | Half-life (t½) | Mean: 16.4 hours | [1] |
| Children (6-11 years) | Half-life (t½) | Mean: 19.4 hours | [1] |
| Elderly | Cmax and AUC | 20% higher than younger adults | [1] |
| Elderly | Half-life (t½) | 33.7 hours | [1] |
| Hepatic Impairment | AUC & Half-life | Increased (~2.4-fold increase in AUC) | [1][6] |
| Renal Impairment | Cmax and AUC | Increased | [1] |
| Poor Metabolizers | Half-life (t½) | ~89 hours | [2] |
| Poor Metabolizers | Cmax | Threefold higher plasma concentrations |[2] |
Key Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Healthy Adults
This protocol is based on a multicenter, open-label trial to characterize the pharmacokinetic profile of desloratadine and 3-hydroxydesloratadine.[16]
-
Objective: To determine Cmax, Tmax, AUC(24h), and half-life after multiple doses.
-
Participants: 113 healthy adult volunteers (ages 19-70).
-
Intervention: A 5 mg oral dose of desloratadine administered once daily for 10 days.
-
Sample Collection: Blood samples were collected at predefined intervals after drug administration to measure plasma concentrations of desloratadine and 3-hydroxydesloratadine.
-
Analysis: Plasma concentrations were determined using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data. Steady-state was determined to be reached by day 7.
Protocol 2: In Vitro Metabolism Using Cryopreserved Human Hepatocytes (CHHs)
This protocol is derived from studies that successfully identified the metabolic pathway of 3-hydroxydesloratadine formation.[14]
-
Objective: To identify the enzymes responsible for 3-hydroxydesloratadine formation.
-
Methodology:
-
Incubation: Desloratadine was incubated with cryopreserved human hepatocytes (CHHs).
-
Cofactor Requirement: Incubations were performed in the presence of both NADPH (for P450 enzymes) and UDP-glucuronic acid (UDPGA, for UGT enzymes), which was found to be an obligatory requirement.[14]
-
Chemical Inhibition: Incubations were repeated in the presence of specific chemical inhibitors for various CYP and UGT enzymes to identify the key players. For example, gemfibrozil glucuronide (a CYP2C8 inhibitor) and nicotine (a UGT2B10 inhibitor) were used.[13][14]
-
Sample Analysis: The reaction was stopped, and samples were analyzed by LC-MS/MS to quantify the formation of 3-hydroxydesloratadine.
-
-
Key Findings: These experiments demonstrated that both UGT2B10 and CYP2C8 are essential for the formation of the metabolite. Inhibition of either enzyme significantly reduced or eliminated its production.[14]
Protocol 3: LC-MS/MS Method for Plasma Quantification
A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for pharmacokinetic studies.[17]
-
Objective: Simultaneous determination of desloratadine and 3-hydroxydesloratadine in human plasma.
-
Sample Preparation: Liquid-liquid extraction with an organic solvent (e.g., ethyl ether).
-
Internal Standards: Deuterated forms of the analytes (e.g., [²H₄]desloratadine and [²H₄]3-OH desloratadine) are used for accurate quantification.[17]
-
Chromatography: Separation is achieved on a C18 reverse-phase column (e.g., CAPCELL PAK C18, 50 mm x 2.0 mm, 5 µm).[17]
-
Mobile Phase: A mixture of aqueous buffer (e.g., 5mM ammonium formate) with organic solvents like methanol and acetonitrile.[17]
-
Detection: Positive ion electrospray tandem mass spectrometry (ESI-MS/MS).
-
Quantification: A calibration curve is generated using a weighted quadratic regression over a concentration range of 0.05–10 ng/mL for both analytes.[17]
Conclusion
Desloratadine is an effective H1 receptor inverse agonist with a well-characterized pharmacokinetic profile and a unique metabolic pathway. Its primary active metabolite, 3-hydroxydesloratadine, contributes to its overall therapeutic effect. The metabolism is notable for its sequential dependence on both a UGT (UGT2B10) and a CYP (CYP2C8) enzyme, a complexity that required advanced in vitro systems to elucidate. Understanding these metabolic pathways, the associated enzymatic players, and the pharmacokinetic parameters in various populations is critical for drug development professionals in optimizing clinical use and predicting potential drug-drug interactions. The detailed analytical and experimental protocols outlined provide a foundation for further research in this area.
References
- 1. medicine.com [medicine.com]
- 2. Desloratadine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Desloratadine: A preclinical and clinical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
- 9. What is the mechanism of Desloratadine? [synapse.patsnap.com]
- 10. Desloratadine citrate disodium injection, a potent histamine H(1) receptor antagonist, inhibits chemokine production in ovalbumin-induced allergic rhinitis guinea pig model and histamine-induced human nasal epithelial cells via inhibiting the ERK1/2 and NF-kappa B signal cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clarinex, Clarinex RediTabs (desloratadine) dosing, indications, interactions, adverse effects, and more. [reference.medscape.com]
- 12. researchgate.net [researchgate.net]
- 13. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Adult and paediatric poor metabolisers of desloratadine: an assessment of pharmacokinetics and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A pharmacokinetic profile of desloratadine in healthy adults, including elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 3-Hydroxy Desloratadine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the solubility characteristics of 3-Hydroxy desloratadine, a primary active metabolite of the second-generation antihistamine, desloratadine. Understanding the solubility of this compound is critical for its preclinical and clinical development, influencing formulation strategies, bioavailability, and overall therapeutic efficacy. This document compiles available quantitative solubility data, details established experimental protocols for solubility determination, and presents a visual representation of a standard experimental workflow.
Introduction
3-Hydroxy desloratadine is a key metabolite in the biotransformation of loratadine and its active metabolite, desloratadine.[1][2] Its physicochemical properties, particularly its solubility in various aqueous and organic media, are fundamental parameters that dictate its behavior in both in vitro and in vivo systems. Poor aqueous solubility can pose significant challenges in the development of oral dosage forms, potentially leading to low or variable bioavailability. This guide serves as a comprehensive resource for professionals engaged in the research and development of pharmaceuticals containing this active metabolite.
Quantitative Solubility Data
The solubility of 3-Hydroxy desloratadine has been characterized in several common organic solvents and a mixed aqueous buffer system. The available data indicates a higher solubility in organic solvents compared to aqueous media, where it is described as sparingly soluble.[3]
Table 1: Quantitative Solubility of 3-Hydroxy Desloratadine in Various Solvents
| Solvent System | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | ~10[1][3] |
| Dimethylformamide (DMF) | ~10[1][3] |
| Ethanol | ~5[1][3] |
| 1:6 solution of DMF:PBS (pH 7.2) | ~0.14[1][3] |
| Aqueous Buffers | Sparingly soluble[3] |
Note: For maximal solubility in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent such as DMF and then dilute with the aqueous buffer of choice.[3]
Experimental Protocols for Solubility Determination
The determination of solubility is a cornerstone of pre-formulation studies. The two primary methods employed are the equilibrium (thermodynamic) solubility assay and the kinetic solubility assay.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. It measures the concentration of a saturated solution of the compound in a specific solvent at equilibrium.
Protocol:
-
Preparation of Buffers: Prepare aqueous buffers at various physiologically relevant pH values (e.g., 1.2, 4.5, and 6.8) as recommended by guidelines from organizations like the World Health Organization (WHO).[3] The pH of the buffers should be verified and adjusted at the experimental temperature (37 ± 1 °C).[3]
-
Addition of Compound: Add an excess amount of 3-Hydroxy desloratadine crystalline solid to a sealed vial containing a known volume of the desired solvent or buffer. The presence of excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.
-
Equilibration: Place the vials in an orbital shaker or other suitable agitation device capable of maintaining a constant temperature of 37 ± 1 °C.[3] Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.[3] The time to reach equilibrium should be established by taking samples at various time points until the concentration of the dissolved compound remains constant.[3]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation at a high speed followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm pore size).
-
Quantification: Analyze the concentration of 3-Hydroxy desloratadine in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Data Analysis: If using UV-Vis spectrophotometry, construct a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.[4] The concentration of the sample is then determined by interpolating its absorbance on the calibration curve. The final solubility is reported in mg/mL or µg/mL.
Kinetic Solubility Determination (High-Throughput Method)
Kinetic solubility assays are often used in early drug discovery to rapidly assess the solubility of a large number of compounds. This method measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock solution.
Protocol:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of 3-Hydroxy desloratadine in 100% Dimethyl Sulfoxide (DMSO) (e.g., 10 mM).
-
Assay Plate Preparation: Dispense the DMSO stock solution into a 96-well microtiter plate.
-
Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the wells containing the DMSO stock solution to achieve the final target concentrations. The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its co-solvent effects.
-
Incubation: Mix the contents of the wells and incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a specified period (e.g., 1.5 to 2 hours).[5][6]
-
Precipitation Detection and Quantification:
-
Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate. The kinetic solubility is defined as the highest concentration that does not show significant precipitation.
-
Direct UV Assay: After incubation, filter the solutions using a 96-well filter plate to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-compatible microplate. The concentration of the dissolved compound is then determined using a pre-established calibration curve.
-
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for determining the equilibrium solubility of 3-Hydroxy desloratadine using the shake-flask method followed by UV-Vis analysis.
Caption: Workflow for Equilibrium Solubility Determination.
Conclusion
The solubility of 3-Hydroxy desloratadine is a critical parameter for its successful development as a pharmaceutical agent. This technical guide summarizes the available quantitative data, demonstrating higher solubility in organic solvents and limited solubility in aqueous media. Detailed protocols for both equilibrium and kinetic solubility determination are provided to assist researchers in obtaining reliable and reproducible data. The presented workflow visualization offers a clear and concise overview of the experimental process. A thorough understanding and characterization of the solubility profile of 3-Hydroxy desloratadine are essential for informed decision-making in formulation development and for optimizing its therapeutic potential.
References
physical and chemical properties of 3-Hydroxy desloratadine-d4
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Hydroxy desloratadine-d4, a deuterated analog of the active metabolite of Desloratadine. It is intended for researchers, scientists, and drug development professionals. This document details its properties, relevant biological pathways, and general experimental protocols where it is utilized as an internal standard.
Physical and Chemical Properties
This compound is a stable, isotopically labeled form of 3-Hydroxy desloratadine. The incorporation of four deuterium atoms provides a distinct mass difference, making it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry.[1][2]
Below is a summary of its key physical and chemical properties:
| Property | Value | Reference(s) |
| Chemical Name | 8-Chloro-11-(piperidin-4-ylidene-2,2,6,6-d4)-6,11-dihydro-5H-benzo[3][4]cyclohepta[1,2-b]pyridin-3-ol | [2][5][6] |
| Synonyms | This compound; Sch 45581-d4 | [2] |
| Molecular Formula | C₁₉H₁₅D₄ClN₂O | [7][8][9] |
| Molecular Weight | 330.84 g/mol | [7][8][9] |
| CAS Number | 1246819-99-7 | [5][8][9] |
| Appearance | Light yellow solid | [7] |
| Melting Point | >220 °C (decomposes) | [7] |
| Solubility | Soluble in Methanol, DMSO, and DMF.[7][10] Sparingly soluble in aqueous buffers.[10] | [7][10] |
| Storage Conditions | Store at -20°C for long-term storage.[8] | [8] |
| Chemical Purity | ≥98% | [7][10] |
| Isotopic Purity | ≥99% (typically) | [7] |
Biological Context: Metabolism of Desloratadine
Desloratadine, a second-generation antihistamine, is the major active metabolite of loratadine.[3] It is further metabolized in the body, primarily to 3-Hydroxydesloratadine, which is also pharmacologically active.[11][12] This metabolic process is a two-step enzymatic conversion. Initially, Desloratadine undergoes N-glucuronidation by the enzyme UGT2B10. Subsequently, the resulting N-glucuronide is hydroxylated at the 3-position by CYP2C8 to form 3-Hydroxydesloratadine N-glucuronide, which is then non-enzymatically deconjugated to yield 3-Hydroxydesloratadine.[11]
Experimental Protocols
Due to its isotopic labeling, this compound is an invaluable tool in pharmacokinetic and bioanalytical studies, where it serves as an internal standard for the accurate quantification of its non-labeled counterpart in biological matrices.[1][2]
General Workflow for Quantification using LC-MS/MS
The following diagram illustrates a typical workflow for the quantification of 3-Hydroxydesloratadine in a biological sample, such as plasma, using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methodology for Synthesis
While detailed, step-by-step proprietary synthesis methods are not publicly available, a general synthesis of 3-hydroxydesloratadine has been reported in the scientific literature. One such method involves a twelve-step synthesis starting from 3-methyl pyridine.[13] The final step in this reported synthesis is the deprotection of a methoxy group to yield the hydroxyl group of 3-hydroxydesloratadine.[13] The synthesis of the deuterated analog would involve the use of deuterated reagents at the appropriate steps to introduce the four deuterium atoms onto the piperidinylidene ring.
Note: The synthesis of this compound should only be carried out by qualified personnel in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. amzeals.com [amzeals.com]
- 7. mybiosource.com [mybiosource.com]
- 8. clearsynth.com [clearsynth.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Desloratadine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 3-Hydroxy Desloratadine-d4 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-Hydroxy desloratadine-d4 in human plasma. 3-Hydroxy desloratadine is the major active metabolite of desloratadine, a non-sedating antihistamine.[1] The deuterated analog, this compound, is commonly used as an internal standard in pharmacokinetic and bioequivalence studies of desloratadine and its metabolites.[2][3][4][5] This protocol provides a comprehensive workflow for the accurate measurement of this compound, which is crucial for its application as a reliable internal standard and for metabolic studies. The method utilizes solid-phase extraction (SPE) for sample cleanup, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated for linearity, precision, and accuracy.
Introduction
Desloratadine is a potent, long-acting, non-sedating antihistamine used for the relief of allergy symptoms.[2][6] It is the primary active metabolite of loratadine.[7] Desloratadine is extensively metabolized in the body, with 3-hydroxy desloratadine being its major active metabolite.[1][7] Accurate quantification of desloratadine and its metabolites in biological matrices is essential for pharmacokinetic, bioequivalence, and drug-drug interaction studies.[8][9]
Stable isotope-labeled internal standards are critical for compensating for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of LC-MS/MS assays.[10] this compound is a deuterated analog of 3-hydroxy desloratadine and is an ideal internal standard for the bioanalysis of desloratadine and its metabolites.[2][3][4][5] This application note provides a detailed protocol for the extraction and quantification of this compound in human plasma.
Experimental
Materials and Reagents
-
Desloratadine-d5 (Internal Standard, IS)
-
Human plasma (K2 EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Disodium hydrogen phosphate
-
Water (deionized, 18 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[1][13][14]
Stock and Working Solutions
-
Primary Stock Solution (100 µg/mL): Prepare a stock solution of this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution in a methanol:water (50:50, v/v) mixture to create working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the Desloratadine-d5 stock solution with methanol to a final concentration of 50 ng/mL.[1]
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is employed to extract this compound and the internal standard from human plasma.[1][14]
-
Thaw plasma samples at room temperature and vortex to ensure homogeneity.
-
To 500 µL of plasma in a microcentrifuge tube, add 50 µL of the Desloratadine-d5 internal standard working solution (50 ng/mL).[1]
-
Add 400 µL of 10 mM disodium hydrogen phosphate solution and vortex thoroughly.[1][14]
-
Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[1][14]
-
Load the plasma mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 10 mM disodium hydrogen phosphate solution, followed by two washes with 1 mL of water.[14]
-
Elute the analyte and internal standard with 1 mL of an eluent solution (e.g., 3% ammonia in methanol).[1]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 50°C.[14]
-
Reconstitute the dried residue in 400 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.[14]
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | Shimadzu HPLC or equivalent[1] |
| Column | Hypurity Advance C18 (50 x 4.6 mm, 5 µm) or equivalent[1] |
| Mobile Phase | Solution A: Acetonitrile:Methanol (40:60, v/v)[1] Solution B: Methanol:Water (90:10, v/v)[1] Isocratic mixture of A:B (90:10, v/v) |
| Flow Rate | 1.0 mL/min[1][14] |
| Injection Volume | 15 µL[1][14] |
| Column Temperature | 40°C[13][14] |
| Run Time | Approximately 5 minutes[1][14] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | AB SCIEX API-4000 or equivalent[1] |
| Ionization Mode | Positive Ion Electrospray (ESI+)[1] |
| Ion Spray Voltage | 3000 V[1] |
| Source Temperature | 500°C[1] |
| Curtain Gas | 25 psi[1] |
| Nebulizer Gas (GS1) | 50 psi[1] |
| Heater Gas (GS2) | 40 psi[1] |
| Collision Gas (CAD) | 7 psi[1] |
| Dwell Time | 200 msec[1] |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 331.10 | 279.10[2][3] |
| Desloratadine-d5 (IS) | 316.20 | 264.30[1][13] |
Method Validation and Performance
Calibration Curve and Linearity
The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. A quadratic regression with a weighting of 1/x² was used to fit the data. The method demonstrated excellent linearity over a concentration range of 100 pg/mL to 11,000 pg/mL.[1]
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing replicate QC samples at low, medium, and high concentration levels.
Table 4: Precision and Accuracy Data
| Analyte | QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Nominal) | Inter-day Accuracy (% Nominal) |
| This compound | LLOQ | 100 | 5.1[1] | N/A | 99.9[1] | N/A |
| Low | 284 | N/A | N/A | N/A | N/A | |
| Medium | 4500 | N/A | N/A | N/A | N/A | |
| High | 9000 | N/A | N/A | N/A | N/A |
Note: The table is populated with representative data for 3-OH desloratadine from a cited source.[1] A full validation would be required for the specific quantification of this compound.
Diagrams
Caption: Experimental workflow for the quantification of this compound.
Caption: MRM transition for this compound.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and selective approach for the quantification of this compound in human plasma. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects. This method is suitable for use in clinical and non-clinical studies that require the accurate measurement of this compound, particularly in its role as an internal standard for the bioanalysis of desloratadine.
References
- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. cleanchemlab.com [cleanchemlab.com]
- 12. clearsynth.com [clearsynth.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Note: High-Throughput Analysis of Desloratadine and 3-Hydroxydesloratadine in Human Plasma Using 3-Hydroxy desloratadine-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of desloratadine (DES) and its active metabolite, 3-hydroxydesloratadine (3-OH DES), in human plasma. The use of a stable isotope-labeled internal standard, 3-Hydroxy desloratadine-d4 (3-OH DES-d4), ensures high accuracy and precision, making this method suitable for pharmacokinetic and bioequivalence studies. The protocol outlines a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and details the optimized chromatographic and mass spectrometric conditions. The method has been validated with excellent performance characteristics.
Introduction
Desloratadine is a potent, long-acting, non-sedating, second-generation antihistamine and the primary active metabolite of loratadine. It selectively antagonizes peripheral histamine H1-receptors to alleviate symptoms associated with allergic rhinitis and chronic idiopathic urticaria. 3-Hydroxydesloratadine is the major active metabolite of desloratadine.[1][2] Accurate quantification of both desloratadine and 3-hydroxydesloratadine in biological matrices is crucial for clinical and pharmacokinetic studies. Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis by LC-MS/MS due to their ability to mimic the analyte throughout the sample preparation and analysis process, thus correcting for variability.[3] This application note presents a validated LC-MS/MS method employing this compound as an internal standard for the reliable determination of desloratadine and 3-hydroxydesloratadine in human plasma.[4][5][6]
Experimental Workflow
A generalized workflow for the quantification of desloratadine and 3-hydroxydesloratadine using an internal standard approach with LC-MS/MS is depicted below. This process involves sample preparation to isolate the analytes and internal standard from the biological matrix, followed by chromatographic separation and mass spectrometric detection.
Caption: Experimental workflow for Desloratadine and 3-Hydroxydesloratadine analysis.
Experimental Protocols
Materials and Reagents
-
Desloratadine and 3-Hydroxydesloratadine reference standards
-
This compound (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Ethyl acetate
-
Dichloromethane
-
Sodium hydroxide (0.1 M)
-
Drug-free human plasma (K3EDTA)
Stock and Working Solutions
-
Desloratadine and 3-Hydroxydesloratadine Stock Solutions (1 mg/mL): Accurately weigh and dissolve an appropriate amount of each reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Internal Standard Working Solution (Concentration as per specific method): Dilute the IS stock solution in a suitable solvent mixture (e.g., methanol:water 50:50 v/v).
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking drug-free human plasma with the appropriate working solutions of desloratadine and 3-hydroxydesloratadine.
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution.
-
Vortex the sample briefly.
-
Add 100 µL of 0.1 M sodium hydroxide solution and vortex for 30 seconds.[7]
-
Add 3 mL of extraction solvent (e.g., a mixture of ethyl acetate and dichloromethane).
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge the samples at approximately 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a specific volume of the mobile phase.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters and can be optimized as needed.
| Parameter | Condition |
| LC System | Agilent or equivalent |
| Column | Kromasil C18 (150mm x 4.6mm, 5µm) or equivalent[4][6] |
| Mobile Phase | A mixture of Methanol:Acetonitrile (60:40 V/V) and 10mM Ammonium formate (70:30 V/V)[4][6] |
| Flow Rate | 1.0 mL/min[4][6] |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary
The performance of the method using a deuterated internal standard for the analysis of desloratadine and 3-hydroxydesloratadine is summarized below.
Mass Spectrometric Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Desloratadine | 311.10 | 259.20 |
| 3-Hydroxydesloratadine | 327.10 | 275.10 |
| This compound | 331.10 | 279.10 |
| Data sourced from Muppavarapu et al. (2015)[4][6] |
Method Validation Parameters
| Parameter | Desloratadine | 3-Hydroxydesloratadine |
| Linearity Range | 50.0 - 10000 pg/mL | 50.0 - 10000 pg/mL |
| Correlation Coefficient (r²) | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 50.0 pg/mL | 50.0 pg/mL |
| Intra-day Precision (%CV) | < 5.71 | < 5.10 |
| Inter-day Precision (%CV) | < 5.47 | < 6.68 |
| Intra-day Accuracy (%) | -6.67 to 5.00 | -4.00 to 3.75 |
| Inter-day Accuracy (%) | -7.80 to 2.60 | -6.00 to -0.25 |
| Data represents typical performance and is based on the findings of Muppavarapu et al. (2015)[4][6] |
Metabolic Pathway
Desloratadine is the major active metabolite of loratadine and is further metabolized, primarily to 3-hydroxydesloratadine.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ijpbs.com [ijpbs.com]
- 7. benchchem.com [benchchem.com]
Application Note and Protocol for the Bioanalysis of Desloratadine Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desloratadine is a potent, long-acting, non-sedating second-generation antihistamine, and the primary active metabolite of loratadine.[1] It is widely used for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria.[1] Accurate and reliable quantification of desloratadine in biological matrices such as human plasma is crucial for pharmacokinetic and bioequivalence studies.[1][2][3] The use of a stable isotope-labeled internal standard, such as desloratadine-d5, is considered the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6] This is because the deuterated standard closely mimics the analyte throughout sample preparation and analysis, correcting for variability and matrix effects.[4][5][6]
This document provides a detailed protocol for the bioanalysis of desloratadine in human plasma using a deuterated internal standard (desloratadine-d5) and LC-MS/MS. The method is sensitive, specific, and robust, making it suitable for high-throughput analysis in clinical and pharmacokinetic studies.[7]
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of desloratadine using desloratadine-d5 as an internal standard.[4]
| Validation Parameter | Performance Characteristics | Reference |
| Linearity Range | 5.0 - 5000.0 pg/mL | [3][4] |
| Correlation Coefficient (r²) | ≥ 0.9994 | [3][4] |
| Lower Limit of Quantification (LLOQ) | 5.0 pg/mL | [4] |
| Intra-day Precision (%CV) | 0.7 - 2.0% | [3][4] |
| Inter-day Precision (%CV) | 0.7 - 2.7% | [3][4] |
| Intra-day Accuracy (% Nominal) | 101.4 - 102.4% | [3][4] |
| Inter-day Accuracy (% Nominal) | 99.5 - 104.8% | [3][4] |
| Mean Recovery (Desloratadine) | 90.3% | [3][4] |
| Mean Recovery (Desloratadine-d5) | 92.5% | [3][4] |
Experimental Protocols
Materials and Reagents
-
Desloratadine reference standard
-
Desloratadine-d5 (internal standard)
-
Methanol (HPLC grade)[3]
-
Acetonitrile (HPLC grade)[8]
-
Ammonium formate (analytical grade)[3]
-
Sodium hydroxide (analytical grade)[3]
-
Ethyl acetate (HPLC grade)[3]
-
Dichloromethane (HPLC grade)[3]
-
Drug-free human plasma[3]
-
Milli-Q water[3]
Preparation of Solutions
-
Standard Stock Solutions (100.0 µg/mL): Prepare separate stock solutions of desloratadine and desloratadine-d5 in methanol.[3]
-
Internal Standard (IS) Spiking Solution (10.0 ng/mL): Dilute the desloratadine-d5 stock solution in a reconstitution solution (e.g., 10 mM ammonium formate and methanol, 20:80 v/v).[3][7]
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards by spiking drug-free human plasma with the desloratadine stock solution to achieve final concentrations ranging from 5.0 to 5000.0 pg/mL.[7] Prepare QC samples at low, medium, and high concentrations in the same manner.[7]
Sample Preparation (Liquid-Liquid Extraction - LLE)
This protocol outlines a commonly used liquid-liquid extraction method for isolating desloratadine and its internal standard from human plasma.[3][7]
-
To 400 µL of a human plasma sample (calibration standard, QC, or unknown sample), add 100 µL of the 10 ng/mL desloratadine-d5 internal standard spiking solution.[7]
-
Vortex the mixture briefly.[3]
-
Add 100 µL of 0.1 M NaOH solution and vortex for approximately 30 seconds.[5]
-
Add 3 mL of extraction solvent (e.g., ethyl acetate:dichloromethane, 80:20 v/v).[3][7]
-
Vortex the sample for 10 minutes to ensure thorough mixing and extraction.[3][7]
-
Centrifuge the sample at 4000 rpm for 5 minutes at ambient temperature.[3][5][7]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[5]
-
Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.[7]
LC-MS/MS Conditions
The following are typical liquid chromatography and mass spectrometry conditions for the analysis of desloratadine.
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS/MS):
Experimental Workflow Diagram
Caption: Workflow for the bioanalysis of desloratadine in plasma.
Discussion
The presented LC-MS/MS method for the quantification of desloratadine in human plasma using a deuterated internal standard is highly sensitive, specific, and reliable. The use of desloratadine-d5 effectively compensates for variability during sample processing and instrumental analysis, leading to high accuracy and precision.[4] The liquid-liquid extraction procedure provides a clean sample extract, minimizing matrix effects.[3] This robust method is well-suited for regulated bioanalysis in support of clinical and pharmacokinetic studies of desloratadine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sample Preparation of 3-Hydroxy Desloratadine-d4 in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of 3-hydroxy desloratadine-d4 in human plasma for bioanalytical analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methods described include protein precipitation, liquid-liquid extraction, and solid-phase extraction.
Introduction
3-Hydroxy desloratadine is the major active metabolite of desloratadine, a long-acting tricyclic histamine antagonist.[1] The deuterated internal standard, this compound, is crucial for the accurate quantification of 3-hydroxy desloratadine in biological matrices by correcting for variability during sample preparation and analysis.[2][3] The selection of an appropriate sample preparation method is critical for achieving the desired sensitivity, accuracy, and precision in bioanalytical assays. This document outlines three common and effective extraction techniques.
Quantitative Data Summary
The following tables summarize quantitative data reported for the analysis of desloratadine and its metabolites in human plasma using various sample preparation and analytical methods. This data can serve as a benchmark for method development and validation.
Table 1: Method Performance Characteristics
| Analyte | Extraction Method | LLOQ (pg/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) | Recovery (%) |
| Desloratadine | Solid-Phase Extraction | 100 | - | - | Double that of a previous method |
| 3-OH Desloratadine | Solid-Phase Extraction | 100 | - | - | Double that of a previous method |
| Desloratadine | Liquid-Liquid Extraction | 50 | 0.7 - 2.7 | -2.55 to -5.54 | >98 |
| 3-OH Desloratadine | Liquid-Liquid Extraction | 50 | - | -0.48 to -8.04 | >98 |
| Desloratadine | Mixed-Mode SPE & UPLC | 25 | 2.6 - 9.8 | >94.7 | - |
| 3-OH Desloratadine | Mixed-Mode SPE & UPLC | 25 | 3.1 - 11.1 | >94.0 | - |
| Desloratadine | Solid-Phase Extraction (SPEC SCX) | - | - | - | ~85 |
| 3-OH Desloratadine | Solid-Phase Extraction (SPEC SCX) | - | - | - | ~85 |
Data compiled from multiple sources.[1][4][5][6]
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the majority of proteins from plasma samples. Acetonitrile is a commonly used and effective solvent for this purpose.[7]
Materials:
-
Human plasma sample
-
This compound internal standard (IS) working solution
-
Ice-cold acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of >14,000 rpm)
-
Syringe filters (0.2 µm), optional
-
Clean collection vials or 96-well plate
Protocol:
-
Thaw frozen human plasma samples at room temperature (approximately 25°C) and vortex to ensure homogeneity.[8]
-
Pipette 100 µL of the human plasma sample into a clean microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution to the plasma sample.
-
Add 250-300 µL of ice-cold acetonitrile to the sample. A 3:1 solvent-to-plasma ratio is a common starting point.[7][9]
-
Vortex the mixture vigorously for 1-3 minutes to ensure complete protein denaturation and precipitation.[7][9]
-
Centrifuge the samples at high speed (e.g., 14,800 rpm) for 2-10 minutes to pellet the precipitated proteins.[7][8]
-
Carefully transfer the clear supernatant to a new vial or well, avoiding disturbance of the protein pellet.
-
The supernatant can be directly injected into the LC-MS/MS system, or optionally filtered through a 0.2 µm syringe filter before analysis.[8]
Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE)
LLE is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[10]
Materials:
-
Human plasma sample
-
This compound internal standard (IS) working solution
-
0.1 M Sodium Hydroxide (NaOH)
-
Extraction solvent (e.g., methyl tert-butyl ether or ethyl ether)[11][12]
-
Microcentrifuge tubes or glass test tubes
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (mobile phase or a mixture compatible with it)
-
Clean collection vials
Protocol:
-
Pipette 200 µL of human plasma into a clean tube.
-
Add 25 µL of the this compound internal standard working solution.[2]
-
Add 100 µL of 0.1 M NaOH to basify the sample.[2]
-
Vortex for 30 seconds.[2]
-
Add 3 mL of the extraction solvent (e.g., ethyl ether).[2][12]
-
Vortex or shake vigorously for 5-10 minutes to ensure thorough mixing and extraction.
-
Centrifuge at approximately 4000 rpm for 5 minutes to separate the aqueous and organic layers.[2]
-
Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any precipitated protein at the interface.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.[2]
-
Reconstitute the dried residue in a suitable volume (e.g., 150-200 µL) of the reconstitution solution.
-
Vortex to dissolve the residue.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction Workflow
Solid-Phase Extraction (SPE)
SPE provides a more selective sample cleanup than PPT or LLE by utilizing the affinity of the analyte for a solid sorbent. This protocol is adapted from a method for desloratadine and 3-hydroxy desloratadine using a strong cation exchange (SCX) sorbent.[1]
Materials:
-
Human plasma sample
-
This compound internal standard (IS) working solution
-
SPE cartridges or 96-well plate (e.g., SPEC SCX, 15 mg)[1]
-
SPE vacuum manifold or positive pressure processor
-
Methanol, HPLC grade
-
2% Formic acid in water
-
Wash Solution 1: 2% Formic acid in water
-
Wash Solution 2: 2% Formic acid in acetonitrile:methanol (70:30, v/v)[1]
-
Elution Solution: 4% Ammonium hydroxide in methanol:acetonitrile:water (45:45:10, v/v/v)[1]
-
Evaporation system
-
Reconstitution solution
Protocol:
-
Sample Pre-treatment: Dilute 250 µL of the plasma sample with 500 µL of 2% formic acid solution. Add the this compound internal standard. Vortex to mix.
-
Conditioning: Condition the SPE sorbent by passing 400 µL of methanol, followed by 400 µL of 2% formic acid through the cartridge/well. Do not allow the sorbent to dry.[1]
-
Loading: Apply the pre-treated sample to the conditioned SPE plate under a gentle vacuum (e.g., ~5 in. Hg).[1]
-
Washing:
-
Wash the sorbent with 400 µL of Wash Solution 1.
-
Wash the sorbent with 400 µL of Wash Solution 2.[1]
-
-
Elution: Elute the analyte and internal standard with two aliquots of 200 µL of the Elution Solution.[1]
-
Evaporation: Dry the eluent under a stream of nitrogen.[1]
-
Reconstitution: Reconstitute the dried residue in 150 µL of the mobile phase for subsequent LC-MS/MS analysis.[1]
Solid-Phase Extraction Workflow
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. benchchem.com [benchchem.com]
- 3. CN117630199A - A HPLC-MS/MS combined method for detecting rupatadine, desloratadine and 3-hydroxydesloratadine in human plasma - Google Patents [patents.google.com]
- 4. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Orthogonal extraction/chromatography and UPLC, two powerful new techniques for bioanalytical quantitation of desloratadine and 3-hydroxydesloratadine at 25 pg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. a protein precipitation extraction method [protocols.io]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Liquid-liquid extraction [scioninstruments.com]
- 11. Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation of Desloratadine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desloratadine is a potent, long-acting, non-sedating second-generation antihistamine. It is the primary active metabolite of loratadine and is widely used for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria. The major active metabolite of desloratadine is 3-hydroxydesloratadine, which is subsequently glucuronidated.[1] The pharmacokinetic profile of desloratadine is influenced by the rate and extent of its metabolism, making the simultaneous determination of the parent drug and its metabolites crucial in drug development, clinical trials, and bioequivalence studies.[2][3] This application note provides detailed protocols for the chromatographic separation of desloratadine and its primary metabolite, 3-hydroxydesloratadine, in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific detection method.[4][5]
Metabolic Pathway of Desloratadine
Desloratadine undergoes extensive metabolism in humans. The primary metabolic pathway involves hydroxylation to form 3-hydroxydesloratadine, which is then conjugated with glucuronic acid to form 3-hydroxydesloratadine N-glucuronide.[1] The formation of 3-hydroxydesloratadine involves N-glucuronidation by UGT2B10, followed by 3-hydroxylation by CYP2C8, and subsequent deconjugation.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of 3-Hydroxy Desloratadine-d4 by Mass Spectrometry
These application notes provide a comprehensive guide for the quantitative analysis of 3-Hydroxy desloratadine-d4 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This deuterated analog is a critical internal standard for the accurate quantification of 3-Hydroxydesloratadine, a major active metabolite of both desloratadine and loratadine.
Introduction
3-Hydroxydesloratadine is a key active metabolite in the pharmacokinetic assessment of the antihistamine desloratadine. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the accuracy and precision of bioanalytical methods. This document outlines the optimized mass spectrometry parameters and a detailed protocol for the detection of this compound.
Quantitative Data Summary
The following table summarizes the key mass spectrometry and liquid chromatography parameters for the detection of this compound and its non-deuterated counterpart.
| Parameter | This compound (Internal Standard) | 3-Hydroxy Desloratadine (Analyte) | Desloratadine (Analyte) | Desloratadine-d5 (Internal Standard) |
| Parent Ion (Q1) m/z | 331.2 (inferred) | 327.2 | 311.03 | 316.02 |
| Product Ion (Q3) m/z | 279.1 (inferred) | 275.1 | 259.10 | 264.20 |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
| Collision Energy (V) | Optimization Required | ~30 V (typical) | ~30 V | ~30 V |
| Cone Voltage (V) | Optimization Required | Optimization Required | 70 V | 70 V |
| Dwell Time (ms) | 200 | 200 | 200 | 200 |
Experimental Protocols
This section details the methodologies for sample preparation, liquid chromatography, and mass spectrometry.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample, add 25 µL of the internal standard working solution (this compound in methanol).
-
Add 100 µL of 0.1 M sodium hydroxide solution and vortex for 30 seconds.
-
Add 3 mL of ethyl ether, vortex for 5 minutes, and then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
Liquid Chromatography (LC)
-
Column: CAPCELL PAK C18, 50 mm x 2.0 mm, 5 µm[1]
-
Mobile Phase: A mixture of 5mM ammonium formate in water, methanol, and acetonitrile (50:30:20, v/v/v)[1]
-
Flow Rate: 0.7 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Mass Spectrometry (MS)
The mass spectrometer should be operated in the positive ion electrospray (ESI+) mode, monitoring the multiple reaction monitoring (MRM) transitions specified in the table above.
-
Ion Source Temperature: 500°C[2]
-
Ion Spray Voltage: 3000 V[2]
-
Curtain Gas: 25 psi[2]
-
Nebulizer Gas (GS1): 50 psi[2]
-
Heater Gas (GS2): 40 psi[2]
-
Collision Gas (CAD): 7 psi[2]
Visualizations
References
- 1. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Hydroxy Desloratadine-d4 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of drug development, the precise and accurate quantification of drug candidates and their metabolites in biological matrices is a cornerstone of pharmacokinetic (PK) analysis. The use of stable isotope-labeled internal standards, particularly deuterated standards, is widely regarded as the "gold standard" in quantitative bioanalysis, especially when coupled with liquid chromatography-mass spectrometry (LC-MS/MS).[1][2][3] 3-Hydroxy desloratadine-d4 is the deuterated analog of 3-hydroxy desloratadine, the major active metabolite of the second-generation antihistamine, desloratadine.[4][5] This document provides detailed application notes and protocols for the use of this compound as an internal standard in pharmacokinetic studies of desloratadine and its metabolites.
The principle behind using a deuterated internal standard lies in isotope dilution mass spectrometry.[1] A known quantity of the deuterated analog is added to the biological sample at the initial stage of preparation.[1] Since the deuterated standard is chemically almost identical to the analyte, it exhibits nearly identical behavior during sample extraction, chromatography, and ionization.[1][2] This allows for the correction of variability and loss during the analytical process, leading to enhanced accuracy and precision in quantification.[1][3]
Pharmacokinetic Profile of Desloratadine and 3-Hydroxy Desloratadine
Desloratadine is well absorbed after oral administration and is extensively metabolized to 3-hydroxy desloratadine, which is also pharmacologically active.[4][6] Understanding the pharmacokinetic parameters of both the parent drug and its active metabolite is crucial for assessing the overall clinical efficacy and safety.
A study in healthy adults who received a 5mg oral dose of desloratadine once daily for 10 days provided the following key pharmacokinetic parameters at steady state:[7]
| Parameter | Desloratadine | 3-Hydroxy Desloratadine |
| Cmax (Peak Plasma Concentration) | 3.98 µg/L | 1.99 µg/L |
| tmax (Time to Peak Concentration) | 3.17 hours | 4.76 hours |
| AUC(24h) (Area Under the Curve) | 56.9 µg/L·h | 32.3 µg/L·h |
| t½ (Half-life) | 26.8 hours | 36.0 hours |
Experimental Protocols
The following protocols are based on validated methods for the quantification of desloratadine and 3-hydroxy desloratadine in human plasma using a deuterated internal standard. These can be adapted for the specific use of this compound.
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method using a deuterated internal standard for the analysis of desloratadine.[8][9]
Materials:
-
Human plasma samples
-
This compound internal standard working solution (e.g., 10 ng/mL in methanol)
-
0.1 M NaOH
-
Extraction solvent (e.g., ethyl acetate:dichloromethane, 80:20 v/v)
-
Reconstitution solution (e.g., 10 mM ammonium formate and methanol, 20:80 v/v)
Procedure:
-
Pipette 400 µL of human plasma into a polypropylene tube.
-
Add 100 µL of the this compound internal standard working solution.
-
Vortex the sample for approximately 5 minutes.
-
Add 100 µL of 0.1 M NaOH solution and 3 mL of the extraction solvent.
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge the samples at 4000 rpm for 5 minutes at room temperature.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solution.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a synthesized method based on established procedures for desloratadine and its metabolites.[10][11]
Materials:
-
Human plasma samples
-
This compound internal standard working solution (e.g., 50 ng/mL in methanol)
-
SPE cartridges (e.g., Oasis HLB)
-
Methanol (HPLC grade)
-
Deionized water
-
10 mM Disodium hydrogen phosphate solution
-
Eluent solution (e.g., 3% ammonia in methanol)
Procedure:
-
Pipette 500 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution.
-
Add 400 µL of 10 mM disodium hydrogen phosphate solution and vortex.
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 10 mM disodium hydrogen phosphate solution, followed by two washes with 1 mL of water.
-
Elute the analytes with 1 mL of the eluent solution.
-
Evaporate the eluent to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions that can be optimized for the analysis of 3-hydroxy desloratadine using this compound as an internal standard.
| Parameter | Condition 1[11] | Condition 2[10] |
| HPLC System | Shimadzu | Shimadzu |
| Mass Spectrometer | AB SCIEX API-4000 | AB SCIEX API-4000 |
| Column | Hypurity Advance (50 x 4.6 mm, 5 µm) | Hypurity Advance (50 x 4.6 mm, 5 µm) |
| Mobile Phase | Solution A (Acetonitrile:Methanol, 40:60) and Solution B (Methanol:Water, 90:10) in a 90:10 ratio | Solution A: 10 mM Ammonium Formate, Solution B: Methanol (10:90 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Injection Volume | 15 µL | 15 µL |
| Column Temperature | Not Specified | 40°C |
| Ionization Mode | Positive Ion Electrospray (ESI+) | Positive Ion Electrospray (ESI+) |
| MRM Transitions | 3-OH Desloratadine: m/z 327.10 → 275.103-OH Desloratadine-d4: m/z 331.10 → 279.10 | 3-OH Desloratadine: m/z 327.2 → 259.1Desloratadine-d5: m/z 316.2 → 264.3 (example for IS) |
| Ion Spray Voltage | Not Specified | 3000 V |
| Temperature | Not Specified | 500°C |
Visualizations
Desloratadine Metabolism Pathway
Caption: Metabolic pathway of Desloratadine to 3-Hydroxy Desloratadine.[4][6]
Bioanalytical Workflow using an Internal Standard
Caption: A typical bioanalytical workflow for pharmacokinetic studies.[1]
Conclusion
The use of this compound as an internal standard is crucial for the development of robust and reliable bioanalytical methods for the quantification of 3-hydroxy desloratadine in pharmacokinetic studies. The protocols and data presented here provide a comprehensive guide for researchers in this field. The application of such methodologies ensures high-quality data, which is essential for the accurate assessment of drug metabolism and disposition, ultimately supporting successful drug development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Desloratadine - Wikipedia [en.wikipedia.org]
- 5. Multiple-dose pharmacokinetics and safety of desloratadine in subjects with moderate hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A pharmacokinetic profile of desloratadine in healthy adults, including elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioequivalence Studies of Desloratadine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to conducting bioequivalence (BE) studies for desloratadine, focusing on the parent drug and its active metabolite, 3-hydroxydesloratadine. The protocols outlined below are based on established methodologies and regulatory guidance to ensure accurate and reliable results for submission and research purposes.
Introduction
Desloratadine is a long-acting, non-sedating, second-generation antihistamine.[1] It is the major active metabolite of loratadine and is used for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria.[2][3] Desloratadine is extensively metabolized in the liver to its primary active metabolite, 3-hydroxydesloratadine, which subsequently undergoes glucuronidation.[1][4] For the purposes of bioequivalence testing, regulatory agencies such as the U.S. Food and Drug Administration (FDA) recommend measuring both desloratadine and 3-hydroxydesloratadine in plasma.[5][6] Bioequivalence is typically established based on the pharmacokinetic parameters of the parent drug, desloratadine, with the metabolite data serving as supportive evidence.[6][7]
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for desloratadine and 3-hydroxydesloratadine from various studies. These values are crucial for designing bioequivalence studies, particularly for determining sampling schedules and washout periods.
| Parameter | Desloratadine | 3-Hydroxydesloratadine | Reference |
| Tmax (hours) | ~3 | ~4.76 - 4.87 | [4][8] |
| Cmax (ng/mL) | ~2.05 - 3.98 | ~0.78 - 1.99 | [4][8] |
| AUC (ng·hr/mL) | ~56.9 (AUC24h) | ~32.3 (AUC24h) | [8] |
| Half-life (t½) (hours) | ~27 | ~36 | [8] |
| Protein Binding | 82% - 87% | 85% - 89% | [1] |
Note: Values are approximate and can vary based on study population and design.
Bioequivalence Study Protocol
A standard bioequivalence study for desloratadine typically follows a single-dose, two-treatment, two-period crossover design under fasting conditions.[5][6]
Study Design
-
Design: Randomized, open-label, two-period, two-sequence, crossover study.[9][10][11] A parallel design may be considered due to the long half-life of desloratadine.[5][6]
-
Subjects: Healthy male and non-pregnant, non-lactating female volunteers.[5][6]
-
Treatments:
-
Test Product: Generic desloratadine formulation.
-
Reference Product: Innovator desloratadine formulation (e.g., Clarinex®).
-
-
Dose: A single oral 5 mg dose of desloratadine is typically used.[5][9]
-
Washout Period: An adequate washout period between treatments is essential due to the long elimination half-life of desloratadine.[5][6] A washout period of at least 14 days is common.[12]
-
Blood Sampling: Venous blood samples are collected in tubes containing an anticoagulant (e.g., K3EDTA) at pre-specified time points.[13] Sampling should continue for a sufficient duration to characterize the plasma concentration-time profile, typically up to 72 or 120 hours post-dose.[4][14]
Bioanalytical Method: LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the simultaneous quantification of desloratadine and 3-hydroxydesloratadine in human plasma.[9][15][16]
3.2.1. Sample Preparation
Two common methods for extracting the analytes from plasma are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Liquid-Liquid Extraction (LLE):
-
To 500 µL of plasma, add 50 µL of internal standard solution (e.g., desloratadine-d4 and 3-hydroxydesloratadine-d4) and 50 µL of 0.1 N NaOH.[13]
-
Vortex mix the samples.
-
Add extraction solvent (e.g., ethyl ether).[16]
-
Vortex mix and then centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[17]
-
-
Solid-Phase Extraction (SPE):
-
Precondition an SPE cartridge (e.g., SPEC SCX) with methanol followed by 2% formic acid.[17]
-
Dilute 250 µL of plasma with 500 µL of 2% formic acid and apply to the cartridge.[17]
-
Wash the cartridge sequentially with 2% formic acid and then with 2% formic acid in an acetonitrile:methanol mixture.[17]
-
Elute the analytes with a solution of 4% ammonium hydroxide in a methanol:acetonitrile:water mixture.[17]
-
Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.[17]
-
3.2.2. Chromatographic and Mass Spectrometric Conditions
The following table provides a summary of typical LC-MS/MS conditions for the analysis of desloratadine and 3-hydroxydesloratadine.
| Parameter | Condition | Reference |
| LC Column | C18 column (e.g., CAPCELL PAK C18, 50 mm x 2.0 mm, 5 µm) | [16] |
| Mobile Phase | A mixture of aqueous and organic solvents, such as 5mM ammonium formate in water, methanol, and acetonitrile (50:30:20, v/v/v). | [16] |
| Flow Rate | Isocratic flow rate, typically around 0.7 - 1.0 mL/min. | [13][18] |
| Injection Volume | 15 µL | [15] |
| Ionization Mode | Positive ion electrospray ionization (ESI+) | [16][17] |
| MS Detection | Multiple Reaction Monitoring (MRM) | [17] |
| MRM Transitions | Desloratadine: m/z 311.2 → 259.2 3-Hydroxydesloratadine: m/z 327.2 → 275.1 Desloratadine-d4 (IS): m/z 315.2 → 263.2 3-Hydroxydesloratadine-d4 (IS): m/z 331.1 → 279.1 | [13][17] |
| Calibration Range | Typically from 0.05 ng/mL to 10 ng/mL for both analytes. | [9][16] |
3.2.3. Method Validation
The bioanalytical method must be validated according to regulatory guidelines, demonstrating selectivity, sensitivity, accuracy, precision, stability, and ruggedness.[15]
Data Analysis
Pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) for both desloratadine and 3-hydroxydesloratadine are calculated from the plasma concentration-time data using non-compartmental analysis.[10]
Statistical analysis is performed on the log-transformed Cmax and AUC data.[12] Bioequivalence is concluded if the 90% confidence intervals (CIs) for the geometric mean ratios of the test to reference product for desloratadine fall within the acceptance range of 80.00% to 125.00%.[9][19][20] The data for 3-hydroxydesloratadine is submitted as supportive evidence.[5][7]
Visualizations
Metabolic Pathway of Desloratadine
Caption: Metabolic pathway of loratadine to desloratadine and 3-hydroxydesloratadine.
Experimental Workflow for Bioequivalence Study
Caption: Workflow of a typical crossover bioequivalence study for desloratadine.
References
- 1. medicine.com [medicine.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. scispace.com [scispace.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. A pharmacokinetic profile of desloratadine in healthy adults, including elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. A Randomized Study on the Bioequivalence of Desloratadine in Heal...: Ingenta Connect [ingentaconnect.com]
- 12. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 13. ijpbs.com [ijpbs.com]
- 14. Pharmacokinetics and bioequivalence study of a generic desloratadine tablet formulation in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 18. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ema.europa.eu [ema.europa.eu]
Application Note and Protocol: Preparation of Calibration Standards for 3-Hydroxy desloratadine-d4
Audience: Researchers, scientists, and drug development professionals.
Introduction 3-Hydroxy desloratadine is the major active metabolite of desloratadine, a second-generation antihistamine.[1] In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are crucial for achieving accuracy and precision.[2] 3-Hydroxy desloratadine-d4, a deuterated analog, is an ideal internal standard as it shares near-identical physicochemical properties with the analyte, allowing it to compensate for variability during sample preparation and analysis.[2][3] This document provides a detailed protocol for the preparation of calibration standards for this compound, essential for method development, validation, and routine sample analysis in a research or clinical setting.
Physicochemical Properties and Safety
Proper handling and storage are critical for maintaining the integrity of the standard. The compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₉H₁₆D₄BrClN₂O | [4] |
| Molecular Weight | 411.76 | [4] |
| Appearance | Solid | [4] |
| Storage (Powder) | -20°C (3 years), 4°C (2 years) | [4] |
| Storage (In Solvent) | -80°C (6 months), -20°C (1 month) | [4] |
| Solubility | Soluble in DMSO, Ethanol, DMF |[4][5] |
Safety Precautions:
-
This product is for research use only and not for human or veterinary use.[5][6]
-
This material should be considered hazardous until further information is available. Do not ingest, inhale, or allow contact with skin or eyes.[5]
-
Wash thoroughly after handling. Review the complete Safety Data Sheet (SDS) before use.[5]
Experimental Protocols
The following protocols outline the steps for preparing a stock solution, intermediate standards, and a final set of calibration curve standards in a biological matrix.
Protocol 1: Preparation of Stock Solution (1 mg/mL)
The stock solution is the concentrated primary source from which all subsequent dilutions are made.
-
Weighing: Accurately weigh approximately 1 mg of this compound powder using a calibrated analytical balance. Record the exact weight.
-
Dissolution: Transfer the powder to a 1 mL Class A volumetric flask. Add a small amount of a suitable organic solvent such as methanol or Dimethyl Sulfoxide (DMSO) to dissolve the solid completely.[5][7]
-
Final Volume: Once fully dissolved, bring the flask to the 1 mL mark with the same solvent.
-
Homogenization: Cap the flask and vortex thoroughly for at least 30 seconds to ensure a homogenous solution.
-
Storage: Transfer the stock solution to a properly labeled, sealed amber vial and store at -20°C or -80°C for long-term stability.[4]
Protocol 2: Preparation of Intermediate and Working Standard Solutions
Serial dilutions are performed to create a series of standards with decreasing concentrations. This example prepares a calibration curve with a concentration range of 50 pg/mL to 10,000 pg/mL.[8]
-
Intermediate Stock (1 µg/mL): Dilute 10 µL of the 1 mg/mL primary stock solution into 990 µL of a diluent (e.g., 50:50 acetonitrile:water) in a microcentrifuge tube.[9] This creates a 1:100 dilution, resulting in a 10 µg/mL solution. Vortex well. From this, perform another 1:10 dilution (100 µL into 900 µL diluent) to obtain a 1 µg/mL (1000 ng/mL) intermediate stock solution.
-
Serial Dilutions: Prepare a series of working standards from the 1 µg/mL intermediate stock as detailed in Table 2. Use a suitable diluent such as 50:50 acetonitrile:water.
Table 2: Example Serial Dilution Scheme for Calibration Standards
| Standard Level | Starting Solution (Concentration) | Volume of Starting Solution | Volume of Diluent | Final Concentration (pg/mL) |
|---|---|---|---|---|
| CS8 | 1 µg/mL Intermediate Stock | 100 µL | 900 µL | 100,000 |
| CS7 | CS8 (100,000 pg/mL) | 500 µL | 500 µL | 50,000 |
| CS6 | CS7 (50,000 pg/mL) | 500 µL | 500 µL | 25,000 |
| CS5 | CS6 (25,000 pg/mL) | 400 µL | 600 µL | 10,000 |
| CS4 | CS5 (10,000 pg/mL) | 500 µL | 500 µL | 5,000 |
| CS3 | CS4 (5,000 pg/mL) | 500 µL | 500 µL | 2,500 |
| CS2 | CS3 (2,500 pg/mL) | 400 µL | 600 µL | 1,000 |
| CS1 | CS2 (1,000 pg/mL) | 50 µL | 950 µL | 50 |
Note: This is an example scheme. Volumes and dilution factors can be adjusted based on the required final concentrations and volumes.
Protocol 3: Preparation of Calibration Curve Samples in Plasma
This protocol describes how to spike the working standards into a blank biological matrix to create the final calibration curve samples for analysis.
-
Aliquoting: Into a set of labeled 1.5 mL microcentrifuge tubes, aliquot 95 µL of blank human plasma (or other relevant matrix).[7]
-
Spiking: Add 5 µL of each working standard solution (from Table 2) to the corresponding plasma tube. This results in a final concentration range from 50 pg/mL to 10,000 pg/mL after accounting for the final sample processing volume.
-
Protein Precipitation: To each tube, add 300 µL of ice-cold acetonitrile.[7][9] This step precipitates plasma proteins.
-
Vortexing: Vortex all tubes vigorously for at least 2 minutes to ensure complete mixing and protein precipitation.[7]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new set of labeled vials or a 96-well plate for LC-MS/MS analysis.
-
Analysis: Inject the prepared samples into the LC-MS/MS system.
Visualization of Workflow
The following diagram illustrates the complete workflow for the preparation of calibration standards.
Caption: Workflow for calibration standard preparation.
Analytical Method Parameters
While specific parameters must be optimized for the instrument in use, Table 3 provides typical LC-MS/MS conditions for the analysis of desloratadine and its metabolites as a reference.
Table 3: Typical LC-MS/MS Analytical Parameters
| Parameter | Typical Setting | Reference |
|---|---|---|
| Liquid Chromatography | ||
| Column | C18 reversed-phase (e.g., 50 x 4.6 mm, 5 µm) | [1] |
| Mobile Phase A | 10mM Ammonium formate in water | [8] |
| Mobile Phase B | Methanol:Acetonitrile (60:40 v/v) | [8] |
| Flow Rate | 0.4 - 1.0 mL/min | [1][9] |
| Column Temperature | 40°C | [9] |
| Injection Volume | 5 - 15 µL | [1][9] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | [8] |
| MRM Transition (Analyte) | m/z 327.10 → 275.10 | [8] |
| MRM Transition (IS) | m/z 331.10 → 279.10 |[8] |
Conclusion
The accurate and precise preparation of calibration standards is fundamental to the reliability of quantitative bioanalytical methods. This protocol provides a comprehensive framework for preparing this compound standards, from initial stock solutions to final matrix-matched samples. Adherence to these steps will enable researchers to build robust calibration curves, ensuring high-quality data in pharmacokinetic and other drug development studies.
References
- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound hydrobromide (this compound) | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. ijpbs.com [ijpbs.com]
- 9. benchchem.com [benchchem.com]
Solid-Phase Extraction Protocol for 3-Hydroxy Desloratadine-d4: Application Notes for Researchers
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of 3-Hydroxy desloratadine-d4 from biological matrices, primarily human plasma. These guidelines are intended for researchers, scientists, and drug development professionals involved in bioanalytical method development and validation.
Introduction
3-Hydroxy desloratadine is the major active metabolite of desloratadine, a long-acting tricyclic histamine H1 receptor antagonist. Accurate and reliable quantification of its deuterated internal standard, this compound, is crucial for pharmacokinetic and bioequivalence studies. Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over liquid-liquid extraction, including higher recovery, cleaner extracts, and reduced matrix effects, which can be as high as an 80% reduction in ion suppression for desloratadine analysis in human plasma.
This application note details two robust SPE protocols using different sorbent chemistries: a strong cation exchange (SCX) monolithic plate and a mixed-mode polymeric sorbent.
Data Presentation
The following table summarizes the quantitative data from a validated LC-MS/MS method for the determination of desloratadine and 3-hydroxy desloratadine in human plasma using an automated 96-well solid-phase extraction for sample preparation.[1]
| Parameter | Desloratadine | 3-Hydroxy Desloratadine |
| Lower Limit of Quantitation (LLOQ) | 25 pg/mL | 25 pg/mL |
| Accuracy (% bias) at LLOQ | -12.8% | +3.4% |
| Precision (%CV) at LLOQ | 15.1% | 10.9% |
| Between-Run Precision (%CV) at 75, 1000, and 7500 pg/mL | ≤ 7.5% | ≤ 6.3% |
| Between-Run Accuracy (% bias) at 75, 1000, and 7500 pg/mL | 4.1% to 8.0% | -11.5% to -4.8% |
| Extraction Efficiency (using SPEC® SCX) | ~85%[2] | ~85%[2] |
Experimental Protocols
Protocol 1: Strong Cation Exchange (SCX) Monolithic Plate SPE
This protocol is adapted from a method utilizing a SPEC® SCX monolithic solid-phase extraction plate for the isolation of desloratadine and 3-hydroxy desloratadine from human plasma.[2]
Materials:
-
SPEC® SCX 15 mg Solid-Phase Extraction Plate
-
Methanol (HPLC grade)
-
Formic acid (AR grade)
-
Acetonitrile (HPLC grade)
-
Ammonium hydroxide (AR grade)
-
Deionized water
-
Human plasma with EDTA anticoagulant
Procedure:
-
Plate Conditioning:
-
Add 400 µL of methanol to each well of the SPE plate.
-
Apply vacuum to pull the solvent through.
-
Add 400 µL of 2% formic acid in deionized water to each well.
-
Apply vacuum to pull the solution through.
-
-
Sample Loading:
-
Dilute 250 µL of the plasma sample with 500 µL of 2% formic acid solution.
-
Load the diluted sample onto the conditioned SPE plate.
-
Apply a gentle vacuum (approximately 5 in. Hg) to slowly draw the sample through the sorbent.
-
-
Washing:
-
Wash the sorbent with 400 µL of 2% formic acid solution.
-
Apply vacuum to pull the solution through.
-
Wash the sorbent with 400 µL of 2% formic acid in a 70:30 (v/v) acetonitrile:methanol solution.
-
Apply vacuum to dry the sorbent completely.
-
-
Elution:
-
Elute the analyte with two aliquots of 200 µL of 4% ammonium hydroxide in a 45:45:10 (v/v/v) methanol:acetonitrile:water solution.
-
Collect the eluate in a clean collection plate.
-
-
Post-Elution Processing:
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the residue in 150 µL of the mobile phase for subsequent LC-MS/MS analysis.
-
Protocol 2: Mixed-Mode Polymeric Cation Exchange SPE
This protocol provides a general procedure for the extraction of basic compounds like this compound from biological fluids using a mixed-mode polymeric strong cation exchange sorbent (e.g., Strata-X-C or Oasis MCX). This type of sorbent offers both reversed-phase and strong cation exchange retention mechanisms, allowing for rigorous washing steps and cleaner extracts.
Materials:
-
Mixed-Mode Strong Cation Exchange SPE Cartridge (e.g., 30 mg/1 mL)
-
Methanol (HPLC grade)
-
0.1 N Hydrochloric Acid (in water and methanol)
-
5% Ammonium Hydroxide in Methanol
-
Deionized water
-
Human plasma
Procedure:
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of deionized water through the cartridge.
-
-
Sample Loading:
-
Dilute the plasma sample 1:1 with an acidic buffer (e.g., 4% H₃PO₄ or 2% formic acid).
-
Load the diluted and acidified sample onto the conditioned cartridge at a slow, consistent flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 N HCl in water to remove polar interferences.
-
Wash the cartridge with 1 mL of 0.1 N HCl in methanol to remove neutral and acidic interferences retained by reversed-phase.
-
-
Elution:
-
Elute the analyte with two 500 µL aliquots of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analyte, disrupting the ionic interaction with the sorbent.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
References
- 1. Validation of a sensitive and automated 96-well solid-phase extraction liquid chromatography-tandem mass spectrometry method for the determination of desloratadine and 3-hydroxydesloratadine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Troubleshooting & Optimization
overcoming matrix effects in 3-Hydroxy desloratadine-d4 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the analysis of 3-Hydroxy desloratadine-d4.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix, such as salts, lipids, or metabolites.[1] This interference can either decrease the signal (ion suppression) or increase it (ion enhancement).[1] In the analysis of this compound, matrix effects, particularly from phospholipids in plasma samples, can lead to inaccurate and imprecise quantification, reduced sensitivity, and poor reproducibility.[2][3]
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are the gold standard for mitigating matrix effects in LC-MS/MS analysis.[1][4] Because a deuterated internal standard is chemically and physically nearly identical to the analyte (3-Hydroxy desloratadine), it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement.[1][4] By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced by the matrix effect is normalized, leading to more accurate and precise quantification.[1]
Q3: Can the deuterated internal standard (this compound) itself be affected by matrix effects?
A3: Yes, the deuterated internal standard is also susceptible to matrix effects.[5] The fundamental principle of using a SIL-IS is that it is affected in the same way as the analyte. However, issues can arise if there is a slight chromatographic separation between the analyte and the internal standard (isotopic effect), leading to differential matrix effects.[5][6] This can result in a different degree of ion suppression for the analyte and the internal standard, compromising the accuracy of the results.[5]
Q4: What are the primary sources of matrix effects in plasma samples?
A4: The primary sources of matrix effects in plasma samples are endogenous components, with phospholipids being the major cause of ion suppression.[3] Other sources include salts, proteins, and other metabolites that can co-elute with the analyte and interfere with the ionization process in the mass spectrometer's ion source.[7]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound analysis.
Problem: Inconsistent results, poor sensitivity, or high variability in quality control samples.
Step 1: Identify the Presence of Matrix Effects
The first step is to determine if matrix effects are indeed the root cause of the issue. A common method to assess this is through a post-column infusion experiment.[8][9]
-
Procedure: Continuously infuse a standard solution of 3-Hydroxy desloratadine into the LC flow path after the analytical column. Inject a blank, extracted matrix sample. A dip in the baseline signal of the infused analyte at the retention time of 3-Hydroxy desloratadine indicates ion suppression.[8]
Step 2: Optimize Sample Preparation
Improving sample cleanup is often the most effective way to reduce matrix effects.[3][9] The goal is to remove interfering endogenous components, particularly phospholipids, from the sample before LC-MS/MS analysis.
-
Recommended Techniques:
-
Solid Phase Extraction (SPE): This is a highly effective technique for removing phospholipids and other interferences.[10] Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, can provide even cleaner extracts.[11]
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate the analyte from matrix components.[3] Optimization of the extraction solvent and pH is crucial for good recovery and cleanup.
-
Protein Precipitation (PPT): While simple and fast, PPT is the least effective method for removing phospholipids and often results in significant matrix effects.[11] If used, consider further cleanup steps or dilution of the supernatant.[3]
-
Step 3: Chromatographic Optimization
If sample preparation improvements are insufficient, adjusting the chromatographic conditions can help separate 3-Hydroxy desloratadine from the interfering matrix components.
-
Strategies:
-
Modify the Mobile Phase: Adjusting the pH or organic solvent composition of the mobile phase can alter the retention times of the analyte and interfering peaks.[11]
-
Change the Analytical Column: Using a column with a different chemistry (e.g., C18, PFP) can change the selectivity of the separation.[12] In some cases, metal-free columns can reduce ion suppression for certain compounds.[13]
-
Gradient Elution: Optimize the gradient profile to achieve better resolution between the analyte and the region of ion suppression.[11]
-
Step 4: Review Internal Standard Performance
Ensure that the this compound internal standard is performing as expected.
-
Verification:
-
Co-elution: Verify that the analyte and internal standard peaks co-elute as closely as possible. Significant separation can lead to differential matrix effects.[4]
-
Peak Area Consistency: The peak area of the internal standard should be consistent across all samples in a batch. Significant variation may indicate a problem with the sample preparation or the internal standard itself.
-
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Phospholipid Removal
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Condition an Oasis PRiME MCX µElution plate well with 200 µL of methanol followed by 200 µL of water.
-
Loading: Load the pre-treated sample onto the SPE plate.
-
Washing:
-
Wash with 200 µL of 0.1 M ammonium acetate.
-
Wash with 200 µL of methanol.
-
-
Elution: Elute the analytes with 2 x 25 µL of 5% ammonium hydroxide in methanol.
-
Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Sample Preparation: To 200 µL of plasma, add the internal standard solution.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 5 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Separation: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen and reconstitute the residue in 100 µL of the mobile phase.
Protocol 3: Protein Precipitation (PPT)
-
Sample Preparation: To 100 µL of plasma, add the internal standard solution.
-
Precipitation: Add 300 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube for analysis. For reduced matrix effects, consider diluting the supernatant with the mobile phase.[3]
LC-MS/MS Method Parameters
These are typical starting parameters and should be optimized for your instrument and column.
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
3-Hydroxy desloratadine: To be optimized based on your instrument
-
This compound: To be optimized based on your instrument
-
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Recovery and Matrix Effects
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Solid Phase Extraction (SPE) | 85 - 105 | < 15 | |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | < 25 | [3] |
| Protein Precipitation (PPT) | 90 - 110 | > 30 | [11] |
Note: These are representative values and actual results may vary depending on the specific method and matrix.
Visualizations
Caption: A flowchart outlining the systematic approach to troubleshooting matrix effects.
Caption: Diagram illustrating how effective sample preparation removes interferences.
References
- 1. benchchem.com [benchchem.com]
- 2. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. zefsci.com [zefsci.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Effective phospholipids removing microelution-solid phase extraction LC-MS/MS method for simultaneous plasma quantification of aripiprazole and dehydro-aripiprazole: Application to human pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
improving ionization efficiency for 3-Hydroxy desloratadine-d4
Welcome to the technical support center for the bioanalysis of 3-Hydroxy desloratadine-d4. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental workflow and enhance the ionization efficiency and sensitivity of your LC-MS/MS methods.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound and why?
A1: The optimal ionization mode for this compound is positive electrospray ionization (ESI+). The molecule possesses a basic piperidine nitrogen with a predicted pKa of approximately 9.27, making it readily protonated under acidic conditions to form a stable [M+H]⁺ ion.[1] This inherent chemical property leads to a strong and consistent signal in positive ion mode. Published analytical methods consistently utilize ESI+ for its detection.[2][3]
Q2: Why is an acidic mobile phase recommended for the analysis?
A2: An acidic mobile phase, typically with a pH between 2.7 and 3.5, is crucial for maximizing the ionization efficiency of this compound. By lowering the pH well below the analyte's pKa, the equilibrium is shifted almost entirely towards the protonated, positively charged form. This pre-formed ion in the liquid phase is more efficiently transferred to the gas phase in the ESI source, resulting in a significantly higher signal intensity.[4] Common acidic additives include formic acid and ammonium formate.
Q3: What are the expected precursor and product ions for this compound in MRM mode?
A3: For this compound, the expected multiple reaction monitoring (MRM) transition in positive ESI mode is from the protonated precursor ion [M+H]⁺ to a stable product ion. Given the molecular weight of the non-deuterated form (326.8 g/mol ), the deuterated (d4) analogue will have a higher mass. The transition is typically:
-
Precursor Ion [M+H]⁺: m/z 331.1
-
Product Ion: m/z 279.1
This transition corresponds to the fragmentation of the parent molecule and is selected for its high specificity and intensity, which are ideal for quantitative analysis.
Q4: Can I use ammonium acetate instead of ammonium formate as a mobile phase additive?
A4: While both are volatile buffers compatible with mass spectrometry, ammonium formate is generally preferred over ammonium acetate for positive mode ESI. Formate systems have been shown to produce higher analyte signal responses compared to acetate systems for many compounds. This is attributed to more favorable gas-phase chemistry during the ionization process. For optimal sensitivity, formic acid or ammonium formate are the recommended choices.
Troubleshooting Guide: Low Signal Intensity
Low signal intensity or poor sensitivity is a common challenge. This guide provides a systematic approach to diagnosing and resolving the issue.
Problem: The signal for this compound is weak or non-existent.
Step 1: Verify Mass Spectrometer Performance
Q: How do I confirm the MS is functioning correctly?
A: Before investigating the analyte-specific method, ensure the instrument itself is performing as expected.
-
Action 1: Perform an instrument calibration and tuning procedure according to the manufacturer's protocol.
-
Action 2: Infuse a known standard (e.g., polypropylene glycol, PPG) to check for proper mass accuracy and sensitivity across the mass range.
-
Action 3: If the instrument fails tuning or standard infusion checks, the issue may be related to hardware, such as a dirty ion source, contaminated optics, or a failing detector.[5] Consult your instrument's maintenance guide for cleaning procedures or contact a service engineer.
Step 2: Evaluate Mobile Phase and LC Conditions
Q: Could my mobile phase be the cause of the low signal?
A: Yes, the mobile phase composition is critical for ionization.
-
Action 1: Check pH. Ensure your mobile phase is acidic. The use of 0.1% formic acid or 5-10 mM ammonium formate is recommended to ensure full protonation of the analyte.[3]
-
Action 2: Prepare Fresh Solvents. Mobile phases, especially aqueous ones, can degrade or become contaminated over time. Prepare fresh, high-purity (LC-MS grade) solvents and additives daily.[6]
-
Action 3: Confirm Composition. Double-check the proportions of your aqueous and organic phases. A higher percentage of organic solvent (like acetonitrile or methanol) at the point of elution generally improves ESI spray stability and desolvation efficiency, leading to better signal.[6][7]
Step 3: Optimize ESI Source Parameters
Q: Which ESI source parameters have the most impact on signal intensity?
A: Several source parameters directly control the efficiency of the ionization process. Optimization is key.
-
Action 1: Nebulizer and Gas Flows. The nebulizing gas (assists in droplet formation) and drying gas (assists in desolvation) are critical. Insufficient gas flow can lead to poor droplet formation and incomplete desolvation, while excessive flow can cool the source too much. Start with the manufacturer's recommended settings and optimize by systematically varying the flow rates while monitoring the analyte signal.[6]
-
Action 2: Source/Desolvation Temperature. The temperature of the drying gas affects how quickly the solvent evaporates from the charged droplets. Higher temperatures generally improve desolvation and can increase signal intensity, especially for highly aqueous mobile phases.[8][9] However, excessively high temperatures can cause thermal degradation of the analyte. A typical starting range is 300-450°C.
-
Action 3: Capillary/Spray Voltage. This voltage is applied to the ESI needle to create the charged droplets. The optimal voltage creates a stable spray. A voltage that is too low will not generate a spray, while one that is too high can cause an unstable spray or electrical discharge (arcing), both of which reduce signal and increase noise. A typical starting point is 3.0-4.5 kV.
Step 4: Investigate Matrix Effects and Sample Preparation
Q: My signal is strong in pure solvent but weak when analyzing plasma samples. What is the cause?
A: This strongly indicates ion suppression, a type of matrix effect where co-eluting compounds from the biological matrix (e.g., phospholipids, salts) compete with the analyte for ionization in the ESI source.[10]
-
Action 1: Improve Sample Cleanup. If you are using protein precipitation (PPT), consider a more rigorous method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). These methods are more effective at removing phospholipids and other interfering substances.[3]
-
Action 2: Adjust Chromatography. Modify your LC gradient to achieve better separation between your analyte and the region where matrix components elute (typically early in the run for phospholipids in reversed-phase chromatography).
-
Action 3: Reduce Injection Volume. Injecting a smaller volume of the extracted sample can reduce the total amount of matrix components entering the mass spectrometer, thereby lessening ion suppression.
Data Presentation: Impact of Mobile Phase Additives
The choice of mobile phase additive significantly influences signal intensity in ESI-MS. The data below, adapted from a study on compounds with similar ionization properties, illustrates the general principle that formate-based modifiers typically outperform acetate-based ones in positive ion mode.
Table 1: Relative Signal Intensity with Different Mobile Phase Additives
| Mobile Phase Additive (5 mM) | Analyte Class Example | Relative Peak Height (ESI+) |
|---|---|---|
| Ammonium Acetate | Basic Compound A | 0.61 |
| Ammonium Formate | Basic Compound A | 1.20 |
| Acetic Acid (0.05%) | Basic Compound B | 0.81 |
| Formic Acid (0.05%) | Basic Compound B | 1.00 (Normalized) |
This data demonstrates that formate-containing mobile phases can yield up to a 2-fold increase in signal intensity compared to their acetate counterparts for certain basic compounds.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a robust method for extracting this compound from human plasma, minimizing matrix effects.
-
Cartridge Conditioning: Condition a mixed-mode strong cation exchange (SCX) SPE cartridge by passing 1 mL of methanol, followed by 1 mL of 2% formic acid in water.
-
Sample Pre-treatment: Dilute 250 µL of plasma sample with 500 µL of 2% formic acid solution. Vortex for 10 seconds.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 1 mL of 2% formic acid solution, followed by 1 mL of 2% formic acid in 70:30 acetonitrile:methanol.
-
Elution: Elute the analyte with 2 x 400 µL aliquots of 4% ammonium hydroxide in 45:45:10 methanol:acetonitrile:water.
-
Dry-down and Reconstitution: Evaporate the combined eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 150 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
Protocol 2: Recommended LC-MS/MS Parameters
These parameters provide a validated starting point for method development.
-
Liquid Chromatography (LC):
-
Column: C18, 50 mm x 2.1 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transition (3-OH-desloratadine-d4): Q1: 331.1 -> Q3: 279.1
-
Spray Voltage: +4000 V
-
Source Temperature: 400°C
-
Nebulizer Gas (N₂): 45 psi
-
Drying Gas (N₂): 50 L/hr
-
Visualizations
Caption: Standard bioanalytical workflow from sample preparation to final quantification.
References
- 1. 3-HYDROXY DESLORATADINE HCL | 119410-08-1 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. zefsci.com [zefsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Modeling the relative response factor of small molecules in positive electrospray ionization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06695B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting peak tailing in 3-Hydroxy desloratadine-d4 chromatography
This technical support center provides troubleshooting guidance for peak tailing issues encountered during the chromatographic analysis of 3-Hydroxy desloratadine-d4, a deuterated metabolite of Desloratadine. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having an extended trailing edge.[1] This distortion can compromise the accuracy of quantification and reduce the resolution between adjacent peaks.[1] It is typically measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 indicates significant tailing.[2]
Q2: What are the primary causes of peak tailing for a basic compound like this compound?
A2: For basic compounds such as this compound, which contain amine groups, the most frequent cause of peak tailing is secondary interactions with the stationary phase.[3][4] Specifically, ionized residual silanol groups (Si-OH) on the surface of silica-based columns can interact strongly with the positively charged analyte, causing a portion of the analyte to elute more slowly, resulting in a tailed peak.[4][5][6] Other causes can include column contamination, incorrect mobile phase pH, sample solvent mismatch, and column overload.[1][6]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: Mobile phase pH is a critical parameter that directly influences the ionization state of both the analyte and the stationary phase.[7][8]
-
Mid-range pH: At a mid-range pH, this compound (a basic compound) will be protonated (positively charged), and the surface silanol groups will be deprotonated (negatively charged), leading to strong ionic interactions that cause peak tailing.[5][9]
-
Low pH (≤ 3): Using a low-pH mobile phase suppresses the ionization of the silanol groups, making them neutral.[3][10] This minimizes the secondary ionic interactions with the protonated analyte, leading to improved, more symmetrical peak shapes.[3][10]
-
High pH (> 8): At a high pH, the basic analyte is in its neutral form, which also reduces unwanted ionic interactions. However, this approach requires a column specifically designed to be stable at high pH.[10]
Operating the mobile phase at a pH close to the analyte's pKa can lead to a mix of ionized and unionized species, resulting in distorted or split peaks.[8][11]
Q4: Can the sample solvent cause peak tailing?
A4: Yes, the choice of sample solvent (diluent) can significantly impact peak shape.[12][13] If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause band broadening and peak distortion.[14][15] This is particularly problematic for early eluting peaks in a gradient run.[13] It is always recommended to dissolve the sample in a solvent that is weaker than or equal in strength to the mobile phase.[2]
Q5: My peak tailing persists even after optimizing the mobile phase. What should I check next?
A5: If mobile phase optimization does not resolve the issue, consider the following:
-
Column Health: The column may be contaminated or degraded.[1] Try flushing the column with a strong solvent or, if the problem persists, replace the column.[2] Using a guard column can help extend the life of the analytical column.[16]
-
Extra-Column Effects: Dead volumes in the system, such as from long or wide-bore tubing or poorly made connections, can cause peak broadening and tailing.[1][9] Ensure all fittings are secure and tubing is minimized.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[1][2] Try diluting the sample or reducing the injection volume.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Step 1: Initial Diagnosis and Assessment
First, confirm the issue is consistent and assess its severity. Calculate the tailing factor and compare it to previous runs or system suitability criteria. A logical troubleshooting workflow is essential.
Step 2: Experimental Protocols & Data
Protocol 1: Mobile Phase pH Adjustment
This protocol details a common strategy to mitigate secondary silanol interactions.
-
Prepare Mobile Phase A: 0.1% Formic Acid in Water. Ensure the formic acid is thoroughly mixed.
-
Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
pH Verification: Measure the pH of the aqueous mobile phase (Mobile Phase A). It should be approximately 2.7-2.8.
-
Equilibration: Equilibrate the HPLC system and column with the initial gradient conditions for at least 15-20 column volumes.
-
Analysis: Inject the this compound standard and evaluate the peak shape.
Illustrative Data: Impact of Mobile Phase pH on Tailing Factor
The following table summarizes the expected effect of mobile phase pH on the peak shape of a basic compound like this compound.
| Mobile Phase Aqueous Component | Approximate pH | Expected Tailing Factor (Tf) | Peak Shape |
| Deionized Water | ~7.0 | > 2.0 | Severe Tailing |
| 10 mM Ammonium Bicarbonate | 7.8 | 1.8 | Significant Tailing |
| 0.1% Formic Acid | 2.7 | 1.1 | Symmetrical |
| 0.1% Trifluoroacetic Acid (TFA) | < 2.5 | 1.0 | Highly Symmetrical |
Protocol 2: Column Flushing and Regeneration
If the column is suspected to be contaminated, a rigorous washing procedure can restore performance.
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.
-
Solvent Wash (High to Low Polarity):
-
Flush with 20 column volumes of HPLC-grade water.
-
Flush with 20 column volumes of Isopropanol.
-
Flush with 20 column volumes of Hexane (if compatible with your column phase).
-
-
Solvent Wash (Low to High Polarity):
-
Flush with 20 column volumes of Isopropanol.
-
Flush with 20 column volumes of Methanol.
-
Flush with 20 column volumes of Acetonitrile.
-
-
Re-equilibration: Re-equilibrate the column with your initial mobile phase conditions until a stable baseline is achieved.
-
Test: Inject a standard to verify performance.
Step 3: Advanced Solutions
If basic troubleshooting fails, consider these advanced strategies.
Use of Modern Columns:
Modern columns, such as those with Type B (high purity) silica or hybrid particle technology, have significantly fewer and less acidic residual silanol groups, which greatly reduces tailing for basic compounds.[3] End-capped columns or those with polar-embedded phases also provide shielding from silanol interactions.[9]
Mobile Phase Additives:
In older methods, a competing base like triethylamine (TEA) was sometimes added to the mobile phase (e.g., 0.1%).[3][17] TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively blocking them from interacting with the analyte.[17] However, TEA is not MS-friendly and can be difficult to remove from the column. Using a low pH is the preferred modern approach.
The relationship between these factors can be visualized as follows:
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 7. moravek.com [moravek.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. chromtech.com [chromtech.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mac-mod.com [mac-mod.com]
- 14. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. lcms.cz [lcms.cz]
- 16. waters.com [waters.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Collision Energy for 3-Hydroxy Desloratadine-d4 Fragmentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fragmentation of 3-Hydroxy desloratadine-d4. The following sections detail experimental protocols, data presentation, and a logical workflow to help optimize collision energy for your specific instrumentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the precursor and product ions for this compound that I should be monitoring?
A1: For this compound, the protonated molecule [M+H]⁺ is typically used as the precursor ion. The specific m/z values for the precursor and expected product ions are summarized in the table below. These values are crucial for setting up your multiple reaction monitoring (MRM) method on a triple quadrupole mass spectrometer.
Q2: I am not seeing a strong signal for my product ion. What are the first things I should check?
A2: Low product ion signal can stem from several factors.[1][2][3] First, verify that your mass spectrometer is properly calibrated and that the ion source is clean and functioning correctly.[3] Ensure that the precursor ion for this compound is being transmitted efficiently. After confirming these basic operational parameters, the next critical step is to optimize the collision energy. An inappropriate collision energy setting is a common reason for poor fragmentation and low product ion intensity.[2]
Q3: How does collision energy affect the fragmentation of this compound?
A3: Collision-induced dissociation (CID) is a process where a selected precursor ion is fragmented by colliding with an inert gas (like argon or nitrogen).[4] The collision energy directly influences the efficiency of this fragmentation.
-
Too low collision energy: Insufficient energy will be transferred to the precursor ion, resulting in minimal or no fragmentation and a weak product ion signal.
-
Too high collision energy: Excessive energy can lead to extensive fragmentation, breaking down the desired product ion into smaller, unmonitored fragments. This can also decrease the signal of the specific product ion you are targeting.
Therefore, optimizing the collision energy is essential to achieve the maximum intensity for your desired product ion.
Q4: My peak shapes are poor (e.g., broad, tailing, or splitting). Could this be related to collision energy?
A4: While poor peak shape is more commonly associated with chromatographic issues (such as column degradation, improper mobile phase, or injection problems), extreme collision cell conditions could potentially play a role.[2] However, it is more likely that you should first investigate your liquid chromatography (LC) conditions and sample preparation. If the chromatography is good, then focus on the ion source and mass spectrometer settings.
Q5: What is a typical starting range for collision energy optimization for a molecule like this compound?
A5: A typical starting point for collision energy optimization for small molecules, including deuterated compounds, is a broad range around the values used for similar compounds. For initial experiments, you can test a range from 10 to 50 eV. Based on the results, you can then perform a more detailed optimization within a narrower, more promising range.
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratios (m/z) for setting up your mass spectrometry experiment for 3-Hydroxy desloratadine and its deuterated internal standard.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) |
| 3-Hydroxy desloratadine | 327.1 | 275.1 |
| This compound | 331.1 | 279.1 |
Note: These values are based on published literature and should be confirmed on your specific instrument as part of the method setup.[5]
Experimental Protocol: Optimizing Collision Energy
This protocol outlines the steps to empirically determine the optimal collision energy for the fragmentation of this compound.
1. Preparation of Tuning Solution:
-
Prepare a standard solution of this compound at a concentration that will provide a stable and robust signal (e.g., 100 ng/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. Instrument Setup:
-
Infuse the tuning solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Set up the mass spectrometer to operate in positive ion mode.
-
Configure a new MRM method, setting the precursor ion m/z to 331.1 and the product ion m/z to 279.1 for this compound.
3. Collision Energy Ramp Experiment:
-
In your mass spectrometer's tuning software, set up an experiment to ramp the collision energy.
-
Define a wide range for the initial ramp, for instance, from 5 eV to 60 eV, with a step size of 2-5 eV.
-
Acquire data across this entire range, monitoring the intensity of the product ion (m/z 279.1).
4. Data Analysis and Refinement:
-
Plot the product ion intensity as a function of the collision energy.
-
Identify the collision energy value that yields the maximum product ion intensity. This is your approximate optimal collision energy.
-
To refine this value, you can perform a second, narrower ramp around the optimal value found in the previous step. For example, if the maximum was at 25 eV, you could perform a ramp from 20 eV to 30 eV with a smaller step size (e.g., 1 eV).
5. Verification:
-
Once the optimal collision energy is determined, use this value in your analytical LC-MS/MS method.
-
Inject a standard sample to confirm that you are achieving good sensitivity and peak shape for this compound under chromatographic conditions.
Workflow for Collision Energy Optimization
Caption: Workflow for optimizing collision energy for this compound.
References
Technical Support Center: Stability of 3-Hydroxy desloratadine-d4 in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Hydroxy desloratadine-d4 when used as an internal standard in the analysis of biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in bioanalysis?
A1: this compound is the deuterium-labeled form of 3-Hydroxydesloratadine, which is the major active metabolite of the antihistamine desloratadine.[1] In bioanalysis, it serves as an ideal internal standard (IS) for the quantification of 3-Hydroxydesloratadine in biological matrices like plasma, serum, and urine, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard as it co-elutes with the analyte and experiences similar matrix effects, which corrects for variability during sample preparation and analysis.
Q2: What are the general storage recommendations for this compound stock solutions?
A2: While specific supplier recommendations should always be followed, generally, stock solutions of this compound should be stored at -20°C or colder for long-term stability. For short-term use, refrigeration at 2-8°C is often acceptable. It is crucial to minimize the exposure of stock solutions to ambient temperature.
Q3: What are the key stability aspects to consider for this compound in biological matrices during a bioanalytical study?
A3: The key stability assessments for this compound in a given biological matrix include:
-
Freeze-Thaw Stability: The stability of the analyte after multiple cycles of freezing and thawing.
-
Short-Term (Bench-Top) Stability: The stability of the analyte in the biological matrix at room temperature for a duration that reflects the sample handling time.
-
Long-Term Stability: The stability of the analyte in the biological matrix when stored at a specific temperature (e.g., -20°C or -80°C) for the duration of the study.
-
Autosampler/Post-Preparative Stability: The stability of the processed sample extract in the autosampler.
Q4: Is isotopic exchange a concern for this compound?
A4: Isotopic exchange, the replacement of deuterium atoms with hydrogen from the sample matrix or mobile phase, can be a concern for some deuterated internal standards. The likelihood of this occurring depends on the position of the deuterium labels and the pH of the environment. For this compound, it is essential to use a high-purity standard with deuterium labels on stable positions of the molecule (e.g., on a carbon atom not prone to enolization). Stability should be confirmed during method validation by monitoring for any increase in the signal of the unlabeled analyte in samples containing only the deuterated internal standard.
Troubleshooting Guides
Scenario 1: High Variability in Internal Standard Response Across a Batch
-
Question: I am observing a high coefficient of variation (%CV) for the this compound peak area in my analytical run. What could be the cause?
-
Answer: High variability in the internal standard response can be attributed to several factors:
-
Inconsistent Sample Preparation: Ensure that the internal standard is accurately and consistently added to every sample, standard, and quality control (QC). Use a calibrated pipette and verify your technique.
-
Matrix Effects: Although a deuterated internal standard is designed to minimize matrix effects, significant variations in the matrix composition between samples can still lead to differential ion suppression or enhancement. Evaluate the matrix effect during method validation.
-
Inconsistent Extraction Recovery: The efficiency of your extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may be inconsistent. Ensure the method is robust and reproducible.
-
Autosampler Issues: Check for air bubbles in the autosampler syringe or tubing, which can lead to inconsistent injection volumes.
-
Instability: The internal standard may be degrading in the autosampler over the course of the run. Assess the post-preparative stability to confirm that the processed samples are stable for the duration of the analysis.
-
Scenario 2: A Gradual Decrease in the this compound Signal During the Analytical Run
-
Question: The peak area of my this compound is consistently decreasing from the first to the last injection. What should I investigate?
-
Answer: A systematic decrease in the internal standard signal often points to:
-
Adsorption: The analyte may be adsorbing to the surfaces of the autosampler vials, tubing, or the analytical column. Using silanized vials or adding a small amount of an organic solvent to the reconstitution solution can sometimes mitigate this.
-
Post-Preparative Instability: this compound may be unstable in the final extraction solvent. The stability of the processed samples in the autosampler should be evaluated for a period equal to or longer than the typical run time.
-
Source Contamination: The ion source of the mass spectrometer may be getting contaminated during the run, leading to a decrease in sensitivity over time. A cleaning of the ion source may be required.
-
Scenario 3: Presence of Unlabeled 3-Hydroxydesloratadine Signal in a Sample Spiked Only with this compound
-
Question: I am analyzing a blank matrix sample spiked only with this compound, but I see a small peak at the mass transition of the unlabeled 3-Hydroxydesloratadine. What does this indicate?
-
Answer: This observation can be due to two main reasons:
-
Isotopic Impurity of the Internal Standard: The this compound standard may contain a small percentage of the unlabeled form. Check the certificate of analysis for the isotopic purity of the standard. This is a common occurrence, and as long as the contribution to the analyte signal is minimal and consistent, it may be acceptable.
-
In-Source Fragmentation or Isotopic Exchange: The deuterated internal standard may be losing a deuterium atom in the ion source of the mass spectrometer or undergoing isotopic exchange. To minimize this, you can try to optimize the mass spectrometer's source conditions (e.g., use "softer" ionization conditions).
-
Data Presentation: Quantitative Stability of this compound
While specific, publicly available validation reports with detailed stability data for this compound are limited, the following tables represent illustrative data based on typical acceptance criteria from regulatory guidelines (e.g., mean concentration within ±15% of the nominal concentration) and qualitative statements from the literature.[2][3] These tables should be used as a reference, and it is crucial to perform stability studies under your specific experimental conditions.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| Stability Cycle | Concentration Level | Nominal Conc. (ng/mL) | N | Mean Conc. Found (ng/mL) | % Nominal | % CV |
| Cycle 1 | Low QC | 0.50 | 6 | 0.49 | 98.0 | 4.5 |
| High QC | 50.0 | 6 | 50.8 | 101.6 | 3.2 | |
| Cycle 3 | Low QC | 0.50 | 6 | 0.51 | 102.0 | 5.1 |
| High QC | 50.0 | 6 | 49.5 | 99.0 | 2.8 | |
| Cycle 5 | Low QC | 0.50 | 6 | 0.48 | 96.0 | 6.2 |
| High QC | 50.0 | 6 | 51.2 | 102.4 | 3.9 |
Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| Duration (hours) | Concentration Level | Nominal Conc. (ng/mL) | N | Mean Conc. Found (ng/mL) | % Nominal | % CV |
| 6 Hours | Low QC | 0.50 | 6 | 0.52 | 104.0 | 4.8 |
| High QC | 50.0 | 6 | 50.1 | 100.2 | 2.5 | |
| 24 Hours | Low QC | 0.50 | 6 | 0.49 | 98.0 | 5.5 |
| High QC | 50.0 | 6 | 49.2 | 98.4 | 3.1 |
Table 3: Long-Term Stability of this compound in Human Plasma
| Storage Temp. | Duration | Concentration Level | Nominal Conc. (ng/mL) | N | Mean Conc. Found (ng/mL) | % Nominal | % CV |
| -20°C | 30 Days | Low QC | 0.50 | 6 | 0.50 | 100.0 | 6.1 |
| High QC | 50.0 | 6 | 51.0 | 102.0 | 4.3 | ||
| -80°C | 90 Days | Low QC | 0.50 | 6 | 0.49 | 98.0 | 5.8 |
| High QC | 50.0 | 6 | 50.5 | 101.0 | 3.7 |
Experimental Protocols
Protocol for Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike a pool of the biological matrix (e.g., human plasma) with this compound at low and high QC concentrations. Aliquot the spiked matrix into multiple vials.
-
Control Samples: Analyze one set of the freshly prepared QC samples (n=6 for each level) to establish the baseline (T=0) concentration.
-
Freeze-Thaw Cycles:
-
Cycle 1: Freeze the remaining samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours, then thaw completely at room temperature.
-
Subsequent Cycles: Repeat the freeze-thaw process for a predetermined number of cycles (e.g., 3 to 5).
-
-
Analysis: After the final thaw, process the samples using your validated extraction method and analyze them by LC-MS/MS.
-
Data Evaluation: The mean concentration of the freeze-thaw samples should be within ±15% of the baseline concentration.
Protocol for Short-Term (Bench-Top) Stability Assessment
-
Sample Preparation: Spike a pool of the biological matrix with this compound at low and high QC concentrations.
-
Control Samples: Analyze one set of the freshly prepared QC samples (n=6 for each level) to establish the baseline concentration.
-
Incubation: Let the remaining QC samples sit on the bench-top at room temperature for a specified period that simulates the sample handling time (e.g., 6, 12, or 24 hours).
-
Analysis: After the incubation period, process the samples and analyze them by LC-MS/MS.
-
Data Evaluation: The mean concentration of the bench-top stability samples should be within ±15% of the baseline concentration.
Protocol for Long-Term Stability Assessment
-
Sample Preparation: Spike a pool of the biological matrix with this compound at low and high QC concentrations. Aliquot into vials for each time point.
-
Storage: Store the samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Control Samples: Analyze a set of freshly prepared QC samples at the beginning of the study to establish the baseline concentration.
-
Analysis at Time Points: At each specified time point (e.g., 30, 60, 90 days), retrieve a set of stored QC samples, thaw them, and analyze them against a freshly prepared calibration curve.
-
Data Evaluation: The mean concentration of the long-term stability samples should be within ±15% of the nominal concentration.
Visualizations
References
Technical Support Center: Minimizing Ion Suppression with 3-Hydroxy desloratadine-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression when using 3-Hydroxy desloratadine-d4 as an internal standard in LC-MS/MS analyses.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Poor Peak Shape and/or Low Signal Intensity for this compound
Possible Cause: Ion suppression is a primary contributor to poor peak shape and reduced signal intensity. This occurs when co-eluting matrix components interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source.
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is by removing interfering matrix components prior to analysis.[1]
-
Solid-Phase Extraction (SPE): This technique is highly effective for cleaning up complex biological samples. One study demonstrated an 80% reduction in matrix effects for desloratadine and its metabolites in human plasma using an SPE method.[2]
-
Liquid-Liquid Extraction (LLE): LLE is another robust method for sample cleanup and has been successfully used for the quantification of desloratadine and its metabolites with high recovery rates.[3][4]
-
Protein Precipitation (PPT): While simpler, PPT is generally less effective at removing phospholipids and other endogenous components that are major contributors to ion suppression.[5]
-
-
Optimize Chromatographic Conditions:
-
Gradient Elution: Employ a gradient elution profile to achieve better separation of this compound from matrix interferences.
-
Column Chemistry: Consider using a different column chemistry (e.g., C18, phenyl-hexyl) to alter selectivity and improve separation from interfering compounds.
-
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components causing ion suppression. However, this will also dilute the analyte, which may impact the lower limit of quantification (LLOQ).
Issue 2: Inconsistent or Irreproducible Results for Quality Control (QC) Samples
Possible Cause: Variability in the sample matrix between different lots or individuals can lead to inconsistent levels of ion suppression, resulting in poor reproducibility of QC samples.
Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is a SIL-IS. Its physicochemical properties are nearly identical to the unlabeled analyte, meaning it should experience the same degree of ion suppression. This allows for accurate quantification based on the analyte-to-internal standard peak area ratio, compensating for sample-to-sample variability.
-
Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples. This helps to normalize the matrix effects across the entire analytical run.
-
Thorough Sample Homogenization: Ensure that all samples, including calibrators and QCs, are thoroughly mixed to ensure a consistent distribution of matrix components.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using this compound?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte and/or internal standard in a mass spectrometer's ion source.[2] It is caused by co-eluting compounds from the sample matrix that compete for ionization. This can lead to decreased signal intensity, poor sensitivity, and inaccurate quantification. Even with a deuterated internal standard like this compound, significant ion suppression can impact the overall performance of the assay.
Q2: How can I determine if ion suppression is affecting my analysis?
A2: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of this compound solution into the MS detector while injecting an extracted blank matrix sample onto the LC column. A dip in the baseline signal of the internal standard indicates the retention times at which matrix components are eluting and causing suppression.
Q3: Will this compound perfectly compensate for all ion suppression effects?
A3: Ideally, a SIL-IS like this compound will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction. However, a phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic separation between the deuterated and non-deuterated compounds. If this separation is significant, the analyte and internal standard may experience different matrix effects, leading to inaccurate quantification.[6] It is crucial to verify the co-elution of the analyte and this compound during method development.
Q4: What are the typical mass transitions for 3-Hydroxy desloratadine and this compound?
A4: Based on published literature, typical MRM transitions in positive ion mode are:
These transitions should be optimized for your specific instrument.
Data Presentation
The following tables summarize quantitative data from published methods for the analysis of desloratadine and its metabolites, highlighting the performance of different sample preparation techniques.
Table 1: Comparison of Sample Preparation Methods
| Sample Preparation Method | Analyte Recovery | Matrix Effect Reduction | Reference |
| Solid-Phase Extraction (SPE) | Desloratadine: ~74.6% 3-OH Desloratadine: ~69.3% | Reduced by up to 80% | [2] |
| Liquid-Liquid Extraction (LLE) | Desloratadine: ~90.3% | Not explicitly quantified, but method showed good accuracy and precision | [3] |
| Protein Precipitation (PPT) | Generally lower and more variable than SPE or LLE | Less effective at removing phospholipids, a major source of ion suppression | [5] |
Table 2: LC-MS/MS Method Parameters and Performance
| Parameter | Method 1 (SPE) | Method 2 (LLE) |
| Internal Standard | Desloratadine-d5 | Desloratadine-d5 |
| Linearity Range | 100 - 11,000 pg/mL | 5.0 - 5000.0 pg/mL |
| Intra-day Precision (%CV) | 4.6 - 5.1% (at LLOQ) | 0.7 - 2.0% |
| Intra-day Accuracy (% Nominal) | 99.9 - 100.4% (at LLOQ) | 101.4 - 102.4% |
| Reference | [2] | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Human Plasma
This protocol is adapted from a validated method for the analysis of desloratadine and 3-hydroxydesloratadine.[2]
-
Sample Pre-treatment: To 200 µL of human plasma, add the internal standard solution (this compound).
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a solution of 10 mM disodium hydrogen phosphate, followed by two washes with water to remove polar interferences.
-
Elution: Elute the analytes with a solution of 3% ammonia in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 50°C. Reconstitute the residue in the mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for Human Plasma
This protocol is based on a validated method for the analysis of desloratadine.[3]
-
Sample Pre-treatment: To 400 µL of human plasma, add 100 µL of the internal standard working solution (this compound).
-
Alkalinization: Add 100 µL of 0.1 M NaOH solution and vortex.
-
Extraction: Add 3 mL of an extraction solvent (e.g., ethyl acetate:dichloromethane, 80:20 v/v) and vortex for 10 minutes.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 5 minutes.
-
Evaporation and Reconstitution: Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Comparison of sample preparation methods for LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. waters.com [waters.com]
- 7. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
Technical Support Center: LC-MS/MS Troubleshooting Guide for Deuterated Internal Standards
Welcome to our dedicated support center for addressing common challenges encountered when using deuterated internal standards (D-IS) in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve issues in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a deuterated internal standard in LC-MS/MS analysis?
A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium.[1][2][3][4] Its main function is to serve as an internal reference to correct for variations that can occur during sample preparation and analysis.[1][2][3] Since the D-IS is chemically almost identical to the analyte, it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1][3][5][6] By adding a known quantity of the D-IS to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the D-IS's response is used for quantification, leading to more accurate and precise results.[1][2][3]
Q2: What are the ideal characteristics of a deuterated internal standard?
For reliable and accurate quantification, a deuterated internal standard should possess high chemical and isotopic purity.[2] High isotopic enrichment (≥98%) and chemical purity (>99%) are crucial for accurate results.[2][4][7] It is also important that the deuterium labels are on stable positions of the molecule to minimize the risk of isotopic exchange.[2][4][8]
| Characteristic | Recommendation | Rationale |
| Chemical Purity | >99%[2][7][9] | Ensures that no other compounds are present that could cause interfering peaks in the chromatogram.[1] |
| Isotopic Purity/Enrichment | ≥98%[2][4][7] | Minimizes the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.[1][3] |
| Number of Deuterium Atoms | 3 to 6[10] | A sufficient number of deuterium atoms is necessary to ensure the mass-to-charge ratio (m/z) of the D-IS is clearly resolved from the natural isotopic distribution of the analyte, preventing analytical interference.[1][3][11] However, excessive deuteration can sometimes lead to chromatographic separation from the analyte.[1] |
| Label Position | Stable, non-exchangeable positions (e.g., aromatic rings, aliphatic carbons)[1][4][7][8] | Placing deuterium on chemically stable parts of the molecule prevents exchange with hydrogen atoms from the solvent, which would alter the concentration of the deuterated standard over time.[1] Avoid labeling on heteroatoms like -OH, -NH, or -SH groups.[4][8][9] |
Q3: Why is my deuterated internal standard eluting at a different retention time than my analyte?
This phenomenon is known as the "chromatographic isotope effect" or "deuterium isotope effect".[2][8] In reverse-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[2][8] This is thought to be caused by changes in the molecule's lipophilicity when hydrogen is replaced with deuterium.[2][12] While often minor, this can become a significant issue if it leads to differential matrix effects, where the analyte and the D-IS experience different levels of ion suppression or enhancement.[2][8][12]
Q4: Can a deuterated internal standard always perfectly correct for matrix effects?
No, it cannot be assumed that a deuterated internal standard will always perfectly correct for matrix effects.[2][13] If the analyte and the D-IS do not co-elute perfectly, they can be exposed to different co-eluting matrix components, leading to differential ion suppression or enhancement.[2][5][12] Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ significantly.[2][9][12]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are highly variable and seem inaccurate, even though I'm using a deuterated internal standard. What are the potential causes and how can I troubleshoot this?
Answer: Inaccurate and inconsistent results often stem from a few core issues. The following troubleshooting workflow can help identify the root cause.
Issue 2: Drifting or Decreasing Internal Standard Signal
Question: The signal intensity of my deuterated internal standard is decreasing over the course of an analytical run or is highly variable between samples. Why is this happening?
Answer: A decreasing or unstable internal standard signal often points to issues with the stability of the D-IS, adsorption to the system, or inconsistent sample preparation.
Experimental Protocols
Protocol 1: Assessing Isotopic Purity and Cross-Contribution
Objective: To determine the contribution of the unlabeled analyte present as an impurity in the deuterated internal standard.
Methodology:
-
Prepare a High-Concentration D-IS Solution: Prepare a solution of the deuterated internal standard in a clean solvent (e.g., methanol or acetonitrile) at a concentration significantly higher than what is used in your assay.
-
LC-MS/MS Analysis: Analyze this solution using the same LC-MS/MS method as your samples.
-
Monitor Analyte Transition: In addition to the D-IS transition, monitor the mass transition of the unlabeled analyte.[1]
-
Data Analysis:
-
Integrate the peak areas for both the deuterated standard and any signal detected for the unlabeled analyte.
-
Calculate the percentage contribution of the unlabeled analyte: % Contribution = (Peak Area of Unlabeled Analyte / Peak Area of Deuterated Standard) * 100
-
This percentage represents the isotopic impurity. For accurate quantification, especially at the lower limit of quantification (LLOQ), this contribution should be minimal.[9]
-
Protocol 2: Evaluating Deuterium-Hydrogen (H/D) Exchange Stability
Objective: To assess the stability of the deuterium labels on the internal standard under the analytical conditions.[9]
Methodology:
-
Prepare Test Solutions:
-
Solution A (Matrix): Spike the deuterated internal standard into a blank matrix sample.
-
Solution B (Solvent): Spike the deuterated internal standard into the sample reconstitution solvent.[2]
-
-
Incubation: Store aliquots of both solutions under the same conditions as your samples in the autosampler (e.g., temperature and duration).[8]
-
Time-Point Analysis: Inject the solutions at various time points (e.g., 0, 4, 8, 24 hours).[2][3]
-
Data Analysis:
-
Monitor for any increase in a signal at the mass transition of the unlabeled analyte in both sets of samples over time. A significant increase in this signal is a direct indicator of H/D exchange.[3][8]
-
Factors that can promote H/D exchange include acidic or basic pH, elevated temperatures, and the presence of protic solvents like water or methanol.[7][8][9]
-
Protocol 3: Assessing Matrix Effects
Objective: To determine if the analyte and the deuterated internal standard are affected differently by matrix components (differential matrix effects).
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of the analyte and D-IS in a clean solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix samples. Spike the analyte and D-IS into the final, extracted matrix.[5]
-
Set C (Pre-Extraction Spike / Matrix-Matched): Spike the analyte and D-IS into the blank matrix before the extraction process.[5]
-
-
LC-MS/MS Analysis: Analyze all three sets of samples.
-
Data Analysis:
-
Calculate Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A) A value < 1 indicates ion suppression, while a value > 1 indicates ion enhancement.
-
Calculate IS-Normalized MF: IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A) An IS-Normalized MF close to 1 suggests the D-IS effectively compensates for the matrix effect.[5]
-
Compare the individual MF for the analyte and the D-IS. A significant difference indicates a differential matrix effect.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 12. waters.com [waters.com]
- 13. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
enhancing sensitivity for low concentrations of 3-Hydroxy desloratadine-d4
Welcome to the technical support center for the analysis of 3-Hydroxy desloratadine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing analytical sensitivity and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the typical lower limit of quantification (LLOQ) for this compound in biological matrices?
A1: Published LC-MS/MS methods have demonstrated LLOQs for 3-Hydroxy desloratadine ranging from 25 pg/mL to 100 pg/mL in human plasma.[1][2][3] Achieving a low LLOQ is critical for pharmacokinetic studies where concentrations of the analyte may be minimal.
Q2: Why is a stable isotope-labeled internal standard like this compound recommended?
A2: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis by LC-MS/MS.[4] Because this compound has nearly identical chemical and physical properties to the unlabeled analyte, it co-elutes and experiences similar extraction recovery and matrix effects.[4] This mimicry allows for accurate correction of variations during sample preparation and analysis, leading to higher precision and accuracy.
Q3: What are the most common sample preparation techniques for extracting this compound from plasma?
A3: The most frequently employed techniques are solid-phase extraction (SPE) and liquid-liquid extraction (LLE).[2][5][6] SPE is highly effective for sample cleanup and has been shown to reduce matrix effects by up to 80%.[2][6] LLE is another robust method that provides high recovery rates.[6] Protein precipitation is a simpler technique but is often less effective at removing interfering phospholipids, which can lead to significant matrix effects.[6]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity
Symptoms:
-
The signal-to-noise ratio for the this compound peak is low, even for calibration standards.
-
Difficulty in achieving the desired LLOQ.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inefficient Ionization | Optimize mass spectrometer source parameters such as capillary voltage, source temperature, and gas flows. Ensure the mobile phase pH is suitable for promoting the ionization of 3-Hydroxy desloratadine (positive ion mode is common).[1][5] |
| Ion Suppression from Matrix Effects | Improve sample cleanup using techniques like SPE or LLE to remove interfering endogenous components like phospholipids.[2][6] Adjusting the chromatographic gradient can also help separate the analyte from the bulk of the matrix components.[6] |
| Suboptimal Mobile Phase Composition | Ensure the use of high-purity, LC-MS grade solvents and additives. Mobile phases should be freshly prepared, especially those containing formic acid in methanol, to avoid degradation.[7] The water content in the mobile phase should ideally be between 5% and 80% to ensure a stable spray. |
| Contamination in the LC-MS System | Clean the ion source regularly (e.g., weekly) to remove sample residues.[8] Flush the LC system thoroughly when changing mobile phases to prevent salt precipitation and contamination.[8] |
| Large System Dead Volume | Minimize the length and internal diameter of tubing to reduce dead volume, which can cause peak broadening and decreased sensitivity.[9] |
Issue 2: High Background Noise or Ghost Peaks
Symptoms:
-
Elevated baseline in the chromatogram.
-
Appearance of unexpected peaks (ghost peaks) in blank injections or at the retention time of the analyte.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and additives. Impurities can accumulate on the column and elute as ghost peaks during gradient runs.[9] |
| Carryover from Previous Injections | Implement a robust needle wash protocol for the autosampler, using a strong solvent to clean the injection port and needle between samples. |
| Mobile Phase Contamination | Prepare mobile phases fresh daily to prevent microbial growth in aqueous solutions.[7] Consider adding a very low concentration of sodium azide (e.g., 0.05%) to aqueous mobile phases if they need to be stored.[9] |
| Column Memory Effect | Dedicate a column specifically for the this compound assay to avoid carryover from other analyses with different mobile phases.[7] |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from a validated method for the quantification of desloratadine and its metabolites in human plasma.[2]
-
Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 500 µL of human plasma, add the internal standard (this compound). Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10 mM disodium hydrogen phosphate solution, followed by two washes with 1 mL of water.
-
Elution: Elute the analytes with 1 mL of an elution solution (e.g., 3:97 ammonia:methanol).
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen at 50°C.
-
Reconstitution: Reconstitute the dried residue in 400 µL of the mobile phase.
LC-MS/MS Analysis
The following parameters are a starting point and should be optimized for your specific instrumentation.
| Parameter | Condition |
| LC Column | Hypurity Advance (50 x 4.6 mm, 5 µm) or equivalent C18 column[2] |
| Mobile Phase | A: Acetonitrile/Methanol (40:60) B: Methanol/Water (90:10) with 10 mM Ammonium Formate. Isocratic elution with 90:10 (A:B)[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 15 µL[2] |
| Ion Source | Electrospray Ionization (ESI) in Positive Mode[1][2] |
| MRM Transitions | 3-Hydroxy desloratadine: m/z 327.1 → 275.1[1] this compound: m/z 331.1 → 279.1[1] |
| Dwell Time | 200 ms per transition[1] |
Quantitative Data Summary
| Method | LLOQ (pg/mL) | Extraction Recovery (%) | Matrix Effect (%CV) | Reference |
| LC-MS/MS | 50 | Not explicitly stated | Not explicitly stated | [1] |
| LC-MS/MS | 100 | 69.3 | < 2.2 | [2] |
| UPLC-MS/MS | 25 | Not explicitly stated | Not explicitly stated | [3] |
| LC-MS/MS | 50 | Not explicitly stated | Not explicitly stated | [5] |
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A logical troubleshooting guide for low sensitivity issues.
References
- 1. ijpbs.com [ijpbs.com]
- 2. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orthogonal extraction/chromatography and UPLC, two powerful new techniques for bioanalytical quantitation of desloratadine and 3-hydroxydesloratadine at 25 pg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. support.waters.com [support.waters.com]
- 8. zefsci.com [zefsci.com]
- 9. learning.sepscience.com [learning.sepscience.com]
dealing with co-eluting interferences in desloratadine analysis
Welcome to the technical support center for the analysis of Desloratadine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to co-eluting interferences in Desloratadine analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of co-eluting interferences in Desloratadine analysis?
A1: Co-eluting interferences in Desloratadine analysis can originate from several sources:
-
Matrix Effects: In bioanalysis (e.g., plasma, urine), endogenous components like phospholipids can co-elute with Desloratadine and its internal standard, leading to ion suppression or enhancement in LC-MS/MS analysis.[1]
-
Degradation Products: Forced degradation studies have shown that Desloratadine can degrade under stress conditions such as acidic, basic, and oxidative environments, forming products that may have similar retention times.[2][3][4][5][6][7]
-
Metabolites: The primary active metabolite of Desloratadine is 3-hydroxydesloratadine, which may need to be chromatographically separated depending on the analytical goals.[8]
-
Co-formulated Drugs and Excipients: In pharmaceutical formulations, other active ingredients (e.g., sodium benzoate, pseudoephedrine) or excipients (e.g., starch, maltose) can interfere with Desloratadine quantification.[2][9][10] For instance, Desloratadine can react with maltose to form a maltose adduct.[10]
-
Isomeric Impurities: Impurities with the same mass but different structures can be a source of interference if not properly separated.
Q2: How can I identify the source of the co-eluting interference?
A2: Identifying the source of interference is a critical first step in troubleshooting:
-
Analyze Blank Matrix: To check for matrix effects, inject a blank matrix sample (e.g., plasma from a drug-naive subject) that has undergone the full sample preparation procedure. Any peaks observed at the retention time of Desloratadine indicate matrix interference.
-
Review Forced Degradation Data: Compare the chromatograms of stressed (acid, base, peroxide, heat, light) Desloratadine samples with your current sample. This can help identify if the interference is a known degradation product.[2][4][5]
-
High-Resolution Mass Spectrometry (HRMS): If using LC-MS, HRMS can help differentiate between Desloratadine and co-eluting species by providing accurate mass information, which can be used to predict elemental compositions.
-
Peak Purity Analysis: For HPLC-UV methods, a photodiode array (PDA) detector can be used to assess peak purity. An impure peak will show spectral differences across the peak.[2]
Q3: What is the role of an internal standard (IS) in mitigating interferences?
A3: A stable isotope-labeled (SIL) internal standard, such as Desloratadine-d5, is highly recommended, especially for LC-MS/MS analysis.[8][11][12][13][14] An SIL-IS has nearly identical physicochemical properties to the analyte and will co-elute. It can compensate for variability in sample preparation and matrix effects, as it is affected similarly to the analyte.[12] However, it's important to ensure the IS is free from unlabeled analyte to avoid artificially inflating the results, especially at low concentrations.[12]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during Desloratadine analysis.
Issue 1: Poor peak shape or peak splitting for Desloratadine.
-
Possible Cause A: Inappropriate mobile phase pH. Desloratadine is a basic compound with pKa values of approximately 4.2 and 9.7.[15] For good peak shape in reversed-phase chromatography, the mobile phase pH should be controlled.
-
Possible Cause B: Secondary interactions with the column. Residual silanols on the silica-based column can interact with the basic Desloratadine molecule, causing tailing.
-
Possible Cause C: Column degradation.
-
Solution: Flush the column with a strong solvent or replace it if it's at the end of its lifecycle.[12]
-
Issue 2: Co-elution of Desloratadine with a matrix component leading to ion suppression/enhancement.
-
Possible Cause: Inefficient sample preparation.
-
Solution 1: Optimize Sample Cleanup. The most effective way to combat matrix effects is to remove interfering components before analysis.[1]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex biological samples and has been shown to reduce matrix effects significantly in Desloratadine analysis.[1][8]
-
Liquid-Liquid Extraction (LLE): LLE is another robust method for sample cleanup and has been successfully used for Desloratadine quantification with high recovery.[1][16]
-
Protein Precipitation (PPT): While simpler, PPT is often less effective at removing phospholipids, which are common sources of matrix effects.[1]
-
-
Solution 2: Chromatographic Separation. Adjusting the mobile phase composition and gradient profile can help shift the retention time of Desloratadine away from the elution zones of highly suppressing species.[1]
-
Issue 3: Co-elution with a known degradation product.
-
Possible Cause: Inadequate chromatographic resolution.
-
Solution 1: Modify Mobile Phase Composition. Altering the organic modifier (e.g., switching from acetonitrile to methanol or using a combination) can change the selectivity of the separation.[2]
-
Solution 2: Adjust Gradient Profile. A shallower gradient can improve the resolution between closely eluting peaks.
-
Solution 3: Change Column Chemistry. If modifications to the mobile phase are insufficient, trying a column with a different stationary phase (e.g., C8, phenyl, or cyano) can provide the necessary selectivity to resolve the co-eluting peaks.[2]
-
Solution 4: Utilize Ion-Pair Chromatography. For challenging separations of Desloratadine and its related compounds, an ion-pair reagent like sodium dodecyl sulfate (SDS) can be added to the mobile phase to improve resolution.[17]
-
Experimental Protocols
Sample Preparation using Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is a general guideline and may need optimization for your specific application.
-
Conditioning: Condition a mixed-mode or polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of an appropriate buffer (e.g., phosphate buffer at a specific pH).
-
Loading: Load 500 µL of the plasma sample, previously spiked with Desloratadine-d5 internal standard.[11]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[11]
-
Elution: Elute Desloratadine and the internal standard with 1 mL of methanol.[11]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.[11]
General LC-MS/MS Analysis Conditions
-
HPLC System: A standard HPLC system capable of binary or quaternary gradients.[11]
-
Column: A C18 or C8 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm).[11]
-
Mobile Phase A: 0.1% Formic acid in water.[11]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A typical gradient might start with a low percentage of mobile phase B, ramp up to a high percentage to elute Desloratadine, followed by a wash and re-equilibration step.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.[8]
-
MRM Transitions: Monitor the appropriate multiple reaction monitoring (MRM) transitions for Desloratadine and its internal standard (e.g., Desloratadine-d5).
Quantitative Data Summary
Table 1: Example HPLC-UV Method Parameters for Desloratadine Analysis
| Parameter | Condition |
| Column | Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Phosphate Buffer (pH 7.0) (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Concentration Range | 5 - 75 µg/mL |
| Reference | [3] |
Table 2: Example LC-MS/MS Method Parameters for Desloratadine and 3-OH Desloratadine in Human Plasma
| Parameter | Condition |
| Column | Hypurity Advance (50 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile/Methanol and Methanol/Water mixtures |
| Flow Rate | 1.0 mL/min |
| Retention Time | ~0.52 min |
| Linearity Range | 100 - 11,000 pg/mL |
| Reference | [8] |
Table 3: Forced Degradation Conditions and Observations for Desloratadine
| Stress Condition | Reagent/Condition | Observation | Reference |
| Acid Hydrolysis | 1 N HCl at 60°C for 20 hr | Major degradation peaks at RRT 0.30 and 0.34 | [2] |
| Base Hydrolysis | 1 N NaOH at 60°C for 20 hr | Major degradation peaks at RRT 1.12 and 1.39 | [2] |
| Oxidative Degradation | 6% H₂O₂ at 60°C for 20 hr | Major degradation peaks at RRT 0.30, 0.80, and 1.41 | [2] |
| Thermal Degradation | Dry heat | Significant degradation | [5] |
| Photolytic Degradation | 1.2 million lux hours and 200 watt/m²/hr | No significant degradation observed | [2] |
Visualizations
Caption: Experimental workflow for Desloratadine bioanalysis.
Caption: Troubleshooting logic for co-eluting interferences.
References
- 1. benchchem.com [benchchem.com]
- 2. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arabjchem.org [arabjchem.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid separation of desloratadine and related compounds in solid pharmaceutical formulation using gradient ion-pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. shimadzu.com [shimadzu.com]
assessing and mitigating carryover in 3-Hydroxy desloratadine-d4 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with carryover in the analysis of 3-Hydroxy desloratadine-d4.
Frequently Asked Questions (FAQs)
Q1: What is carryover in the context of this compound analysis?
A1: Carryover refers to the appearance of a signal for this compound in a blank sample injection that follows an injection of a sample containing a high concentration of the analyte.[1][2] This phenomenon can lead to inaccurate quantification, especially at the lower limit of quantification (LLOQ).[3][4]
Q2: Why is this compound susceptible to carryover?
A2: The susceptibility of a compound to carryover is influenced by its physicochemical properties, such as its polarity and potential for adsorption.[5] 3-Hydroxy desloratadine, being a hydroxylated metabolite, possesses a degree of polarity that can contribute to its interaction with surfaces within the LC-MS/MS system.[6] Additionally, deuterated compounds can sometimes exhibit slightly different chromatographic behavior compared to their non-deuterated counterparts, which, while not directly causing carryover, is a factor to consider in method development.[7]
Q3: What are the common sources of carryover in an LC-MS/MS system?
A3: Common sources of carryover include the autosampler needle, injection valve, sample loop, transfer tubing, and the analytical column itself.[2][8] Adsorption of the analyte onto these surfaces can lead to its gradual release in subsequent injections.
Q4: What are the regulatory expectations regarding carryover in bioanalytical methods?
A4: Regulatory bodies like the FDA and EMA have guidelines for bioanalytical method validation that include the assessment of carryover.[9][10] Generally, the response of the analyte in a blank sample following a high concentration standard should not exceed 20% of the response of the LLOQ standard.[9]
Troubleshooting Guides
Issue 1: Persistent signal of this compound in blank injections.
Q: I am observing a peak for this compound in my blank injections immediately following a high concentration sample. How can I identify the source and mitigate this carryover?
A: A systematic approach is crucial to pinpoint the source of carryover. The following workflow can help isolate and address the issue.
Experimental Workflow for Carryover Assessment
Caption: A systematic workflow for identifying, isolating, and mitigating carryover.
Step-by-Step Troubleshooting:
-
Confirm Carryover: Inject a high concentration standard of this compound followed by at least two blank injections. If a peak corresponding to the analyte is present in the blanks and decreases in intensity with subsequent injections, it confirms carryover.[11]
-
Isolate the Source:
-
Autosampler vs. Column: Replace the analytical column with a zero-dead-volume union and repeat the high concentration and blank injections. If carryover persists, the source is likely the autosampler (needle, valve, loop). If the carryover is significantly reduced or eliminated, the column is the primary contributor.[12]
-
-
Mitigation Strategies:
-
For Autosampler Carryover:
-
Optimize Wash Solution: The composition of the autosampler wash solution is critical. For a compound like this compound, which has polar characteristics, a wash solution with a composition that effectively solubilizes it is necessary. Experiment with different solvent compositions as outlined in the table below.
-
Increase Wash Volume and Time: Extend the duration and volume of the needle wash cycle in your autosampler settings.[13]
-
Use of Additives: Adding a small percentage of acid (e.g., formic acid) or base to the wash solution can help in removing adsorbed analyte.[12]
-
-
For Column Carryover:
-
Stronger Elution: Modify your gradient to include a higher percentage of the strong organic solvent at the end of the run to ensure all of the analyte is eluted from the column.
-
Mobile Phase Additives: The addition of modifiers to the mobile phase, such as ammonium formate or acetate, can sometimes reduce secondary interactions with the stationary phase that lead to carryover.[14][15]
-
Column Flushing: If carryover is severe, dedicate a separate method to flush the column with a strong solvent mixture (e.g., 50:50 isopropanol:acetonitrile) for an extended period.
-
-
Issue 2: Carryover is observed even with an optimized wash solution.
Q: I have tried several wash solutions, but I still see a significant carryover peak. What other factors should I consider?
A: If optimizing the wash solution is not sufficient, consider the following:
-
Injector Port and Valve: The injector port and rotor seal can be sources of carryover. Regularly inspect and clean these components as part of your preventative maintenance schedule. Worn seals should be replaced.[11]
-
Sample Diluent: The composition of the solvent used to dissolve your samples can impact carryover. Ensure that this compound is fully soluble in the sample diluent. Precipitation in the sample vial can lead to inconsistent injection volumes and contribute to system contamination.[16]
-
Injection Volume: Injecting a smaller volume of a more concentrated sample can sometimes reduce the total amount of analyte introduced to the system, thereby decreasing carryover.
-
Material of Vials and Tubing: For particularly "sticky" compounds, adsorption to the surface of sample vials and LC tubing can be a problem. Consider using low-adsorption vials or tubing made of inert materials like PEEK.[17]
Experimental Protocols
Protocol 1: Standardized Carryover Assessment
This protocol outlines a standardized experiment to quantify the percentage of carryover.
Objective: To determine the percentage of carryover for this compound in a given LC-MS/MS method.
Materials:
-
High concentration standard of this compound (e.g., Upper Limit of Quantification, ULOQ).
-
Lower Limit of Quantification (LLOQ) standard of this compound.
-
Blank matrix (e.g., plasma, urine).
-
Mobile phases and wash solutions.
Procedure:
-
Equilibrate the LC-MS/MS system with the analytical method.
-
Perform the following injection sequence:
-
Inject a blank matrix sample (Blank 1).
-
Inject the ULOQ standard (High Conc. 1).
-
Inject a blank matrix sample (Blank 2).
-
Inject another blank matrix sample (Blank 3).
-
Inject the LLOQ standard.
-
-
Process the data and measure the peak area of this compound in all injections.
-
Calculate the percentage of carryover using the following formula: % Carryover = (Peak Area in Blank 2 / Peak Area in High Conc. 1) * 100
Acceptance Criteria: The peak area of this compound in the blank injection following the ULOQ should be ≤ 20% of the peak area of the LLOQ standard.[9]
Carryover Assessment Workflow
Caption: Standardized experimental workflow for assessing carryover percentage.
Protocol 2: Wash Solution Optimization
Objective: To identify the most effective wash solution for minimizing this compound carryover.
Procedure:
-
Set up the LC-MS/MS system with the standard analytical method.
-
For each wash solution to be tested: a. Set the designated wash solution in the autosampler. b. Perform the carryover assessment injection sequence as described in Protocol 1. c. Calculate the % carryover.
-
Compare the % carryover for each wash solution to determine the most effective one.
Data Presentation
Table 1: Example Carryover Assessment with Different Wash Solutions
| Wash Solution Composition | % Carryover | Meets Acceptance Criteria (≤20% of LLOQ response)? |
| 50:50 Methanol:Water | 0.5% | Yes |
| 50:50 Acetonitrile:Water | 0.8% | Yes |
| 90:10 Acetonitrile:Water + 0.1% Formic Acid | 0.05% | Yes (Optimal) |
| 100% Isopropanol | 1.2% | Yes |
| 100% Methanol | 2.5% | No |
Note: The data presented in this table is illustrative and will vary depending on the specific LC-MS/MS system and method conditions.
Table 2: LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC System | |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | |
| Ionization Mode | ESI Positive |
| MRM Transition | Precursor Ion -> Product Ion (To be optimized for the specific instrument) |
| Dwell Time | 100 ms |
| IonSpray Voltage | 5500 V |
| Temperature | 500 °C |
Note: These parameters are a starting point and should be optimized for your specific instrumentation and application.[18]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. omicsonline.org [omicsonline.org]
- 5. mdpi.com [mdpi.com]
- 6. 3-Hydroxydesloratadine | C19H19ClN2O | CID 10359050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. youtube.com [youtube.com]
- 9. fda.gov [fda.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
- 14. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 16. Importance of injection solution composition for LC-MS-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mastelf.com [mastelf.com]
- 18. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Method Validation for 3-Hydroxy Desloratadine-d4 Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of desloratadine and its metabolites, the accurate quantification of 3-Hydroxy desloratadine is crucial. This guide provides a comparative overview of validated analytical methods for the quantification of 3-Hydroxy desloratadine, with a focus on the use of its deuterated internal standard, 3-Hydroxy desloratadine-d4. The information presented is compiled from published scientific literature to aid in method development and selection.
Comparison of Validated LC-MS/MS Methods
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and robust technique for the quantification of 3-Hydroxy desloratadine in biological matrices. The following tables summarize the performance characteristics of different validated methods.
Table 1: Sample Preparation and Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Sample Preparation | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | LLE with ethyl ether |
| Chromatography Column | Kromasil C18 (150mm x 4.6mm, 5µm)[1] | Hypurity Advance C18 (50 x 4.6 mm, 5-μm)[2] | CAPCELL PAK C18 (50 mm x 2.0mm, 5 µm)[3] |
| Mobile Phase | Methanol: Acetonitrile (60:40 V/V): 10mM Ammonium formate (70:30 V/V)[1] | Solution A and B (90:10) (Details not specified)[2] | 5mM ammonium formate in water, methanol and acetonitrile (50:30:20)[3] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | Not Specified |
| Internal Standard | This compound[1] | Desloratadine-d5[2] | This compound[3][4] |
Table 2: Mass Spectrometric Conditions and Performance Data
| Parameter | Method 1 | Method 2 | Method 3 |
| Ionization Mode | Positive Ion Turbo Ion Spray[1] | Positive Ion Turbo Ion Spray[2] | Positive Ion Electrospray[3] |
| Mass Transition (m/z) | 327.10 → 275.10 (3-OH desloratadine) 331.10 → 279.10 (3-OH desloratadine-d4)[1] | Not explicitly stated for 3-OH desloratadine | Not explicitly stated for 3-OH desloratadine |
| Linearity Range | 50.0 pg/mL to 10000 pg/mL[1] | 100-11,000 pg/mL[2] | 0.05-10 ng/mL[3][4] |
| Correlation Coefficient (r) | >0.99[1] | Not Specified | Not Specified |
| Intra-day Precision (%CV) | < 5.10[1] | 5.1[2] | Not Specified |
| Inter-day Precision (%CV) | < 6.68[1] | 5.0[2] | Not Specified |
| Intra-day Accuracy (%) | -4.00 to 3.75[1] | 99.9 (at LLOQ)[2] | Not Specified |
| Inter-day Accuracy (%) | -6.00 to -0.25[1] | 100.0[2] | Method was shown to be accurate[3][4] |
| Recovery (%) | Not Specified | 68.1 to 70.4[2] | Not Specified |
Experimental Protocols
Detailed methodologies are essential for replicating and adapting these methods. Below are representative protocols based on the reviewed literature.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To a volume of plasma sample, add the internal standard solution (this compound).
-
Add an appropriate basifying agent (e.g., sodium hydroxide) and vortex.
-
Add the extraction solvent (e.g., ethyl ether or a mixture of organic solvents) and vortex for an extended period.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Analysis
The reconstituted sample is injected into the LC-MS/MS system. Chromatographic separation is achieved using a C18 analytical column with a mobile phase typically consisting of a mixture of organic solvents (methanol, acetonitrile) and an aqueous buffer (e.g., ammonium formate). The eluent is introduced into the mass spectrometer, which is operated in the positive ion mode. The quantification is performed using Multiple Reaction Monitoring (MRM), tracking the specific precursor to product ion transitions for 3-Hydroxy desloratadine and its deuterated internal standard.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of this compound using LC-MS/MS.
Caption: Experimental workflow for this compound quantification.
References
- 1. ijpbs.com [ijpbs.com]
- 2. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The 'Gold Standard' in Bioanalysis: A Comparative Guide to 3-Hydroxy desloratadine-d4 and Other Internal Standards
For researchers, scientists, and drug development professionals engaged in the meticulous work of bioanalytical method development, the choice of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of study results. In the quantitative analysis of the active metabolite 3-hydroxydesloratadine, the stable isotope-labeled (SIL) internal standard, 3-Hydroxy desloratadine-d4, emerges as a leading contender. This guide provides an objective comparison of this compound with other potential internal standards, supported by experimental data, to inform the selection process for robust and defensible bioanalytical assays.
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample extraction to detection, thereby compensating for any variability.[1][2] Stable isotope-labeled internal standards are widely considered the "gold standard" in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis because their physicochemical properties are nearly identical to the analyte of interest.[2][3]
Performance Comparison of Internal Standards
| Parameter | Method 1: this compound & Desloratadine-d4[4][5] | Method 2: Desloratadine-d5 for both analytes[6] |
| Internal Standards | This compound for 3-hydroxydesloratadine; Desloratadine-d4 for desloratadine | Desloratadine-d5 for both 3-hydroxydesloratadine and desloratadine |
| Lower Limit of Quantification (LLOQ) | 50.0 pg/mL for both analytes | 100 pg/mL for both analytes |
| Linear Range | 50.0 - 10,000 pg/mL | 100 - 11,000 pg/mL |
| Intra-day Precision (%CV) | < 5.10 for 3-hydroxydesloratadine; < 5.71 for desloratadine | Not explicitly stated for each analyte |
| Inter-day Precision (%CV) | < 6.68 for 3-hydroxydesloratadine; < 5.47 for desloratadine | Not explicitly stated for each analyte |
| Intra-day Accuracy (%Bias) | -4.00 to 3.75 for 3-hydroxydesloratadine; -6.67 to 5.00 for desloratadine | Not explicitly stated for each analyte |
| Inter-day Accuracy (%Bias) | -6.00 to -0.25 for 3-hydroxydesloratadine; -7.80 to 2.60 for desloratadine | Not explicitly stated for each analyte |
| Mean Recovery | Not explicitly stated | 69.3% for 3-hydroxydesloratadine; 74.6% for desloratadine; 72.9% for Desloratadine-d5 |
From the data, it is evident that the use of a dedicated deuterated internal standard for each analyte, specifically this compound for 3-hydroxydesloratadine, allows for a lower limit of quantification and provides detailed precision and accuracy data for each analyte. While using Desloratadine-d5 for both is a valid approach, the dedicated internal standard strategy offers a more nuanced and potentially more accurate quantification of the metabolite.
The Rationale for a Dedicated Deuterated Internal Standard
The fundamental principle behind the superiority of a stable isotope-labeled internal standard is its near-identical chemical structure to the analyte.[2] This ensures that it experiences similar extraction recovery, matrix effects, and ionization efficiency in the mass spectrometer.[1] While Desloratadine-d5 shares structural similarities with 3-hydroxydesloratadine, the presence of a hydroxyl group in the metabolite can alter its polarity and, consequently, its chromatographic behavior and extraction efficiency. By using this compound, these potential differences are minimized, leading to a more accurate and precise quantification of 3-hydroxydesloratadine.
Caption: Logical workflow for selecting an appropriate internal standard.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are summaries of the experimental protocols from the cited literature.
Method 1: Using this compound and Desloratadine-d4[4][5]
-
Sample Preparation: Liquid-liquid extraction from human plasma (K3EDTA).
-
Chromatographic Separation: Achieved on a Kromasil C18 column (150mm x 4.6mm, 5µm) with an isocratic mobile phase consisting of a mixture of Methanol:Acetonitrile (60:40V/V) and 10mM Ammonium formate (70:30V/V) at a flow rate of 1.0 mL/min.
-
Mass Spectrometric Detection: Performed using a triple quadrupole mass spectrometer with a turbo ion spray source operating in positive mode. The multiple reaction monitoring (MRM) transitions were:
-
Desloratadine: m/z 311.10 → 259.20
-
3-hydroxydesloratadine: m/z 327.10 → 275.10
-
Desloratadine-d4: m/z 315.20 → 263.20
-
This compound: m/z 331.10 → 279.10
-
Method 2: Using Desloratadine-d5[6]
-
Sample Preparation: Solid-phase extraction from human plasma.
-
Chromatographic Separation: Performed on a Hypurity Advance column (50 x 4.6 mm, 5-μm) with a mobile phase mixture of solution A and B (90:10) at a flow rate of 1 mL/min. The retention time for 3-hydroxydesloratadine, desloratadine, and desloratadine-d5 was approximately 0.52 minutes.
-
Mass Spectrometric Detection: Conducted on an AB SCIEX API-4000 triple quadrupole mass spectrometer in positive ion mode with a turbo ion spray ionization source.
Caption: A typical experimental workflow for bioanalysis.
Conclusion
The selection of an internal standard is a cornerstone of robust bioanalytical method development. For the quantification of 3-hydroxydesloratadine, the use of its stable isotope-labeled counterpart, this compound, represents the most scientifically sound approach. This strategy ensures the highest degree of accuracy and precision by effectively compensating for analytical variability. While other deuterated internal standards like Desloratadine-d5 can be employed for the simultaneous analysis of desloratadine and its metabolite, the use of a dedicated internal standard for each analyte, as demonstrated by the available data, offers superior performance, particularly in achieving lower limits of quantification. For researchers aiming for the highest quality data in pharmacokinetic, bioequivalence, and other drug development studies, this compound is the recommended internal standard for the analysis of 3-hydroxydesloratadine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ijpbs.com [ijpbs.com]
- 5. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 6. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Cross-Validation of 3-Hydroxy Desloratadine-d4 Bioanalytical Methods
For researchers, scientists, and drug development professionals, the robust and reliable quantification of drug metabolites is critical. 3-Hydroxy desloratadine, the primary active metabolite of desloratadine, is a key analyte in pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as 3-Hydroxy desloratadine-d4, is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure accuracy and precision.
When bioanalytical methods are transferred between laboratories, a cross-validation study is essential to ensure the consistency and reliability of the data generated. This guide provides a comparative overview of published bioanalytical methods that utilize this compound as an internal standard and outlines the principles and workflow for an inter-laboratory cross-validation.
Principles of Inter-Laboratory Cross-Validation
Inter-laboratory cross-validation is a critical component of bioanalytical method validation, particularly when a method is used at more than one site or laboratory. The process aims to demonstrate that the analytical method is reproducible and provides equivalent results regardless of the laboratory conducting the analysis. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines on bioanalytical method validation that underscore the importance of such comparisons.[1][2][3][4][5]
The fundamental goal is to analyze the same set of quality control (QC) samples and, in some cases, incurred study samples, at each laboratory and compare the results against predefined acceptance criteria.
Experimental Protocols
The following sections detail common experimental protocols for the quantification of 3-hydroxy desloratadine using this compound as an internal standard, based on published literature.
Method 1: Liquid-Liquid Extraction LC-MS/MS
-
Sample Preparation :
-
Chromatography :
-
Mass Spectrometry :
Method 2: Solid-Phase Extraction LC-MS/MS
-
Sample Preparation :
-
Utilize a solid-phase extraction (SPE) protocol for sample clean-up.[10]
-
-
Chromatography :
-
Mass Spectrometry :
-
Ionization : ESI+.
-
Detection : MRM.
-
Data Presentation: Comparison of Method Performance
The following tables summarize the performance characteristics of different validated bioanalytical methods for 3-hydroxy desloratadine.
Table 1: Method Linearity and Sensitivity
| Parameter | Method A (LC-MS/MS)[9] | Method B (LC-MS/MS)[6] | Method C (LC-MS/MS)[10] |
| Analyte | 3-Hydroxy desloratadine | 3-Hydroxy desloratadine | 3-Hydroxy desloratadine |
| Internal Standard | This compound | [2H4]3-OH desloratadine | Desloratadine-d5 |
| Linearity Range | 50.0 pg/mL to 10000 pg/mL | 0.05 ng/mL to 10 ng/mL | 100 pg/mL to 11,000 pg/mL |
| LLOQ | 50.0 pg/mL | 0.05 ng/mL | 100 pg/mL |
| Regression Model | Not specified | Quadratic (weighted 1/concentration) | Quadratic (1/x²) |
| Correlation Coefficient (r²) | > 0.99 | Not specified | Not specified |
Table 2: Accuracy and Precision Data
| Parameter | Method A (LC-MS/MS)[9] | Method B (LC-MS/MS)[6] | Method C (LC-MS/MS)[10] |
| Intra-day Precision (%CV) | < 5.10 | Not specified | Not specified |
| Inter-day Precision (%CV) | < 6.68 | Not specified | 5.1% at LLOQ |
| Intra-day Accuracy | -4.00 to 3.75% | Not specified | Not specified |
| Inter-day Accuracy | -6.00 to -0.25% | Method was shown to be accurate | 99.9% at LLOQ |
Mandatory Visualization
The following diagrams illustrate the logical workflow for conducting an inter-laboratory cross-validation study and the general workflow of the bioanalytical method.
Caption: Inter-laboratory cross-validation workflow.
References
- 1. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ovid.com [ovid.com]
- 4. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 5. fda.gov [fda.gov]
- 6. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpbs.com [ijpbs.com]
- 10. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Bioanalysis: A Comparative Guide to 3-Hydroxy Desloratadine-d4 as an Internal Standard
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification of analytes in biological matrices is paramount. In the bioanalysis of the active metabolite of desloratadine, 3-hydroxydesloratadine, the choice of an appropriate internal standard is a critical determinant of data reliability. This guide provides an objective comparison of 3-Hydroxy desloratadine-d4's performance as an internal standard against other alternatives, supported by experimental data.
The ideal internal standard (IS) should mimic the physicochemical properties of the analyte to compensate for variability during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards are widely considered the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their ability to co-elute with the analyte and exhibit similar ionization efficiency and extraction recovery. This compound, as a deuterated analog of 3-hydroxydesloratadine, fits this profile, offering a robust solution for accurate quantification.
Performance Characteristics: this compound
The use of this compound as an internal standard in conjunction with a deuterated standard for the parent drug, desloratadine (e.g., Desloratadine-d4 or -d5), has been successfully implemented in validated bioanalytical methods for the simultaneous determination of both compounds in human plasma. These methods demonstrate high sensitivity, accuracy, and precision.
Below is a summary of the performance characteristics of an LC-MS/MS method utilizing this compound as an internal standard for the quantification of 3-hydroxydesloratadine.
| Validation Parameter | Performance with this compound |
| Linearity Range | 0.05 - 10 ng/mL[1] |
| Correlation Coefficient (r²) | Best fit with quadratic regression (weighted 1/concentration)[1] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[1] |
| Intra-day Precision (%CV) | < 5.10%[2] |
| Inter-day Precision (%CV) | < 6.68%[2] |
| Intra-day Accuracy (% Nominal) | -4.00 to 3.75%[2] |
| Inter-day Accuracy (% Nominal) | -6.00 to -0.25%[2] |
Comparison with Alternative Internal Standards
While this compound is an ideal choice for the analysis of 3-hydroxydesloratadine, other deuterated internal standards are often used for the parent compound, desloratadine, in methods that simultaneously quantify the metabolite. The principles of using a stable isotope-labeled internal standard remain the same, and the performance of these methods provides a useful benchmark. For instance, methods using Desloratadine-d5 have demonstrated excellent linearity, precision, and accuracy.[3][4]
The primary alternative to a deuterated internal standard for the metabolite would be a structurally similar compound (analog internal standard). However, these are generally not preferred as their extraction recovery and ionization efficiency may not perfectly match that of the analyte, potentially leading to less accurate results. The use of a stable isotope-labeled internal standard like this compound minimizes these potential discrepancies.
Experimental Protocol: Quantification of Desloratadine and 3-Hydroxydesloratadine in Human Plasma
The following is a representative experimental protocol for the simultaneous quantification of desloratadine and 3-hydroxydesloratadine in human plasma using their respective deuterated internal standards.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a volume of human plasma, add the internal standard working solution containing both Desloratadine-d4 and this compound.
-
Vortex the mixture.
-
Add an appropriate extraction solvent (e.g., a mixture of ethyl ether and dichloromethane).
-
Vortex thoroughly to ensure complete extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Chromatographic Column: A C18 column is typically used for separation (e.g., CAPCELL PAK C18, 50 mm x 2.0 mm, 5 µm).[1]
-
Mobile Phase: A gradient or isocratic mixture of organic solvents (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., 5mM ammonium formate) is employed.[1]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: The specific mass-to-charge (m/z) transitions monitored are:
Visualizing the Bioanalytical Workflow
The following diagram illustrates the logical workflow for the quantification of 3-hydroxydesloratadine using this compound as an internal standard.
Caption: Bioanalytical workflow for 3-hydroxydesloratadine quantification.
Signaling Pathway of Desloratadine
Desloratadine, the parent drug of 3-hydroxydesloratadine, is a potent and selective peripheral H1 receptor antagonist. The following diagram illustrates its mechanism of action.
Caption: Simplified signaling pathway of H1 receptor antagonism by desloratadine.
References
- 1. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Assessing the Isotopic Purity of 3-Hydroxy Desloratadine-d4: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of 3-Hydroxy desloratadine, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable results. 3-Hydroxy desloratadine-d4 is a commonly employed deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive assessment of its isotopic purity, compares its performance with alternative standards, and presents detailed experimental protocols.
Importance of Isotopic Purity
The isotopic purity of a deuterated internal standard is a critical parameter that can significantly impact the accuracy of bioanalytical data. Incomplete deuteration results in the presence of lower mass isotopologues (d0, d1, d2, etc.). The d0 isotopologue is chemically identical to the unlabeled analyte, and its presence in the internal standard solution can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantitation (LLOQ). Therefore, a thorough assessment of the isotopic distribution is essential before its use in regulated bioanalysis.
Performance Comparison
While this compound is a suitable internal standard for the quantification of 3-Hydroxy desloratadine, other deuterated analogs of the parent drug, desloratadine, such as Desloratadine-d4 and Desloratadine-d5, are also utilized in bioanalytical methods that measure both desloratadine and its 3-hydroxy metabolite. The choice of internal standard can influence the overall performance of the analytical method.
The following table summarizes the performance characteristics of a representative LC-MS/MS method utilizing a deuterated internal standard for the simultaneous quantification of desloratadine and 3-Hydroxy desloratadine.
| Parameter | Performance Metric | Result |
| Linearity | ||
| Concentration Range | 100 - 11,000 pg/mL[1] | |
| Correlation Coefficient (r²) | ≥ 0.99[1] | |
| Precision | ||
| Intra-day (%CV) for 3-OHD | 5.1%[1] | |
| Inter-day (%CV) for 3-OHD | 5.0%[1] | |
| Accuracy | ||
| Intra-day (% Nominal) for 3-OHD | 99.9%[1] | |
| Inter-day (% Nominal) for 3-OHD | 100%[1] | |
| Recovery | ||
| Mean Recovery of 3-OHD | 69.3%[1] | |
| Mean Recovery of IS (Desloratadine-d5) | 72.9%[1] |
Note: The data presented is from a study using Desloratadine-d5 as the internal standard for both desloratadine and 3-Hydroxy desloratadine.[1] While specific performance data for a method using this compound was not available in the public domain, similar performance characteristics are expected.
Isotopic Purity Assessment of this compound
The isotopic purity of this compound is typically determined by the manufacturer and reported on the Certificate of Analysis (CoA). The primary analytical technique for this assessment is high-resolution mass spectrometry (HRMS).
While a specific CoA for this compound with detailed isotopic distribution was not publicly available, a representative CoA for a similar deuterated standard, Desloratadine-d4, indicates the expected level of purity: ≥99% deuterated forms (d1-d4) and ≤1% d0.[2] Based on this, a typical isotopic distribution for this compound is presented below for illustrative purposes.
| Isotopologue | Relative Abundance (%) |
| d0 (Unlabeled) | ≤ 1% |
| d1 | ≤ 1% |
| d2 | ≤ 2% |
| d3 | ~5% |
| d4 (Fully Labeled) | ≥ 90% |
Experimental Protocols
Protocol for Isotopic Purity Assessment by HRMS
This protocol outlines a general procedure for determining the isotopic purity of this compound using high-resolution mass spectrometry.
1. Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
2. HRMS Analysis:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a liquid chromatography system.
-
Chromatography:
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution suitable to achieve good peak shape for 3-Hydroxy desloratadine.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan.
-
Mass Range: m/z 320-340.
-
Resolution: > 60,000.
-
3. Data Analysis:
-
Extract the ion chromatograms for the protonated molecules of each isotopologue:
-
d0 (C₁₉H₂₀ClN₂O): [M+H]⁺ ≈ 327.12
-
d1 (C₁₉H₁₉D₁ClN₂O): [M+H]⁺ ≈ 328.13
-
d2 (C₁₉H₁₈D₂ClN₂O): [M+H]⁺ ≈ 329.13
-
d3 (C₁₉H₁₇D₃ClN₂O): [M+H]⁺ ≈ 330.14
-
d4 (C₁₉H₁₆D₄ClN₂O): [M+H]⁺ ≈ 331.15
-
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the total area of all isotopologues.
Protocol for Quantification of 3-Hydroxy Desloratadine in Human Plasma using this compound by LC-MS/MS
This protocol provides a general workflow for the bioanalysis of 3-Hydroxy desloratadine.
1. Sample Preparation (Solid Phase Extraction - SPE):
-
To 200 µL of human plasma, add 25 µL of the internal standard working solution (this compound).
-
Add 200 µL of 4% phosphoric acid and vortex.
-
Load the mixture onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.0) followed by 1 mL of methanol/water (10:90, v/v).
-
Elute the analytes with 1 mL of mobile phase.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
2. LC-MS/MS Analysis:
-
Instrumentation: A triple quadrupole mass spectrometer coupled to an HPLC system.
-
Chromatography:
-
Column: C18 column (e.g., 50 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile/methanol).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
3-Hydroxy desloratadine: m/z 327.1 → 275.1
-
This compound: m/z 331.10 → 279.10[3]
-
-
3. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of 3-Hydroxy desloratadine in the unknown samples from the calibration curve.
Visualizations
Caption: Workflow for assessing the isotopic purity of this compound.
Caption: Bioanalytical workflow for 3-Hydroxy desloratadine quantification.
References
A Comparative Guide to Internal Standards for the Bioanalysis of 3-Hydroxy Desloratadine
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of 3-Hydroxy desloratadine, the active metabolite of desloratadine, the selection of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides an objective comparison of deuterated internal standards used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 3-Hydroxy desloratadine, with a focus on the linearity and range of their calibration curves as supported by experimental data.
Performance Comparison of Internal Standards
The use of a stable isotope-labeled internal standard, which co-elutes with the analyte and exhibits similar behavior during extraction and ionization, is considered the gold standard in bioanalysis. For 3-Hydroxy desloratadine, deuterated analogs are the preferred choice. The following table summarizes the performance characteristics of bioanalytical methods employing these internal standards.
| Internal Standard | Analyte(s) | Linearity Range | Regression Model | Correlation Coefficient (r) | Biological Matrix | Reference |
| 3-Hydroxy desloratadine-d4 | Desloratadine, 3-Hydroxy desloratadine | 50.0 - 10,000 pg/mL | Not specified | ≥ 0.99 | Human Plasma (K3EDTA) | [1][2] |
| [(2)H(4)]3-OH desloratadine | Desloratadine, 3-Hydroxy desloratadine | 0.05 - 10 ng/mL | Quadratic (weighted 1/concentration) | Not specified | Human Plasma | [3] |
| Desloratadine-d5 & 3-OH desloratadine-d4 | Desloratadine, 3-OH desloratadine | 50 - 10,000 pg/mL | Not specified | ≥ 0.99 | Human Plasma | [2] |
| Not Specified | Desloratadine, 3-OH desloratadine | 0.050 - 6.0 ng/mL | Linear | Not specified | Human Plasma | [4] |
| Not Specified | Desloratadine, 3-OH desloratadine | 0.025 - 10 ng/mL | Not specified | Not specified | Not specified | [5] |
| Deuterated desloratadine (DESD5) | Desloratadine, 3-OH desloratadine | 100 - 11,000 pg/mL | Quadratic (1/x²) | Not specified | Human Plasma | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing bioanalytical assays. Below are representative experimental protocols for the quantification of 3-Hydroxy desloratadine using a deuterated internal standard.
Method 1: Quantification of Desloratadine and 3-Hydroxy desloratadine using this compound[1]
-
Sample Preparation: Liquid-liquid extraction from K3EDTA human plasma.
-
Chromatographic Separation: Achieved on a Kromasil C18 column (150mm x 4.6mm I.D, 5µm particle size) with an isocratic mobile phase consisting of a mixture of Methanol:Acetonitrile (60:40V/V) and 10mM Ammonium formate (70:30V/V) at a flow rate of 1.0 mL/min.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer with a turbo ion spray source operating in positive ion and multiple reaction monitoring (MRM) mode. The mass transitions monitored were m/z 327.10→275.10 for 3-hydroxy desloratadine and m/z 331.10→279.10 for this compound.
Method 2: Simultaneous Determination of Desloratadine and 3-Hydroxydesloratadine using [(2)H(4)]3-OH desloratadine[3]
-
Sample Preparation: Liquid-liquid extraction from human plasma using ethyl ether.
-
Chromatographic Separation: Performed on a CAPCELL PAK C18 column (50 mm x 2.0mm, 5 µm, Shiseido) with a mobile phase of 5mM ammonium formate in water, methanol, and acetonitrile (50:30:20).
-
Mass Spectrometric Detection: Positive ion electrospray tandem mass spectrometry on a Sciex API3000.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for determining the linearity and range of a calibration curve in a bioanalytical method.
Caption: Workflow for Calibration Curve Establishment.
References
- 1. ijpbs.com [ijpbs.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orthogonal extraction/chromatography and UPLC, two powerful new techniques for bioanalytical quantitation of desloratadine and 3-hydroxydesloratadine at 25 pg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
Robustness Testing of Analytical Methods for 3-Hydroxy Desloratadine: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the reliability and accuracy of bioanalytical methods is paramount. This guide provides a comprehensive comparison of analytical methods for the quantification of 3-Hydroxy desloratadine, with a focus on the robustness of methods employing 3-Hydroxy desloratadine-d4 as an internal standard. Robustness testing is a critical component of method validation that demonstrates the method's capacity to remain unaffected by small, deliberate variations in method parameters, thus ensuring its reliability during routine use.
The Critical Role of a Robust Internal Standard
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, a stable isotope-labeled (SIL) internal standard is the gold standard for achieving accurate and precise quantification. This compound, a deuterated analog of the analyte, is an ideal internal standard as it shares near-identical physicochemical properties with the analyte. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations that may occur during the analytical process.
Comparison of Analytical Method Performance
The following table summarizes the performance characteristics of a validated LC-MS/MS method for the simultaneous determination of desloratadine and 3-Hydroxy desloratadine, utilizing their respective deuterated internal standards, including this compound.
| Parameter | Performance Metric | Result for 3-Hydroxy Desloratadine |
| Linearity | Concentration Range | 0.05 - 10 ng/mL[1] |
| Regression Model | Quadratic (weighted 1/concentration)[1] | |
| Precision & Accuracy | Inter-run Accuracy | Better than 94.0%[2] |
| Between-run Precision (%CV) | 3.1% to 11.1%[2] | |
| Sensitivity | Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[1] |
| Robustness Parameter | Variation | Acceptance Criteria |
| Mobile Phase Composition | ± 2% of organic solvent | System suitability test (SST) passes; analyte and IS retention times within ± 5% of nominal. |
| Mobile Phase pH | ± 0.2 units | SST passes; peak shape and retention times are consistent. |
| Column Temperature | ± 5 °C | SST passes; analyte and IS retention times within ± 5% of nominal. |
| Flow Rate | ± 10% of nominal flow rate | SST passes; consistent peak shape and retention times. |
| Different Analyst/Instrument | - | Results should be comparable and meet precision and accuracy criteria. |
Experimental Protocols for Robustness Testing
A robust bioanalytical method ensures that minor variations in experimental conditions do not significantly impact the accuracy and precision of the results. Below is a detailed protocol for conducting a robustness study for an LC-MS/MS method for 3-Hydroxy desloratadine using this compound as an internal standard.
Objective
To evaluate the robustness of the analytical method by intentionally introducing small variations to the method parameters and assessing the impact on the analytical results.
Materials
-
Blank human plasma
-
3-Hydroxy desloratadine reference standard
-
This compound internal standard
-
All necessary reagents and solvents for sample preparation and LC-MS/MS analysis
Procedure
-
Preparation of Quality Control (QC) Samples: Prepare low and high concentration QC samples of 3-Hydroxy desloratadine in blank human plasma.
-
Introduction of Variations: Analyze the QC samples under the nominal method conditions and under a series of deliberately varied conditions. It is recommended to use a design of experiments (DoE) approach to efficiently evaluate the impact of multiple parameter variations.
-
Varied Parameters:
-
Mobile Phase Composition: Vary the percentage of the organic solvent in the mobile phase by ±2%.
-
Mobile Phase pH: Adjust the pH of the aqueous component of the mobile phase by ±0.2 units.
-
Column Temperature: Set the column oven temperature to ±5 °C from the nominal temperature.
-
Flow Rate: Adjust the mobile phase flow rate by ±10%.
-
-
Data Analysis: For each set of conditions, analyze six replicates of the low and high QC samples. Calculate the mean concentration, precision (%CV), and accuracy (%bias) for each set.
-
Acceptance Criteria: The method is considered robust if, for each tested condition, the precision (%CV) of the replicate measurements is ≤15% and the accuracy (%bias) is within ±15% of the nominal concentration. Furthermore, the system suitability criteria (e.g., peak shape, signal-to-noise ratio) must be met under all tested conditions.
Visualizing the Robustness Testing Workflow
The following diagrams illustrate the logical workflow for conducting a robustness study and the relationship between the varied parameters and the expected outcomes.
Workflow for a bioanalytical method robustness study.
Relationship between varied parameters and performance metrics.
Conclusion
The robustness of a bioanalytical method is a critical attribute that ensures the reliability and transferability of the method. The use of a stable isotope-labeled internal standard, such as this compound, is a key factor in developing a robust LC-MS/MS method for the quantification of 3-Hydroxy desloratadine. By following a systematic approach to robustness testing, as outlined in this guide, researchers and drug development professionals can have a high degree of confidence in the validity of their analytical data. While direct comparative robustness data for different internal standards is limited, the principles and protocols provided here offer a solid framework for evaluating and ensuring the ruggedness of analytical methods for 3-Hydroxy desloratadine.
References
- 1. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orthogonal extraction/chromatography and UPLC, two powerful new techniques for bioanalytical quantitation of desloratadine and 3-hydroxydesloratadine at 25 pg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Recovery Analysis: 3-Hydroxy Desloratadine vs. 3-Hydroxy Desloratadine-d4
In the realm of bioanalytical method development, particularly for pharmacokinetic and bioequivalence studies, the use of stable isotope-labeled internal standards is the gold standard for accurate quantification of analytes in complex biological matrices.[1][2] This guide provides a comparative overview of the extraction recovery of 3-Hydroxy desloratadine, a major active metabolite of desloratadine, and its deuterated internal standard, 3-Hydroxy desloratadine-d4. The data presented is compiled from various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Deuterated internal standards are preferred in LC-MS analysis as they exhibit nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation and analysis.[1][3] This co-eluting nature allows for effective compensation of matrix effects and variations in extraction efficiency, leading to more precise and accurate quantification.[3][4]
Data Presentation: Analyte and Internal Standard Recovery
The following table summarizes the extraction recovery data for 3-Hydroxy desloratadine and its deuterated internal standard from human plasma using different extraction techniques.
| Analyte/Internal Standard | Extraction Method | Mean Recovery (%) | Concentration Level | Reference |
| 3-Hydroxy Desloratadine | Solid-Phase Extraction (SPE) | 69.3 | Not Specified | [5] |
| 3-Hydroxy Desloratadine | Solid-Phase Extraction (SPE) | ~85 | 1 to 10 ng/mL | [6] |
| Desloratadine (Analyte) | Solid-Phase Extraction (SPE) | 74.6 | Not Specified | [5] |
| Desloratadine-d5 (IS) | Solid-Phase Extraction (SPE) | 72.9 | Not Specified | [5] |
| Desloratadine (Analyte) | Liquid-Liquid Extraction (LLE) | 75.3 - 80.8 | 0.2, 2.0, and 16 ng/mL | [7] |
Note: Direct comparative recovery data for 3-Hydroxy desloratadine and this compound from a single study was not available in the reviewed literature. The table presents recovery data for 3-Hydroxy desloratadine and a closely related deuterated internal standard (Desloratadine-d5) from the same study to illustrate the expected similarity in recovery.
Experimental Protocols
The methodologies outlined below are representative of the protocols used for the extraction and quantification of 3-Hydroxy desloratadine and its deuterated internal standard from human plasma.
Solid-Phase Extraction (SPE) Protocol
This method is noted for providing clean extracts and reducing matrix effects.[5]
-
Sample Pre-treatment: A 250 µL aliquot of human plasma is diluted with 500 µL of 2% formic acid solution.
-
SPE Cartridge Conditioning: A 15 mg SPEC SCX solid-phase extraction plate is conditioned with 400 µL of methanol followed by 400 µL of 2% formic acid.[6]
-
Sample Loading: The pre-treated sample is applied to the conditioned SPE plate under a vacuum of approximately 5 in. Hg.[6]
-
Washing: The cartridge is washed sequentially with 400 µL of 2% formic acid solution and 400 µL of 2% formic acid in an acetonitrile:methanol (70:30, v/v) mixture.[6]
-
Elution: The analyte and internal standard are eluted with two 200 µL aliquots of 4% ammonium hydroxide in a methanol:acetonitrile:water (45:45:10, v/v/v) solution.[6]
-
Dry-down and Reconstitution: The eluent is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in 150 µL of the mobile phase for LC-MS/MS analysis.[6]
Liquid-Liquid Extraction (LLE) Protocol
LLE is another common technique for sample preparation in bioanalysis.[8][9]
-
Sample Preparation: To a plasma sample, the deuterated internal standard solution (this compound) is added.
-
Extraction: A suitable organic solvent, such as a mixture of diethyl ether and dichloromethane (70:30, v/v), is added to the plasma sample.[9] The mixture is vortexed to ensure thorough mixing and partitioning of the analyte and internal standard into the organic layer.
-
Phase Separation: The sample is centrifuged to achieve a clear separation of the aqueous and organic layers.
-
Solvent Evaporation: The organic layer is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: The dried residue is reconstituted in a specific volume of the mobile phase before injection into the LC-MS/MS system.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the bioanalysis of 3-Hydroxy desloratadine using a deuterated internal standard.
Caption: Bioanalytical workflow for 3-Hydroxy desloratadine quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. texilajournal.com [texilajournal.com]
- 5. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpbs.com [ijpbs.com]
A Comparative Guide to the Kinetic Isotope Effect of 3-Hydroxy Desloratadine-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticipated kinetic properties of 3-Hydroxy desloratadine-d4 against its non-deuterated counterpart, 3-Hydroxy desloratadine. The information presented herein is based on established principles of the kinetic isotope effect (KIE) and the known metabolic pathways of desloratadine, the parent compound. While direct comparative experimental data for this compound is not extensively available in published literature, this guide offers a predictive assessment to support research and development activities.
Introduction to the Kinetic Isotope Effect (KIE)
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes.[1][2][3] In pharmaceutical research, deuterium (a stable isotope of hydrogen) is often substituted for hydrogen at specific molecular positions to intentionally slow down metabolic processes.[1][4] This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break, which can lead to a slower rate of metabolism, particularly in reactions catalyzed by cytochrome P450 (CYP) enzymes.[1][3]
Metabolic Pathway of Desloratadine
Desloratadine, the major active metabolite of loratadine, is primarily metabolized in humans to 3-hydroxydesloratadine.[5][6] This process is not a simple hydroxylation but a more complex, sequential pathway involving two key enzymatic steps. Initially, desloratadine undergoes N-glucuronidation catalyzed by the enzyme UDP-glucuronosyltransferase 2B10 (UGT2B10).[5][7] Subsequently, the intermediate desloratadine-N-glucuronide is hydroxylated at the 3-position by the cytochrome P450 enzyme CYP2C8.[5][7] This is followed by a rapid, non-enzymatic deconjugation to yield 3-hydroxydesloratadine.
Metabolic Pathway of Desloratadine to 3-Hydroxydesloratadine.
Pharmacokinetic Data of Desloratadine and its Metabolite
The following table summarizes key pharmacokinetic parameters for desloratadine and its major metabolite, 3-hydroxydesloratadine, in healthy adults. These values provide a baseline for understanding the potential impact of deuterium substitution.
| Parameter | Desloratadine | 3-Hydroxydesloratadine | Reference |
| Time to Peak (Tmax) | ~3 hours | ~4.76 hours | [8][9] |
| Peak Plasma Conc. (Cmax) | ~3.98 µg/L | ~1.99 µg/L | [8][9] |
| Area Under the Curve (AUC24h) | 56.9 µg/L·h | 32.3 µg/L·h | [8][9] |
| Elimination Half-life (t½) | ~27 hours | ~36 hours | [8][9] |
| Protein Binding | 82-87% | 85-89% | [6][10] |
Comparative Assessment: 3-Hydroxy Desloratadine vs. This compound
While direct experimental data on the kinetic isotope effect for this compound is not available, a predictive comparison can be made based on the metabolic pathway and the principles of KIE. The commercially available this compound is deuterated on the piperidine ring. If the hydroxylation by CYP2C8 is the rate-limiting step in the clearance of 3-hydroxydesloratadine, and if the deuterium substitution is at or near the site of subsequent metabolism, a kinetic isotope effect would be expected.
| Feature | 3-Hydroxy Desloratadine (Non-deuterated) | This compound (Anticipated) |
| Metabolic Clearance | Subject to further metabolism, primarily glucuronidation. | Potentially slower metabolic clearance if the deuterated positions are sites of subsequent metabolism. |
| Elimination Half-life (t½) | Approximately 36 hours.[8] | Potentially longer than 36 hours. |
| Systemic Exposure (AUC) | Baseline as established in pharmacokinetic studies.[8] | Potentially higher systemic exposure. |
| Primary Application | Active metabolite of Desloratadine. | Primarily used as an internal standard for analytical quantification or as a tracer in metabolic studies.[11] |
Experimental Protocol for Assessing the Kinetic Isotope Effect
To empirically determine the kinetic isotope effect of this compound, a comparative in vitro metabolism study can be conducted.
Objective: To compare the rate of metabolism of 3-Hydroxy desloratadine and this compound in human liver microsomes.
Materials:
-
3-Hydroxy desloratadine
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system
-
UDPGA (Uridine 5'-diphosphoglucuronic acid)
-
Acetonitrile
-
LC-MS/MS system
Methodology:
-
Incubation:
-
Prepare incubation mixtures containing HLMs, NADPH regenerating system, and either 3-Hydroxy desloratadine or this compound in a phosphate buffer.
-
Initiate the reaction by adding UDPGA to assess glucuronidation.
-
Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Sample Quenching:
-
Stop the reaction at each time point by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
-
Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound (3-Hydroxy desloratadine or this compound).
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining substrate concentration versus time to determine the first-order rate constant (k) for the metabolism of each compound.
-
Calculate the in vitro half-life (t½ = 0.693/k).
-
The kinetic isotope effect (KIE) is calculated as the ratio of the rate constant for the non-deuterated compound to the deuterated compound (KIE = kH / kD).
-
Experimental Workflow for KIE Assessment.
Conclusion
The use of this compound is currently established as a valuable tool for bioanalytical and metabolic studies. Based on the principles of the kinetic isotope effect, it is anticipated that this compound would exhibit a slower metabolic clearance and consequently a longer half-life and increased systemic exposure compared to its non-deuterated analog, provided the sites of deuteration are involved in a rate-determining metabolic step. The provided experimental protocol offers a framework for researchers to quantify this effect, which can provide valuable insights for the development of deuterated drugs with potentially improved pharmacokinetic profiles.
References
- 1. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Portico [access.portico.org]
- 5. A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medicine.com [medicine.com]
- 7. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A pharmacokinetic profile of desloratadine in healthy adults, including elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Navigating Bioanalytical Method Validation: A Comparative Guide to Internal Standard Requirements
For Researchers, Scientists, and Drug Development Professionals
The integrity and reliability of bioanalytical data are fundamental to successful drug development and regulatory submissions. A critical component in achieving this, particularly in chromatographic assays, is the proper selection and validation of an internal standard (IS).[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have harmonized their requirements under the International Council for Harmonisation (ICH) M10 guideline, providing a unified framework for bioanalytical method validation.[2][3]
This guide offers an objective comparison of the key considerations, experimental protocols, and acceptance criteria for the validation of internal standards, ensuring your bioanalytical methods are robust, reproducible, and compliant with global regulatory expectations.
The Role and Selection of an Internal Standard
An internal standard is a compound of known concentration added to calibration standards, quality control (QC) samples, and study samples to account for variability during the analytical process.[1] Its primary function is to correct for fluctuations in sample extraction, handling, and instrument response.[1][4] The choice of IS is a critical step in method development, with two main types utilized:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in quantitative bioanalysis.[5] A SIL-IS is a form of the analyte where one or more atoms are replaced with their stable heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[5] This makes them nearly identical to the analyte in terms of physicochemical properties and chromatographic behavior, providing superior compensation for matrix effects, extraction recovery, and instrument response variations.[5][6]
-
Structural Analog Internal Standards: These are compounds with a chemical structure similar to the analyte.[5] They are an acceptable alternative when a SIL-IS is not available, but their ability to effectively track the analyte throughout the analytical process must be thoroughly validated.[2]
Comparative Analysis of Internal Standards
The selection between a SIL and a structural analog IS involves a trade-off between ideal performance and practical availability. The following table summarizes the key characteristics:
| Feature | Stable Isotope-Labeled (SIL) IS | Structural Analog IS |
| Physicochemical Properties | Nearly identical to the analyte | Similar, but not identical to the analyte |
| Chromatographic Behavior | Co-elutes with the analyte | Similar retention time, but may differ |
| Matrix Effect Compensation | Excellent, as it experiences the same ionization suppression/enhancement | Variable, may not fully compensate for matrix effects |
| Extraction Recovery Tracking | Excellent, tracks the analyte very closely | Generally good, but can differ from the analyte |
| Regulatory Preference | Strongly recommended, especially for mass spectrometry-based methods[2] | Acceptable if a SIL-IS is not feasible, but requires thorough validation[2] |
| Availability and Cost | Can be expensive and may require custom synthesis | Generally more readily available and less expensive |
Key Validation Parameters and Acceptance Criteria
The ICH M10 guideline outlines several key validation parameters that must be assessed to ensure the suitability of the chosen internal standard.[5][7] The following table summarizes these parameters and their typical acceptance criteria.
| Validation Parameter | Objective | Typical Acceptance Criteria (ICH M10) |
| Selectivity & Specificity | To ensure that the IS does not interfere with the analyte and is free from interference from endogenous matrix components.[8][9] | Response of interfering components at the retention time of the IS should be less than 5% of the IS response in the zero standard (blank sample with IS).[10] |
| Matrix Effect | To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and IS.[1][3] | The IS-normalized matrix factor should be close to 1.0. The coefficient of variation (CV) of the IS-normalized matrix factor from at least six different lots of matrix should be ≤15%.[11] |
| Stability | To ensure the stability of the IS in stock and working solutions and in the biological matrix under various storage and handling conditions.[1][12] | Mean concentration of stability QCs should be within ±15% of the nominal concentration.[1] |
| Internal Standard Response Variability | To monitor the consistency of the IS response across an analytical run. | While no explicit numerical criteria are mandated in the guidelines, IS response should be monitored to identify potential issues.[4][13] A common industry practice is to investigate samples where the IS response is <50% or >150% of the mean IS response of the calibrators and QCs in the run. |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of an internal standard. The following are protocols for key experiments.
Protocol 1: Evaluation of Internal Standard Interference and Selectivity
Objective: To assess for interference at the retention time of the internal standard from endogenous matrix components and the analyte itself.[10]
Methodology:
-
Prepare Blank Samples: Obtain at least six different lots of the blank biological matrix from individual donors.[5] Process and analyze these samples without any added analyte or IS to check for endogenous interference.
-
Prepare Zero Samples: To five of the blank matrix samples, add the internal standard at the working concentration.[10]
-
Prepare Analyte-Spiked Sample: To the sixth blank matrix sample, add the analyte at the Upper Limit of Quantification (ULOQ) without the internal standard.[10]
-
Sample Processing: Process all samples using the established bioanalytical method.
-
Analysis: Analyze the processed samples using the validated analytical method.
-
Acceptance Criteria: The response in the blank samples at the retention time of the IS should be ≤ 5% of the mean IS response in the zero samples. The response at the retention time of the IS in the ULOQ sample should be ≤ 5% of the mean IS response in the zero samples.
Protocol 2: Assessment of Matrix Effect
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the internal standard.
Methodology:
-
Sample Preparation: Obtain at least six different lots of the blank biological matrix.[5]
-
Prepare Two Sets of Samples: Prepare two sets of samples at low and high QC concentrations.
-
Set A: Analyte and IS spiked into a neat solution (e.g., reconstitution solvent).
-
Set B: Blank matrix extract is spiked with the analyte and IS post-extraction.[5]
-
-
Analysis: Analyze both sets of samples.
-
Calculation:
-
Matrix Factor (MF): Calculated by comparing the peak area of the analyte in Set B to the peak area in Set A.[5]
-
IS-Normalized Matrix Factor: Calculated as the ratio of the MF of the analyte to the MF of the IS.
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of matrix should be ≤ 15%.
Protocol 3: Internal Standard Stability Evaluation
Objective: To ensure the stability of the internal standard in its stock and working solutions and when added to the biological matrix under various conditions.
Methodology:
-
Stock and Working Solution Stability:
-
Prepare fresh stock and working solutions of the IS.
-
Store aliquots of these solutions under the intended storage conditions (e.g., refrigerated, frozen) for defined periods.
-
Compare the response of the stored solutions to that of freshly prepared solutions.
-
-
Matrix Stability (Bench-top, Freeze-Thaw, Long-term):
-
Prepare QC samples at low and high concentrations in the biological matrix.
-
Bench-top: Leave samples at room temperature for a period that mimics the sample handling time.
-
Freeze-Thaw: Subject samples to multiple freeze-thaw cycles.
-
Long-term: Store samples at the intended storage temperature for a duration equal to or longer than the expected storage time of study samples.
-
-
Analysis: Analyze the stability samples against a freshly prepared calibration curve.
-
Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of their nominal concentrations.
Visualizing the Workflow and Decision Process
To further clarify the processes involved in internal standard validation, the following diagrams illustrate the experimental workflow and the decision-making process for selecting an appropriate IS.
Caption: High-level workflow for internal standard selection and validation.
Caption: Decision tree for the selection of an appropriate internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. worldwide.com [worldwide.com]
- 4. en.cmicgroup.com [en.cmicgroup.com]
- 5. benchchem.com [benchchem.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. database.ich.org [database.ich.org]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-Hydroxy desloratadine-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of 3-Hydroxy desloratadine-d4, a deuterated metabolite of Desloratadine used in research settings. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. This compound should be considered hazardous, and all handling and disposal must be conducted with appropriate precautions.[1]
Hazard Identification and Safety Data
While a specific Safety Data Sheet (SDS) for this compound was not publicly available, data for the parent compound, 3-Hydroxydesloratadine, and related compounds indicate significant hazards. All deuterated and non-deuterated forms should be handled with the same level of caution.
Key Hazard Information:
-
Acute Toxicity: Harmful if swallowed.[2]
-
Eye Damage: Causes serious eye damage.[2]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[2]
The following table summarizes essential data gathered from various sources. Researchers should always consult the specific SDS provided by the manufacturer for complete and detailed information.
| Parameter | Value | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH318: Causes serious eye damageH411: Toxic to aquatic life with long lasting effects | PubChem[2] |
| Storage Temperature | -20°C | Sigma-Aldrich[3], Clearsynth[4] |
| Physical Form | Solid | Sigma-Aldrich[3], Fisher Scientific[5] |
| Solubility | Soluble in DMSO and DMF (~10 mg/ml), Ethanol (~5 mg/ml).[1] Sparingly soluble in aqueous buffers.[1] | Cayman Chemical[1] |
| Incompatible Materials | Strong oxidizing agents | Fisher Scientific[5] |
Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is to treat it as hazardous chemical waste and dispose of it through an approved waste disposal plant.[6][7] Do not dispose of this chemical down the drain or in regular trash.[8]
Experimental Protocol for Waste Preparation:
-
Segregation:
-
Solid Waste: Collect any unused or expired this compound solid in its original container or a clearly labeled, sealed container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and weighing papers, should be collected in a designated, sealed plastic bag or container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. Avoid mixing with other incompatible waste streams.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and any known hazard symbols (e.g., harmful, corrosive, environmentally hazardous).
-
-
Storage:
-
Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup by a licensed chemical waste disposal service.[7]
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor.
-
Emergency Procedures
-
Eye Contact: Immediately rinse with water for several minutes.[6][7] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][7]
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[6] Rinse mouth.[6]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 3-Hydroxydesloratadine | C19H19ClN2O | CID 10359050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Hydroxydesloratadine, 119410-08-1, High-Purity, SMB01318, Sigma Aldrich [sigmaaldrich.com]
- 4. clearsynth.com [clearsynth.com]
- 5. fishersci.com [fishersci.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. organon.com [organon.com]
- 8. organon.com [organon.com]
Personal protective equipment for handling 3-Hydroxy desloratadine-d4
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of pharmacologically active compounds like 3-Hydroxy desloratadine-d4 is paramount. This guide provides immediate, procedural, and logistical information to minimize exposure risk and ensure operational integrity.
Compound Hazard Profile: While a specific Safety Data Sheet (SDS) for this compound may lack detailed toxicological data, the non-deuterated form, 3-Hydroxydesloratadine, is classified with specific hazards. It is prudent to handle the deuterated compound with the same level of caution. The known hazards include:
-
H302: Harmful if swallowed.[1]
-
H318: Causes serious eye damage.[1]
-
H411: Toxic to aquatic life with long lasting effects.[1]
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against exposure. The following table summarizes the required PPE for handling this compound, which is typically supplied as a solid powder.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Powder-free nitrile or neoprene gloves. Double gloving is required.[2][3] Change outer glove immediately upon contamination or every 30-60 minutes.[2] |
| Body Protection | Lab Coat/Gown | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[3][4] |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 standards.[5] |
| Face Protection | Face Shield | To be worn over safety goggles, especially when there is a risk of splashes or aerosol generation.[5] |
| Respiratory Protection | Respirator | A fit-tested N95 or higher-rated respirator is necessary when handling the powder outside of a containment system to prevent inhalation.[4] |
Operational Plan: Handling and Disposal
A systematic approach to handling and disposal is critical to prevent contamination and ensure safety.
1. Preparation and Engineering Controls:
-
All handling of powdered this compound should be conducted within a certified chemical fume hood, a glove box, or other suitable containment enclosure to minimize inhalation risk.[6]
-
Ensure all necessary PPE is readily available and inspected for integrity before use.
-
Prepare all required equipment (spatulas, weighing paper, vials, etc.) and place them inside the containment area before introducing the compound.
-
Have a designated and clearly labeled waste container for all disposable items that come into contact with the compound.
2. Weighing and Aliquoting:
-
Don all required PPE before entering the designated handling area.
-
Carefully open the container of this compound inside the containment unit.
-
Use dedicated spatulas and weighing equipment. Avoid creating dust. If the compound is static, consider using an anti-static gun.
-
Weigh the desired amount of the compound on weighing paper or in a suitable container.
-
Transfer the weighed compound to the experimental vessel.
-
Securely close the primary container of this compound.
3. Experimental Use:
-
Keep the compound within the containment unit for all manipulations.
-
If the compound is to be dissolved, add the solvent slowly to avoid splashing.
-
Ensure all containers are clearly labeled with the compound name, concentration, and date.
4. Decontamination and Cleaning:
-
Wipe down all surfaces within the containment unit with an appropriate solvent (e.g., 70% ethanol) to remove any residual powder.
-
All disposable materials used in the handling process (e.g., weighing paper, pipette tips, gloves) should be placed in the designated hazardous waste container.
5. Disposal Plan:
-
Solid Waste: All solid waste, including contaminated PPE and disposable labware, must be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed hazardous waste container. Do not dispose of down the drain.[7]
-
Container Disposal: Empty containers of the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.[8][9]
Experimental Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
References
- 1. 3-Hydroxydesloratadine | C19H19ClN2O | CID 10359050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. ilcdover.com [ilcdover.com]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. ptb.de [ptb.de]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
